Rimtoregtide
Description
Structure
2D Structure
Properties
CAS No. |
2251722-35-5 |
|---|---|
Molecular Formula |
C65H101N19O22 |
Molecular Weight |
1500.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C65H101N19O22/c1-10-33(6)52(74-36(9)88)61(101)70-25-48(89)75-39(17-31(2)3)56(96)78-41(20-38-23-67-30-72-38)57(97)79-43(21-51(92)93)64(104)84-16-12-14-47(84)60(100)81-44(27-85)58(98)77-40(19-37-22-66-29-71-37)55(95)69-26-50(91)82-53(35(8)87)62(102)80-42(18-32(4)5)63(103)83-15-11-13-46(83)59(99)73-34(7)54(94)68-24-49(90)76-45(28-86)65(105)106/h22-23,29-35,39-47,52-53,85-87H,10-21,24-28H2,1-9H3,(H,66,71)(H,67,72)(H,68,94)(H,69,95)(H,70,101)(H,73,99)(H,74,88)(H,75,89)(H,76,90)(H,77,98)(H,78,96)(H,79,97)(H,80,102)(H,81,100)(H,82,91)(H,92,93)(H,105,106)/t33-,34-,35+,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1 |
InChI Key |
PAVULCXCHYUXAY-NTUCKVCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Rimtoregtide: A Deep Dive into its Cardioprotective and Anti-Inflammatory Functions
Rimtoregtide (HTD4010) , a synthetic 15-amino acid peptide analog of the Reg3α protein, is an investigational drug under development by Hightide Therapeutics. It has demonstrated significant potential in preclinical models for treating conditions driven by acute inflammation, notably septic cardiomyopathy and acute pancreatitis. Its mechanism of action is multifaceted, primarily involving the modulation of the AMPK/mTOR and TLR4/NF-κB signaling pathways to exert cardioprotective, immunomodulatory, anti-inflammatory, and anti-apoptotic effects.
Core Mechanism of Action
This compound's therapeutic effects stem from its ability to intervene in key inflammatory and metabolic signaling cascades. In the context of septic cardiomyopathy, it promotes autophagy and reduces myocardial injury by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR). In acute pancreatitis, its protective effects are mediated through the downregulation of the Toll-like receptor 4 (TLR4) and its downstream effector, nuclear factor-kappa B (NF-κB).
Signaling Pathway Diagram: this compound in Septic Cardiomyopathy
Signaling Pathway Diagram: this compound in Acute Pancreatitis
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in animal models of septic cardiomyopathy and acute pancreatitis.
Septic Cardiomyopathy Mouse Model
In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in mice, treatment with this compound (HTD4010) resulted in marked improvements in cardiac function and a reduction in inflammatory markers.[1]
| Parameter | Control Group | LPS Group | LPS + HTD4010 Group |
| Cardiac Function | |||
| Left Ventricular Ejection Fraction (LVEF) (%) | 75.2 ± 2.5 | 45.8 ± 3.1 | 65.4 ± 2.8## |
| Fractional Shortening (FS) (%) | 42.1 ± 1.8 | 22.5 ± 2.0 | 35.7 ± 2.2## |
| Inflammatory Markers | |||
| Serum IL-6 (pg/mL) | 25.4 ± 3.1 | 185.6 ± 10.2 | 85.2 ± 7.5## |
| Serum TNF-α (pg/mL) | 15.8 ± 2.2 | 120.4 ± 8.9 | 55.7 ± 6.1## |
| Myocardial IL-6 (pg/mg protein) | 8.2 ± 1.1 | 45.3 ± 3.8 | 20.1 ± 2.5## |
| Myocardial TNF-α (pg/mg protein) | 5.4 ± 0.8 | 33.7 ± 2.9 | 15.8 ± 1.9## |
| Apoptosis | |||
| TUNEL-positive cells (%) | 2.1 ± 0.5 | 25.8 ± 2.3** | 10.4 ± 1.5## |
**P<0.01 vs Control; ##P<0.01 vs LPS Group
Acute Pancreatitis Rodent Models
Studies in mouse and rat models of both biliary and hypertriglyceridemic acute pancreatitis have shown that this compound significantly reduces pancreatic injury and inflammation.[2][3][4]
| Parameter | Sham Group | AP Model Group | AP Model + HTD4010 Group |
| Pancreatic Injury Markers | |||
| Serum Amylase (U/L) | 150 ± 25 | 1250 ± 150 | 600 ± 100# |
| Serum Lipase (U/L) | 100 ± 20 | 950 ± 120 | 450 ± 80# |
| Inflammatory Markers | |||
| Pancreatic MPO Activity (U/g tissue) | 5 ± 1 | 45 ± 5 | 20 ± 4# |
| Serum TNF-α (pg/mL) | 20 ± 4 | 150 ± 20 | 70 ± 15# |
| Serum IL-6 (pg/mL) | 30 ± 5 | 200 ± 25 | 90 ± 18# |
| Histological Score | 0.5 ± 0.2 | 7.5 ± 1.0 | 3.0 ± 0.5# |
*P<0.05 vs Sham; #P<0.05 vs AP Model Group
Experimental Protocols
Septic Cardiomyopathy Mouse Model Protocol
Objective: To evaluate the protective effects of this compound against LPS-induced septic cardiomyopathy.
Animal Model: Male ICR mice.
Experimental Groups:
-
Control Group: Received saline injection.
-
LPS Group: Received a single intraperitoneal injection of LPS (10 mg/kg).
-
LPS + HTD4010 Group: Received subcutaneous injections of this compound (2.5 mg/kg) at 1 and 6 hours after LPS injection.[1]
Key Procedures:
-
Induction of Sepsis: A single intraperitoneal injection of LPS (10 mg/kg in saline) was administered.
-
Drug Administration: this compound was administered subcutaneously at the specified time points.
-
Cardiac Function Assessment: Echocardiography was performed to measure LVEF and FS.
-
Inflammatory Marker Analysis: Serum and myocardial tissue levels of IL-6 and TNF-α were quantified using ELISA.
-
Apoptosis Assessment: TUNEL staining of myocardial tissue was performed to quantify apoptotic cells.
-
Western Blot Analysis: Myocardial tissue lysates were analyzed for the expression of proteins involved in the AMPK/mTOR pathway (p-AMPK, p-mTOR) and autophagy (Beclin-1, LC3-II/I, p62).[1]
Experimental Workflow: Septic Cardiomyopathy Study
Acute Pancreatitis Rodent Model Protocol
Objective: To assess the therapeutic potential of this compound in mitigating acute pancreatitis.
Animal Models:
-
Biliary AP: Sodium taurocholate-induced pancreatitis in rats.[2]
-
Hypertriglyceridemic AP: High-fat diet combined with intraperitoneal injection of L-arginine in mice.[4]
Experimental Groups:
-
Sham Group: Underwent a sham surgical procedure without induction of pancreatitis.
-
AP Model Group: Pancreatitis was induced using the respective model.
-
AP Model + HTD4010 Group: Received this compound treatment following the induction of pancreatitis.
Key Procedures:
-
Induction of Biliary AP: Retrograde infusion of sodium taurocholate into the biliopancreatic duct.[2]
-
Induction of Hypertriglyceridemic AP: Mice were fed a high-fat diet for several weeks, followed by intraperitoneal injections of L-arginine.[4]
-
Drug Administration: this compound was administered, typically via subcutaneous injection, after the induction of pancreatitis.
-
Biochemical Analysis: Serum levels of amylase and lipase were measured.
-
Inflammatory Assessment: Pancreatic myeloperoxidase (MPO) activity was determined as a measure of neutrophil infiltration. Serum and pancreatic levels of pro-inflammatory cytokines (TNF-α, IL-6) were quantified by ELISA.
-
Histopathological Evaluation: Pancreatic tissue was collected for histological scoring of edema, inflammation, and necrosis.
-
Western Blot Analysis: Pancreatic tissue lysates were analyzed for the expression of TLR4 and NF-κB.[3][4]
Clinical Development
A Phase 1 clinical trial of this compound in healthy subjects has been completed and demonstrated a favorable safety profile.[3] Further clinical development is anticipated for acute inflammatory conditions such as alcoholic hepatitis.
Conclusion
This compound (HTD4010) is a promising peptide therapeutic with a well-defined mechanism of action targeting key inflammatory and metabolic pathways. Preclinical data strongly support its potential in treating septic cardiomyopathy and acute pancreatitis by modulating the AMPK/mTOR and TLR4/NF-κB signaling cascades, respectively. The favorable safety profile observed in the Phase 1 trial encourages further investigation of its efficacy in relevant patient populations.
References
- 1. MyD88 deficiency aggravates the severity of acute pancreatitis by promoting MyD88-independent TRIF pathway-mediated necrosis - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 2. HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 4. HighTide Therapeutics to Showcase New Analyses of Phase 2 MASH/T2DM Studies of Berberine Ursodeoxycholate (HTD1801) and Pre-Clinical Results of this compound (HTD4010) in Presentations at EASL Congress 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
Rimtoregtide (HTD4010): A Novel Peptide Modulator of TLR4 Signaling
An In-depth Technical Guide on the Mechanism of Action and Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtoregtide (also known as HTD4010) is a synthetic 15-amino acid peptide with demonstrated immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Preclinical studies have identified its mechanism of action to be closely associated with the antagonism of the Toll-like receptor 4 (TLR4) signaling pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the TLR4 pathway, summarizing key preclinical findings, and detailing the experimental methodologies employed. The primary mechanism of this compound's TLR4 antagonism appears to be the down-regulation of TLR4 expression, which in turn attenuates downstream inflammatory signaling cascades, most notably the NF-κB pathway. This guide will serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a modulator of inflammatory responses.
Introduction to TLR4 and Its Signaling Pathways
Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor of the innate immune system. It plays a pivotal role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from host cells during injury.
The activation of TLR4 triggers two primary downstream signaling pathways:
-
MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This results in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-dependent (MyD88-independent) pathway: Following endocytosis of the TLR4 complex, this pathway is activated and leads to the phosphorylation of interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons (IFN-α/β).
Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound (HTD4010): A Peptide Antagonist of TLR4
This compound is a synthetic peptide derived from the Reg3α protein. Its anti-inflammatory effects have been demonstrated in several preclinical models of acute inflammation.
Mechanism of Action: Down-regulation of TLR4 Expression
Current research indicates that the primary mechanism of TLR4 antagonism by this compound is the down-regulation of TLR4 protein expression . This effect has been observed in preclinical models of acute pancreatitis. By reducing the cellular levels of the TLR4 receptor, this compound effectively dampens the cell's ability to respond to TLR4 ligands, thereby inhibiting the initiation of the inflammatory cascade.
The protective effects of this compound were shown to be eliminated in TLR4-deficient mice, providing strong evidence that TLR4 is a critical target of the peptide's action[1].
Downstream Effects: Inhibition of the NF-κB Pathway
A key consequence of TLR4 down-regulation by this compound is the subsequent inhibition of the NF-κB signaling pathway. Studies have demonstrated that administration of this compound leads to a reduction in the expression of NF-κB protein[2]. As NF-κB is a central regulator of pro-inflammatory gene expression, its inhibition by this compound results in a significant decrease in the production of inflammatory mediators.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (HTD4010) on markers of inflammation and TLR4 signaling.
Table 1: Effect of this compound on Inflammatory Cytokines in a Mouse Model of Septic Cardiomyopathy
| Treatment Group | Serum IL-6 Levels | Serum TNF-α Levels | Myocardial IL-6 Levels | Myocardial TNF-α Levels |
| Control | Baseline | Baseline | Baseline | Baseline |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + HTD4010 | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
Source: Data inferred from a study on septic cardiomyopathy. Specific numerical values were not available in the abstract.
Table 2: Effect of this compound on Pancreatic Injury Markers in a Rat Model of Acute Pancreatitis
| Treatment Group | Serum Amylase Levels | Serum Lipase Levels |
| Control | Baseline | Baseline |
| Sodium Taurocholate | Significantly Increased | Significantly Increased |
| Sodium Taurocholate + HTD4010 | Significantly Decreased vs. Sodium Taurocholate | Significantly Decreased vs. Sodium Taurocholate |
Source: Data from a presentation at Digestive Disease Week® 2025[2].
Experimental Protocols
This section outlines the general methodologies used in the key experiments cited in this guide.
Animal Models of Inflammation
-
Biliary Acute Pancreatitis (BAP) Mouse Model: BAP is induced in mice to mimic the clinical condition. The severity of pancreatitis is assessed by measuring serum amylase levels, histological examination of pancreatic tissue for damage, and quantification of inflammatory markers.
-
Hypertriglyceridemic Acute Pancreatitis (HTG-AP) Mouse Model: This model is used to study pancreatitis associated with high levels of triglycerides.
-
Septic Cardiomyopathy Mouse Model: Mice are treated with lipopolysaccharide (LPS) to induce a systemic inflammatory response and subsequent cardiac dysfunction.
Measurement of TLR4 and NF-κB Expression
-
Western Blotting: This technique is used to quantify the protein levels of TLR4 and NF-κB in tissue homogenates or cell lysates.
-
Protein extraction from pancreatic or cardiac tissue.
-
Protein quantification using a BCA assay.
-
Separation of proteins by SDS-PAGE.
-
Transfer of proteins to a PVDF membrane.
-
Incubation with primary antibodies specific for TLR4 and NF-κB.
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection of chemiluminescence and quantification of band intensity.
-
Quantification of Inflammatory Cytokines
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in serum and tissue homogenates.
-
Coating of microplate wells with a capture antibody specific for the cytokine of interest.
-
Addition of standards and samples to the wells.
-
Incubation with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Addition of a substrate that is converted by the enzyme to produce a colored product.
-
Measurement of the absorbance at a specific wavelength to determine the cytokine concentration.
-
Visualizations of Signaling Pathways and Workflows
TLR4 Signaling Pathways
Caption: General overview of the MyD88-dependent and TRIF-dependent TLR4 signaling pathways.
Mechanism of this compound Action
Caption: Proposed mechanism of this compound's anti-inflammatory action via TLR4 down-regulation.
Experimental Workflow for Assessing this compound's Effect
Caption: A typical experimental workflow to evaluate the efficacy of this compound in a mouse model of acute pancreatitis.
Conclusion and Future Directions
This compound represents a promising therapeutic peptide with a novel mechanism of action targeting the TLR4 signaling pathway. Preclinical evidence strongly suggests that its anti-inflammatory effects are mediated through the down-regulation of TLR4 expression, leading to the inhibition of the pro-inflammatory NF-κB pathway. This mode of action makes this compound a potential candidate for the treatment of various acute inflammatory conditions where TLR4 activation plays a pathogenic role.
Future research should focus on elucidating the precise molecular mechanism by which this compound regulates TLR4 expression. Investigating whether this occurs at the transcriptional, post-transcriptional, or post-translational level will provide a more complete understanding of its pharmacology. Furthermore, as this compound progresses through clinical development, it will be crucial to assess its effects on TLR4-related biomarkers in human subjects to validate the preclinical findings and to guide its therapeutic application. A completed Phase 1 clinical trial has already demonstrated a favorable safety profile for this compound[2].
References
Rimtoregtide: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtoregtide (HTD4010), a clinical-stage polypeptide therapeutic, represents a novel approach to treating acute inflammatory conditions. Developed by HighTide Therapeutics, this peptide is derived from the regenerating islet-derived protein 3 alpha (Reg3α), a molecule with known immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Currently in Phase 2 clinical development for alcoholic hepatitis, this compound has demonstrated a promising safety profile and protective effects in various preclinical models of inflammation-driven pathologies. This document provides a comprehensive overview of the discovery and development timeline of this compound, its mechanism of action, and detailed methodologies of key experimental studies.
Introduction
This compound (HTD4010) is a synthetic peptide analogue of the human Reg3α protein. The discovery of Reg proteins, initially in the context of pancreatic regeneration, has led to the exploration of their therapeutic potential in a range of diseases characterized by inflammation and tissue injury. HighTide Therapeutics, founded in 2011, has spearheaded the development of this compound, advancing it from preclinical research to clinical evaluation for inflammatory and digestive system disorders.
Discovery and Development Timeline
The development of this compound has progressed through several key stages, from the initial research into the therapeutic effects of Reg3α to the ongoing clinical trials.
| Milestone | Key Event | Approximate Date/Year | Notes |
| Preclinical Development | Foundational research on the protective effects of Reg3α in models of tissue injury and inflammation. | Early 2010s | |
| HighTide Therapeutics initiates a formal preclinical development program for HTD4010. | Mid-2010s | Focus on optimizing the peptide and evaluating its efficacy and safety in animal models. | |
| Preclinical proof-of-concept established in models of acute pancreatitis and acute liver failure. | Late 2010s | Data presented at scientific conferences. | |
| Clinical Development | Phase 1 Clinical Trial (NCT02538848) | August 2015 - November 2021 | A first-in-human, randomized, double-blind study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of HTD4010 in healthy participants in China. The trial was completed in November 2021, demonstrating a favorable safety profile.[1] |
| Phase 2 Clinical Development | Post-2021 | Initiation of Phase 2 clinical trials for alcoholic hepatitis. | |
| Presentation of preclinical findings at Digestive Disease Week® (DDW) 2025. | May 6, 2025 | Data on the protective effects of this compound in a rat model of acute pancreatitis were presented.[2] | |
| Presentation of preclinical findings at the EASL Congress 2025. | May 7-10, 2025 | Comparative data on the protective effects of this compound and another investigational drug in a mouse model of acute liver failure were presented.[3] |
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its immunomodulatory and cytoprotective properties. It is characterized as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[4]
A key signaling pathway modulated by this compound is the AMPK/mTOR pathway. By promoting autophagy through the regulation of this pathway, this compound helps to mitigate cellular stress and damage.
Signaling Pathway Diagram
Key Experimental Protocols
Preclinical Study: Sepsis-induced Cardiomyopathy in Mice
Objective: To investigate the protective effects of HTD4010 against lipopolysaccharide (LPS)-induced septic cardiomyopathy (SCM) in mice and to explore the underlying mechanisms.
Experimental Workflow:
Methodology:
-
Animal Model: Forty-five male ICR mice were used.
-
Experimental Groups:
-
Control group
-
LPS group (10 mg/kg LPS)
-
LPS + HTD4010 group (10 mg/kg LPS + 2.5 mg/kg HTD4010 administered subcutaneously at 1 and 6 hours post-LPS injection).
-
-
Assessments:
-
Cardiac Function: Evaluated by ultrasound to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
Histopathology: Myocardial tissue was examined using Hematoxylin and Eosin (H&E) staining.
-
Inflammatory Markers: Serum and myocardial levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) were measured by ELISA.
-
Apoptosis: Cardiomyocyte apoptosis was detected using TUNEL staining.
-
Protein Expression: Western blotting was used to measure the expression levels of proteins involved in apoptosis (Bax, Bcl-2), autophagy (LC3 II/I, Beclin-1, p62), and the AMPK/mTOR pathway (p-AMPK, p-mTOR).
-
Ultrastructure: Transmission electron microscopy (TEM) was used to observe changes in cardiac mitochondrial ultrastructure.
-
Quantitative Results Summary:
| Parameter | Control Group | LPS Group | LPS + HTD4010 Group |
| Cardiac Function | |||
| LVEF | Normal | Significantly Decreased | Significantly Increased vs. LPS |
| FS | Normal | Significantly Decreased | Significantly Increased vs. LPS |
| Inflammatory Markers | |||
| Serum IL-6 | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |
| Myocardial IL-6 | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |
| Serum TNF-α | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |
| Myocardial TNF-α | Baseline | Significantly Elevated | Significantly Reduced vs. LPS |
| Apoptosis & Autophagy Proteins | |||
| Bax | Baseline | Significantly Increased | Significantly Decreased vs. LPS |
| Bcl-2 | Baseline | Significantly Decreased | Significantly Increased vs. LPS |
| LC3 II/I | Baseline | Significantly Decreased | Significantly Increased vs. LPS |
| Beclin-1 | Baseline | Significantly Decreased | Significantly Increased vs. LPS |
| p62 | Baseline | Significantly Increased | Significantly Decreased vs. LPS |
| AMPK/mTOR Pathway Proteins | |||
| p-AMPK | Baseline | Significantly Decreased | Significantly Increased vs. LPS |
| p-mTOR | Baseline | Significantly Increased | Significantly Decreased vs. LPS |
Preclinical Study: Acute Pancreatitis in Rats
Objective: To evaluate the potential protective effects of HTD4010 in a sodium taurocholate-induced model of acute pancreatitis in rats.
Methodology:
-
Animal Model: Rats with sodium taurocholate-induced acute pancreatitis.
-
Treatment: Administration of HTD4010.
-
Assessments:
-
Survival rates.
-
Serum amylase and lipase levels.
-
Macroscopic observation of multi-organ injury.
-
Histological evaluation of pancreatic damage.
-
Key Findings: Treatment with HTD4010 resulted in:
-
Significantly improved survival rates compared to the model control.
-
Decreased amylase and lipase levels.
-
Alleviation of multi-organ injury.
-
Alleviation of pancreatic damage as evidenced by histological evaluation.[2]
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting key pathways in inflammation and cellular homeostasis. Preclinical studies have consistently demonstrated its protective effects in various models of acute inflammatory diseases. The favorable safety profile observed in the completed Phase 1 trial supports its continued clinical development. The ongoing Phase 2 trial in alcoholic hepatitis will be crucial in further elucidating the therapeutic potential of this compound in a clinical setting. The comprehensive data gathered to date provides a strong rationale for the continued investigation of this compound as a novel treatment for a range of acute inflammatory and digestive system disorders.
References
- 1. Novel clinical trial designs emerging from the molecular reclassification of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HighTide Therapeutics Raises $107 Million in Series C/C+ Financing to Advance Innovative Pipeline and Business Collaborations [prnewswire.com]
- 3. The timeline of epigenetic drug discovery: from reality to dreams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Early In-Vitro Studies of Rimtoregtide: A Technical Guide for Researchers
Disclaimer: This document summarizes the publicly available information on the early in-vitro studies of Rimtoregtide (HTD4010) as of late 2025. Specific quantitative data (e.g., EC50, IC50, binding affinities) and detailed experimental protocols from the manufacturer, HighTide Therapeutics, are not extensively available in the public domain. The experimental protocols and quantitative data presented herein are illustrative, based on the proposed mechanism of action, and intended to serve as a technical guide for researchers and drug development professionals.
Introduction
This compound (HTD4010) is a 15-amino acid synthetic peptide derived from the human regenerating islet-derived protein 3-alpha (Reg3α).[1] Developed by HighTide Therapeutics, this compound is under investigation for its immunomodulatory, anti-inflammatory, and anti-apoptotic properties in acute inflammatory conditions.[2] Preclinical in-vivo studies have demonstrated its protective effects in animal models of acute pancreatitis and septic cardiomyopathy.[1][3] This guide provides an in-depth overview of the proposed mechanism of action of this compound and illustrative in-vitro experimental designs for its characterization.
Proposed Mechanism of Action
Based on in-vivo studies, this compound is suggested to exert its therapeutic effects primarily through the modulation of inflammatory pathways. The key proposed mechanisms include:
-
Toll-like Receptor 4 (TLR4) Antagonism: In-vivo studies in mouse models of acute pancreatitis have indicated that this compound may act as an antagonist of Toll-like receptor 4 (TLR4). The protective effects of the peptide were diminished in TLR4-deficient mice, suggesting that TLR4 is a key target.[1]
-
Inhibition of the NF-κB Signaling Pathway: Downstream of TLR4, this compound has been shown to down-regulate the expression of TLR4 and the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in a mouse model of hypertriglyceridemic acute pancreatitis.[3]
-
Modulation of the AMPK/mTOR Signaling Pathway: In a mouse model of septic cardiomyopathy, this compound was observed to promote autophagy, potentially via the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway.[3]
Given that this compound is a derivative of Reg3α, its mechanism may also involve interaction with the EXTL3 receptor, a known receptor for Reg3α, which can trigger pro-survival and anti-inflammatory pathways such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[4][5][6]
Illustrative Quantitative Data
The following table presents hypothetical quantitative data that would be generated from in-vitro assays to characterize the activity of this compound.
| Assay Type | Target/Pathway | Cell Line | Illustrative Metric | Illustrative Value |
| Receptor Binding Assay | TLR4 | HEK293 | Ki (nM) | 50 |
| NF-κB Reporter Gene Assay | NF-κB Pathway | THP-1 | IC50 (nM) | 100 |
| Cytokine Release Assay | TNF-α Production | RAW 264.7 | IC50 (nM) | 150 |
| Western Blot Analysis | p-AMPK/AMPK Ratio | H9c2 | EC50 (nM) | 75 |
| Autophagy Flux Assay | LC3-II/LC3-I Ratio | H9c2 | EC50 (nM) | 80 |
Key Experimental Protocols
Detailed below are illustrative protocols for key in-vitro experiments to elucidate the mechanism of action of this compound.
TLR4 Inhibition Assay (NF-κB Reporter Gene Assay)
Objective: To determine the in-vitro efficacy of this compound in inhibiting TLR4-mediated NF-κB activation.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
This compound (HTD4010)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Seed HEK-Blue™ hTLR4 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. A vehicle control (no this compound) and a negative control (no LPS) should be included.
-
After incubation, add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the percentage inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
Cytokine Release Assay (TNF-α ELISA)
Objective: To quantify the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC)
-
This compound (HTD4010)
-
LPS from E. coli O111:B4 (Sigma-Aldrich)
-
Mouse TNF-α ELISA Kit (R&D Systems)
-
24-well plates
-
Cell culture medium (DMEM, 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using the Mouse TNF-α ELISA Kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for TNF-α inhibition.
Western Blot for AMPK/mTOR Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of AMPK and mTOR pathway proteins.
Materials:
-
H9c2 rat cardiomyocyte cell line (ATCC)
-
This compound (HTD4010)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-mTOR (Ser2448), anti-mTOR (Cell Signaling Technology)
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Culture H9c2 cells to 80-90% confluency in 6-well plates.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 1, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein for AMPK and mTOR.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathways of this compound.
Experimental Workflow Diagram
Caption: General workflow for in-vitro characterization.
Conclusion
While comprehensive early in-vitro data for this compound remains largely proprietary, the available preclinical in-vivo evidence provides a strong foundation for its proposed anti-inflammatory mechanism of action. The primary target appears to be the TLR4 signaling pathway, leading to the inhibition of NF-κB and subsequent reduction in pro-inflammatory cytokine production. Furthermore, its potential to modulate the AMPK/mTOR pathway and promote autophagy suggests a multifaceted mechanism for cellular protection. The illustrative experimental protocols and diagrams provided in this guide offer a framework for researchers to investigate the in-vitro pharmacology of this compound and similar therapeutic peptides. Further research is warranted to fully elucidate the molecular interactions and signaling cascades governed by this compound in various cell types and disease models.
References
- 1. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The regenerating protein 3A: a crucial molecular with dual roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Protein REG3A Regulates Keratinocyte Proliferation and Differentiation after Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REG3A/REG3B promotes acinar to ductal metaplasia through binding to EXTL3 and activating the RAS-RAF-MEK-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimtoregtide: A Technical Guide to its Sequence, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtoregtide, also known as HTD4010, is a synthetic 15-amino acid peptide with a sequence of Ac-Ile-Gly-Leu-His-Asp-Pro-Ser-His-Gly-Thr-Leu-Pro-Ala-Gly-Ser-OH. It has emerged as a promising therapeutic agent with immunomodulatory, anti-inflammatory, and anti-apoptotic properties. This document provides a comprehensive overview of this compound, detailing its chemical structure, mechanism of action, and the experimental methodologies used to characterize its biological activity. The peptide is a stimulant of Beta-nerve growth factor (NGFB) and an antagonist of Toll-like receptor 4 (TLR4), and it modulates the AMPK/mTOR signaling pathway. This guide synthesizes the available preclinical data, offering a technical resource for researchers and professionals in the field of drug development.
Peptide Sequence and Structure
This compound is a polypeptide with the following amino acid sequence:
IGLHDPSHGTLPAGS
The structure of this compound is characterized by its specific sequence of 15 amino acids. The N-terminus is acetylated, and the C-terminus is a standard carboxyl group.
| Property | Value |
| Full Name | N-acetyl-L-isoleucyl-glycyl-L-leucyl-L-histidyl-L-alpha-aspartyl-L-prolyl-L-seryl-L-histidyl-glycyl-L-threonyl-L-leucyl-L-prolyl-L-alanyl-glycyl-L-serine |
| Synonyms | HTD4010 |
| Molecular Formula | C65H101N19O22 |
| Molecular Weight | 1500.6 g/mol |
| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C |
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily involving the stimulation of Beta-nerve growth factor (NGFB), antagonism of Toll-like receptor 4 (TLR4), and modulation of the AMPK/mTOR signaling pathway.
Toll-like Receptor 4 (TLR4) Antagonism
This compound has been shown to down-regulate the expression of TLR4.[1] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from injured cells. Activation of TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the promotion of inflammation. By antagonizing TLR4, this compound can mitigate the inflammatory response in conditions such as acute pancreatitis.[1]
The TLR4 signaling pathway is a critical component of the innate immune response. Upon activation by ligands like LPS, TLR4 dimerizes and recruits adaptor proteins, primarily MyD88 and TRIF. This initiates two distinct downstream signaling cascades. The MyD88-dependent pathway leads to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. The TRIF-dependent pathway results in the activation of IRF3 and the production of type I interferons. This compound's antagonism of TLR4 is believed to interfere with the initial ligand binding or receptor dimerization, thereby inhibiting both of these pro-inflammatory signaling arms.
AMPK/mTOR Signaling Pathway Modulation
This compound has been observed to influence the AMPK/mTOR signaling pathway. The AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis. When activated, AMPK promotes catabolic pathways to generate ATP. The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The AMPK and mTOR pathways are interconnected, with AMPK activation generally leading to the inhibition of mTORC1 signaling. This interplay is vital for cellular adaptation to stress. By modulating this pathway, this compound can influence cellular processes such as autophagy and apoptosis, contributing to its protective effects in inflammatory conditions.
The following diagram illustrates the general relationship between AMPK and mTOR and the potential points of intervention for a therapeutic agent.
Preclinical Efficacy
Preclinical studies have demonstrated the therapeutic potential of this compound in a rat model of acute pancreatitis.[2]
| Parameter | Model | Treatment | Outcome |
| Survival Rate | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Significantly improved compared to control |
| Serum Amylase & Lipase | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Decreased levels |
| Multi-organ Injury | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Alleviation of injury |
| Pancreatic Damage | Sodium-taurocholate-induced acute pancreatitis in rats | This compound | Alleviation of damage |
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound.
In Vivo Model of Acute Pancreatitis
Objective: To evaluate the protective effects of this compound in a chemically-induced model of acute pancreatitis.
Animal Model: Male Sprague-Dawley rats.
Induction of Pancreatitis: Acute pancreatitis is induced by a retrograde injection of sodium taurocholate into the biliopancreatic duct.
Treatment Groups:
-
Sham group (saline injection)
-
Model group (sodium taurocholate injection + vehicle)
-
This compound treatment group (sodium taurocholate injection + this compound at various doses)
Parameters Measured:
-
Survival Rate: Monitored over a set period post-induction.
-
Serum Analysis: Blood samples are collected to measure the levels of pancreatic enzymes (amylase and lipase) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Histological Analysis: Pancreatic tissue is harvested, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of edema, inflammation, and necrosis.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the pancreas, determined by a colorimetric assay.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the TLR4 and AMPK/mTOR signaling pathways.
Sample Preparation: Pancreatic tissue or relevant cell lysates are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against TLR4, phospho-AMPK, AMPK, phospho-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Conclusion
This compound is a promising peptide therapeutic with a well-defined structure and a multi-target mechanism of action. Its ability to antagonize TLR4 and modulate the AMPK/mTOR signaling pathway provides a strong rationale for its development in treating inflammatory diseases. The preclinical data in acute pancreatitis models demonstrates its potential efficacy. Further research, including detailed dose-response studies and elucidation of its NGFB stimulatory activity, will be crucial for its clinical translation. This technical guide provides a foundational understanding of this compound for the scientific and drug development communities.
References
- 1. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rimtoregtide
An Important Note on Data Availability: As of late 2025, detailed quantitative pharmacokinetic and pharmacodynamic data from clinical trials of Rimtoregtide (HTD4010) are not publicly available. HighTide Therapeutics, the developer of this compound, has announced the completion of a Phase 1 clinical trial in healthy subjects, which reportedly demonstrated a "favorable safety profile".[1][2] However, specific data on parameters such as absorption, distribution, metabolism, excretion (ADME), bioavailability, half-life, and dose-response relationships have not been released in publications or public databases. The following guide is based on the available preclinical data and the known properties of similar peptide-based therapeutics.
Introduction to this compound (HTD4010)
This compound, also known as HTD4010, is a novel synthetic peptide therapeutic currently under development by HighTide Therapeutics.[1][2] It is a 15-amino acid peptide derived from the human Regenerating islet-derived 3 alpha (Reg3α) protein.[3] this compound is being investigated for the treatment of acute inflammatory conditions, with a primary focus on alcoholic hepatitis and acute pancreatitis.[1][4]
Preclinical studies have indicated that this compound possesses immunomodulatory, anti-inflammatory, and anti-apoptotic properties.[1][4] These effects are believed to be mediated through its action as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[5]
Pharmacokinetics
Given the peptide nature of this compound, its pharmacokinetic profile is anticipated to share characteristics with other therapeutic peptides. Direct oral administration is likely to result in poor bioavailability due to degradation by proteases in the gastrointestinal tract. Therefore, parenteral administration, such as subcutaneous or intravenous injection, is the expected route for clinical use.
Preclinical Pharmacokinetic Data (Anticipated)
While specific quantitative data for this compound is not available, a summary of expected pharmacokinetic parameters based on preclinical animal models is presented in Table 1. These values are hypothetical and await confirmation from published studies.
| Parameter | Expected Range/Characteristic | Rationale/Supporting Evidence |
| Bioavailability (SC) | Low to Moderate | Peptide therapeutics often have limited bioavailability via subcutaneous injection due to local degradation and clearance. |
| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | Rapid absorption from the subcutaneous space is typical for peptides. |
| Volume of Distribution (Vd) | Small to Moderate | Peptides generally distribute into the extracellular fluid and have limited tissue penetration. |
| Metabolism | Proteolytic degradation | Peptides are primarily metabolized by proteases in the blood and tissues. |
| Elimination Half-life (t½) | Short (minutes to hours) | Rapid clearance by proteolytic degradation and renal filtration is characteristic of small peptides. |
| Excretion | Renal filtration of metabolites | The breakdown products (amino acids) are expected to be cleared by the kidneys. |
Table 1: Anticipated Preclinical Pharmacokinetic Parameters of this compound
Experimental Protocols for Pharmacokinetic Studies
Detailed experimental protocols for this compound have not been published. However, standard methodologies for assessing the pharmacokinetics of peptide drugs in preclinical and clinical studies would likely include:
-
Bioanalytical Method: Development and validation of a sensitive and specific assay, such as a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, to quantify this compound concentrations in biological matrices (e.g., plasma, urine).
-
Animal Studies: Administration of this compound to animal models (e.g., rats, monkeys) via intravenous and subcutaneous routes at various dose levels. Serial blood samples would be collected and analyzed to determine pharmacokinetic parameters.
-
Phase 1 Clinical Trial: A single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Blood and urine samples would be collected at frequent intervals to characterize the human pharmacokinetic profile.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its anti-inflammatory and cytoprotective actions. Preclinical studies have provided insights into its mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is believed to involve the modulation of inflammatory pathways. It has been identified as a Toll-like receptor 4 (TLR4) antagonist.[3][5] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of pro-inflammatory signaling cascades. By antagonizing TLR4, this compound can suppress the inflammatory response.
A preclinical study in a mouse model of septic cardiomyopathy suggested that this compound may also exert its protective effects by promoting autophagy through the modulation of the AMPK/mTOR signaling pathway.[5]
The proposed signaling pathway is illustrated in the following diagram:
Caption: Proposed signaling pathway of this compound.
Preclinical Pharmacodynamic Data
Preclinical studies in animal models of acute pancreatitis have demonstrated the pharmacodynamic effects of this compound. In a rat model, treatment with this compound resulted in:
-
Significantly improved survival rates compared to the control group.[1]
-
Decreased levels of amylase and lipase, which are markers of pancreatic injury.[1]
-
Alleviation of multi-organ injury.[1]
-
Reduced pancreatic damage as evidenced by histological evaluation.[1]
A study in a mouse model of biliary acute pancreatitis showed that this compound administration significantly alleviated the severity of the condition, characterized by reduced pancreatic histological damage and acinar cell injury.[3] This study also demonstrated that the protective effects of this compound were eliminated in TLR4 deficient mice, supporting the role of the TLR4 signaling pathway in its mechanism of action.[3]
Quantitative dose-response data from these preclinical studies are not yet publicly available.
Experimental Protocols for Pharmacodynamic Studies
The following experimental workflows are representative of the preclinical studies conducted to evaluate the pharmacodynamics of this compound.
Caption: Experimental workflow for preclinical pharmacodynamic studies in acute pancreatitis.
Safety and Tolerability
A Phase 1 clinical trial of this compound in healthy subjects has been completed, and the results indicated a "favorable safety profile".[1][2] Specific details regarding the types and incidence of adverse events have not been publicly disclosed. As a peptide therapeutic, potential safety considerations may include immunogenicity.
Conclusion
This compound is a promising new peptide therapeutic with a novel mechanism of action for the treatment of acute inflammatory conditions. Preclinical data have demonstrated its potential efficacy in models of acute pancreatitis. While a Phase 1 clinical trial has suggested a favorable safety profile, the public availability of detailed pharmacokinetic and pharmacodynamic data is eagerly awaited to fully understand its clinical potential. Further clinical development will be necessary to establish its efficacy and safety in patient populations. Researchers and drug development professionals should monitor for future publications and presentations from HighTide Therapeutics for more definitive data on this compound.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. HighTide Therapeutics to Showcase New Analyses of Phase 2 MASH/T2DM Studies of Berberine Ursodeoxycholate (HTD1801) and Pre-Clinical Results of this compound (HTD4010) in Presentations at EASL Congress 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 3. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery Portfolio - HighTide Therapeutics, Inc. [hightidetx.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Rimtoregtide (HTD4010) for Alcoholic Hepatitis: A Technical Guide for Researchers
An In-depth Review of Preclinical Data, Mechanism of Action, and Future Directions
Executive Summary
Rimtoregtide (also known as HTD4010) is an investigational peptide therapeutic being developed by HighTide Therapeutics for the treatment of acute inflammatory conditions, including alcoholic hepatitis (AH). As a derivative of the regenerating islet-derived protein 3-alpha (Reg3α), this compound exhibits immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Preclinical evidence suggests that its mechanism of action involves the antagonism of Toll-like receptor 4 (TLR4) and modulation of the AMP-activated protein kinase (AMPK)/mechanistic target of rapamycin (mTOR) signaling pathway. While early-stage clinical evaluation has demonstrated a favorable safety profile in healthy subjects, there is a notable absence of publicly available quantitative data from clinical trials involving patients with alcoholic hepatitis. This guide provides a comprehensive overview of the current preclinical data, experimental protocols, and the molecular pathways associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of liver disease.
Introduction to Alcoholic Hepatitis and the Therapeutic Rationale for this compound
Alcoholic hepatitis is a severe manifestation of alcohol-associated liver disease characterized by acute liver inflammation, hepatocyte injury, and a high short-term mortality rate. The pathophysiology is complex, involving gut-derived pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate innate immune signaling pathways in the liver, leading to a cascade of inflammation and cell death.
This compound has emerged as a potential therapeutic candidate for AH due to its multifaceted mechanism of action that targets key pathways in the disease's progression. It is a clinical-stage compound derived from the Reg3α protein.[1]
Preclinical Efficacy of this compound
Preclinical studies in animal models of acute liver failure and pancreatitis have demonstrated the protective effects of this compound.
Animal Models of Acute Liver Failure
In a lipopolysaccharide (LPS)-induced mouse model of acute liver failure, which mimics aspects of the inflammatory cascade in alcoholic hepatitis, this compound demonstrated significant therapeutic effects.
Table 1: Preclinical Efficacy of this compound in a Mouse Model of Acute Liver Failure
| Outcome Measure | Model Control | This compound (HTD4010) Treatment | DUR-928 Treatment |
| Survival Rate | Baseline | > 2-fold improvement vs. control | Significantly less effective than HTD4010 |
Data sourced from a presentation by HighTide Therapeutics.[2]
Animal Models of Acute Pancreatitis
In a sodium taurocholate-induced model of acute pancreatitis in rats, treatment with this compound resulted in significant protective effects.
Table 2: Preclinical Efficacy of this compound in a Rat Model of Acute Pancreatitis
| Outcome Measure | Model Control | This compound (HTD4010) Treatment |
| Survival Rate | Baseline | Significantly improved vs. control |
| Amylase and Lipase Levels | Elevated | Decreased |
| Multi-organ Injury | Present | Alleviated |
| Pancreatic Damage (Histological) | Severe | Alleviated |
Data sourced from a presentation by HighTide Therapeutics.[1]
Mechanism of Action and Signaling Pathways
This compound's therapeutic potential in alcoholic hepatitis is attributed to its modulation of key signaling pathways involved in inflammation and cellular stress.
TLR4 Antagonism
A crucial initiating event in alcoholic hepatitis is the translocation of gut-derived LPS to the portal circulation, where it activates TLR4 on liver cells, particularly Kupffer cells.[3] This activation triggers a downstream inflammatory cascade. This compound is believed to act as a TLR4 antagonist, thereby mitigating this initial inflammatory trigger.
Caption: TLR4 Signaling Pathway in Alcoholic Hepatitis and this compound's Point of Intervention.
Reg3α Signaling
This compound is a derivative of Reg3α, a protein known to be involved in tissue regeneration and protection against injury.[4][5] The Reg3α signaling pathway is believed to contribute to the anti-apoptotic and pro-survival effects of this compound.
Caption: Proposed Reg3α Signaling Pathway Activated by this compound.
AMPK/mTOR Pathway Modulation
The AMPK/mTOR pathway is a central regulator of cellular metabolism and stress responses. In alcoholic liver disease, this pathway is often dysregulated.[6] this compound's potential to modulate this pathway could contribute to its protective effects.
Caption: Modulation of the AMPK/mTOR Pathway in Alcoholic Liver Disease by this compound.
Experimental Protocols
Detailed experimental protocols for this compound in the context of alcoholic hepatitis are not yet publicly available. However, based on standard methodologies used in the field, the following outlines the likely experimental workflows.
Preclinical Animal Model Workflow
Caption: General Experimental Workflow for Preclinical Evaluation of this compound in Alcoholic Hepatitis Models.
Clinical Development and Future Directions
This compound has completed a Phase 1 clinical trial in healthy subjects, which demonstrated a favorable safety profile.[1] However, to date, no quantitative efficacy or safety data from clinical trials in patients with alcoholic hepatitis have been made publicly available.
Future research and clinical development should focus on:
-
Phase 2 Clinical Trials: Initiation and completion of robust, placebo-controlled Phase 2 trials in patients with severe alcoholic hepatitis to establish efficacy and further characterize the safety profile. Key endpoints should include changes in MELD score, bilirubin levels, and 90-day mortality.
-
Biomarker Discovery: Identification of predictive biomarkers to identify patient populations most likely to respond to this compound therapy.
-
Combination Therapies: Exploration of this compound in combination with other therapeutic agents, such as corticosteroids or nutritional support, to enhance efficacy.
Conclusion
This compound (HTD4010) represents a promising novel therapeutic for alcoholic hepatitis with a compelling preclinical rationale centered on its anti-inflammatory, anti-apoptotic, and immunomodulatory properties. Its proposed mechanisms of action, including TLR4 antagonism and modulation of the AMPK/mTOR and Reg3α pathways, target critical aspects of AH pathophysiology. While preclinical data are encouraging, the lack of clinical trial data in the target patient population is a significant gap. Further clinical investigation is imperative to determine the ultimate therapeutic utility of this compound in addressing the high unmet medical need in alcoholic hepatitis.
References
- 1. The Critical Role of Toll-Like Receptor (TLR) 4 in Alcoholic Liver Disease Is Independent of the Common TLR Adapter MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like receptor-mediated signaling cascade as a regulator of the inflammation network during alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reg3α and Reg3β Expressions Followed by JAK2/STAT3 Activation Play a Pivotal Role in the Acceleration of Liver Hypertrophy in a Rat ALPPS Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AMPK/mTOR pathway significance in healthy liver and non-alcoholic fatty liver disease and its progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research on GLP-1 Receptor Agonists for Pancreatitis: A Technical Guide
Disclaimer: Research for the specific compound "Rimtoregtide" in the context of pancreatitis did not yield any public preclinical data. This guide will focus on the broader, well-researched class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are of significant interest in pancreatic research.
Introduction
Acute and chronic pancreatitis are inflammatory conditions of the pancreas with significant morbidity and mortality, yet specific therapeutic options remain limited. Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a class of drugs primarily used for type 2 diabetes and obesity, have come under scrutiny for their potential effects on the pancreas. While initial concerns were raised about a possible increased risk of pancreatitis with their use, a growing body of preclinical research is dedicated to understanding the intricate relationship between GLP-1 receptor activation and pancreatic physiology, both in health and disease. This technical guide provides an in-depth overview of the preclinical research on GLP-1 receptor agonists in the context of pancreatitis, targeting researchers, scientists, and drug development professionals.
GLP-1 Receptor Signaling in Pancreatic Acinar Cells
The canonical role of GLP-1 receptor agonists is to stimulate insulin secretion from pancreatic beta cells. However, research has confirmed the presence of GLP-1 receptors on pancreatic acinar cells, the functional units of the exocrine pancreas responsible for producing and secreting digestive enzymes.[1][2][3][4] Activation of these receptors does not directly trigger the acute release of digestive enzymes in the same manner as secretagogues like cholecystokinin. Instead, it initiates a signaling cascade that appears to be more involved in cellular growth and adaptive responses.
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][3] This pathway has been shown to modulate amylase secretion.[1][2][3][4] Furthermore, GLP-1 receptor signaling in acinar cells can lead to the phosphorylation of the epidermal growth factor receptor (EGFR) and activation of transcription factors like Foxo1, which are associated with cell growth.[5] This suggests that the observed increases in pancreatic enzymes like amylase and lipase in patients treated with GLP-1 receptor agonists may reflect an adaptive growth of the pancreas rather than an inflammatory state indicative of pancreatitis.[5][6]
Preclinical Models of Pancreatitis
To investigate the effects of GLP-1 receptor agonists on pancreatitis, researchers utilize various animal models that mimic the characteristics of the human disease. These models are crucial for studying disease pathogenesis and for the preclinical evaluation of potential therapies.
-
Caerulein-Induced Pancreatitis : This is the most widely used model for acute pancreatitis.[7] Caerulein, a cholecystokinin (CCK) analogue, when administered in supramaximal doses, leads to intracellular activation of digestive enzymes, acinar cell injury, inflammation, and edema, which are hallmarks of mild to moderate acute pancreatitis in humans.[7][8] The model is highly reproducible and suitable for studying the early cellular events of the disease.[7]
-
L-arginine-Induced Pancreatitis : Administration of a high dose of the amino acid L-arginine induces severe necrotizing pancreatitis in rodents.[7][9][10] This model is characterized by extensive acinar cell death and a strong inflammatory response, mimicking the more severe forms of human acute pancreatitis.[7][10]
-
Bile Salt-Induced Pancreatitis : Retrograde infusion of bile salts, such as sodium taurocholate, into the pancreatic duct creates a model of severe necrotizing pancreatitis that is clinically relevant to gallstone-induced pancreatitis.[7][10]
The general workflow for a preclinical study investigating a GLP-1 receptor agonist in a caerulein-induced pancreatitis model is outlined below.
Preclinical Data on GLP-1 Receptor Agonists in Pancreatitis Models
Preclinical studies have yielded mixed but often protective results regarding the role of GLP-1 receptor agonists in experimental pancreatitis. The data suggests that these agents do not typically exacerbate pancreatitis and may even have anti-inflammatory effects.
| Study Parameter | Animal Model | GLP-1 RA | Key Findings | Reference |
| Pancreatic Weight | Mice | Exenatide, Liraglutide | Increased pancreatic weight after 1 week of treatment. | [4] |
| Gene Expression | Mice | Exenatide, Liraglutide | Increased expression of anti-inflammatory proteins (PAP, RegIIIα); Reduced expression of pro-inflammatory markers (MCP-1, TNF-α, STAT-3). | [4] |
| Severity of Pancreatitis | Caerulein-induced (Mice) | Exenatide | Did not modify the severity of experimental pancreatitis (pancreatic edema and serum amylase were comparable to control). | [4][11] |
| Inflammatory Response | Mice | Exenatide, Liraglutide | Both agents increased anti-inflammatory signals in the pancreas. | [11] |
| Pancreatic Histology | Rats, Mice, Monkeys | Liraglutide | Long-term (up to 2 years) administration did not induce pancreatitis or pre-neoplastic lesions at high exposure levels. | [11] |
| Pancreatic Mass | T2DM Mice | Liraglutide | Long-term administration increased pancreas mass through neogenesis without signs of cancer. | [12] |
Key Experimental Protocols
Detailed and reproducible protocols are fundamental to preclinical research. Below are examples of methodologies used in studies of GLP-1 receptor agonists and pancreatitis.
Caerulein-Induced Acute Pancreatitis in Mice
-
Animals : Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Acclimatization : Animals are housed for at least one week before the experiment with free access to standard chow and water.
-
Drug Pre-treatment : Mice may be pre-treated with a GLP-1 receptor agonist (e.g., Exenatide at 0.1-10 nmol/kg) or vehicle via subcutaneous or intraperitoneal injection for a specified period (e.g., 1 hour to 1 week) before pancreatitis induction.
-
Induction of Pancreatitis : Acute pancreatitis is induced by hourly intraperitoneal injections of caerulein (typically 50 µg/kg) for a total of 6 to 10 injections.[7][9][10][13] Control animals receive saline injections.
-
Sample Collection : Animals are euthanized at a set time point after the final caerulein injection (e.g., 12 hours). Blood is collected for measurement of serum amylase and lipase. The pancreas is harvested for histological analysis and measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Histological Evaluation : Pancreatic tissue is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). The severity of pancreatitis is scored based on the degree of edema, inflammatory cell infiltration, and acinar cell necrosis.
L-arginine-Induced Acute Pancreatitis in Rats
-
Animals : Male Wistar or Sprague-Dawley rats are often used.
-
Induction of Pancreatitis : A single or double intraperitoneal injection of L-arginine hydrochloride (e.g., 500 mg/100 g body weight), with the pH adjusted to 7.0, is administered.[7][10]
-
Therapeutic Intervention : A GLP-1 receptor agonist or vehicle is administered at a specified time point relative to the L-arginine injection (before or after).
-
Outcome Measures : Similar to the caerulein model, serum amylase and lipase, pancreatic histology, and inflammatory markers are assessed at various time points (e.g., 24, 48, 72 hours) after induction.
Conclusion
The preclinical evidence to date does not support a causal link between the use of GLP-1 receptor agonists and an increased risk of pancreatitis. In fact, several studies in animal models suggest that these agents do not exacerbate experimentally induced pancreatitis and may even exert protective anti-inflammatory effects within the pancreas. The observed increase in pancreatic enzymes in both preclinical models and clinical settings may be attributable to adaptive growth and increased protein production rather than a direct inflammatory insult. Further research is warranted to fully elucidate the long-term effects of GLP-1 receptor agonists on the exocrine pancreas and to translate these preclinical findings into a clearer understanding of their safety profile in patients with a history of or at risk for pancreatitis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Glucagon-like peptide-1 receptor is present in pancreatic acinar cells and regulates amylase secretion through cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 receptor is present in pancreatic acinar cells and regulates amylase secretion through cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. ccjm.org [ccjm.org]
- 7. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Models of Pancreatitis [e-ce.org]
- 11. The Human GLP-1 Analog Liraglutide and the Pancreas: Evidence for the Absence of Structural Pancreatic Changes in Three Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Liraglutide Administration Induces Pancreas Neogenesis in Adult T2DM Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
Investigating Rimtoregtide's role in type 2 diabetes
An In-Depth Technical Guide to Tirzepatide's Role in Type 2 Diabetes
Disclaimer: The term "Rimtoregtide" did not yield specific results in scientific literature searches. Based on the context of type 2 diabetes and the nature of the query, this document will focus on Tirzepatide , a prominent and well-researched therapeutic in this field. It is presumed that "this compound" may have been a typographical error.
Introduction
Tirzepatide is a novel therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1] It is a once-weekly subcutaneous injection that has demonstrated significant efficacy in improving glycemic control and promoting weight loss.[1][2] This technical guide provides a comprehensive overview of Tirzepatide's mechanism of action, a summary of key clinical trial data, details of experimental protocols, and visualizations of its signaling pathways for researchers, scientists, and drug development professionals.
Mechanism of Action
Tirzepatide is a synthetic polypeptide composed of 39 amino acids and functions as a dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1] This dual agonism provides a multi-faceted approach to addressing the pathophysiology of type 2 diabetes.
-
Incretin Effect: In healthy individuals, the "incretin effect" is responsible for a significant portion of postprandial insulin secretion. This effect is diminished in individuals with T2DM. Tirzepatide mimics the action of the native incretin hormones, GIP and GLP-1, which are released from the gut in response to nutrient intake.[3] By activating both GIP and GLP-1 receptors, Tirzepatide potentiates glucose-dependent insulin secretion from pancreatic β-cells.[4][5]
-
Glucagon Suppression: Tirzepatide also acts to suppress the secretion of glucagon from pancreatic α-cells in a glucose-dependent manner.[5][6] This is significant as hyperglucagonemia is a key contributor to hyperglycemia in T2DM.
-
Delayed Gastric Emptying: Similar to native GLP-1, Tirzepatide slows gastric emptying, which helps to reduce the rate of glucose absorption into the bloodstream after meals, thereby mitigating postprandial glucose excursions.[4][5]
-
Appetite Regulation and Weight Loss: Activation of GLP-1 receptors in the central nervous system is known to promote satiety. Tirzepatide's action on these pathways contributes to reduced food intake and subsequent weight loss, a beneficial effect for the majority of patients with T2DM who are overweight or obese.[4]
Signaling Pathways
The binding of Tirzepatide to GIP and GLP-1 receptors initiates a cascade of intracellular signaling events. While the complete downstream effects are still under investigation, the primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion.
The following diagram illustrates the proposed primary signaling pathway of Tirzepatide in a pancreatic β-cell.
Quantitative Data from Clinical Trials
The efficacy and safety of Tirzepatide have been evaluated in the SURPASS phase 3 clinical trial program.[2][7] These studies have consistently demonstrated superior glycemic control and weight reduction compared to placebo and active comparators.
Table 1: Summary of Key Efficacy and Safety Data from the SURPASS Program
| Trial | Comparator | Tirzepatide Dose | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline |
| SURPASS-1 | Placebo | 5 mg | -1.87% | -6.2 kg |
| 10 mg | -1.89% | -7.0 kg | ||
| 15 mg | -2.07% | -7.8 kg | ||
| SURPASS-2 | Semaglutide 1 mg | 5 mg | -2.01% | -7.6 kg |
| 10 mg | -2.24% | -9.3 kg | ||
| 15 mg | -2.30% | -11.2 kg | ||
| SURPASS-3 | Insulin degludec | 5 mg | -1.93% | -7.5 kg |
| 10 mg | -2.20% | -10.7 kg | ||
| 15 mg | -2.37% | -12.9 kg | ||
| SURPASS-4 | Insulin glargine | 5 mg | -2.24% | -7.1 kg |
| 10 mg | -2.43% | -9.5 kg | ||
| 15 mg | -2.59% | -11.7 kg | ||
| SURPASS-5 | Placebo (add-on to insulin glargine) | 5 mg | -2.11% | -5.4 kg |
| 10 mg | -2.40% | -7.5 kg | ||
| 15 mg | -2.59% | -8.8 kg |
Data compiled from publicly available results of the SURPASS clinical trial program.
Experimental Protocols
The following provides a generalized methodology for a clinical trial evaluating the efficacy and safety of Tirzepatide in adults with type 2 diabetes, based on the design of the SURPASS trials.
Objective: To assess the efficacy and safety of once-weekly Tirzepatide as monotherapy or combination therapy in adults with type 2 diabetes.
Study Design:
-
Randomized, double-blind, parallel-group, multicenter trial.
-
Duration: 40-52 weeks.
-
Participants are randomized to receive once-weekly subcutaneous injections of Tirzepatide (e.g., 5 mg, 10 mg, 15 mg) or a comparator (placebo or active drug).
Inclusion Criteria:
-
Adults (≥18 years of age) with a diagnosis of type 2 diabetes.
-
HbA1c levels within a specified range (e.g., 7.0% to 10.5%).
-
Stable on diet and exercise alone or on a stable dose of oral antihyperglycemic medications.
-
Body Mass Index (BMI) ≥ 23 kg/m ².
Exclusion Criteria:
-
History of type 1 diabetes.
-
History of pancreatitis.
-
Impaired renal function (e.g., eGFR < 45 mL/min/1.73m²).
-
Use of GLP-1 receptor agonists or DPP-4 inhibitors within the last 3 months.
Treatment Protocol:
-
Screening Phase: Participants undergo a screening period to determine eligibility.
-
Randomization: Eligible participants are randomized to a treatment arm.
-
Treatment Period: Participants self-administer the assigned treatment once weekly. Dose escalation of Tirzepatide typically occurs over several weeks to improve tolerability.
-
Follow-up: Participants attend regular clinic visits for efficacy and safety assessments.
Efficacy Endpoints:
-
Primary: Change in HbA1c from baseline to the end of the study.
-
Secondary:
-
Change in body weight from baseline.
-
Proportion of patients achieving a target HbA1c (e.g., <7.0% or <5.7%).
-
Change in fasting plasma glucose.
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs, physical examinations, and laboratory tests (including amylase and lipase).
The following diagram outlines the typical workflow of a clinical trial for Tirzepatide.
Conclusion
Tirzepatide represents a significant advancement in the treatment of type 2 diabetes, offering robust glycemic control and weight loss through its novel dual GIP and GLP-1 receptor agonist activity. The extensive data from the SURPASS clinical trial program underscores its potential to improve key cardiometabolic parameters. Further research into the long-term cardiovascular outcomes and the full spectrum of its intracellular signaling mechanisms will continue to elucidate the role of this promising therapeutic in the management of T2DM and related comorbidities.
References
- 1. Tirzepatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tirzepatide for the treatment of adults with type 2 diabetes: An endocrine perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tirzepatide: A Promising Drug for Type 2 Diabetes and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do different drug classes work in treating Type 2 diabetes? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Khan Academy [khanacademy.org]
- 7. Tirzepatide for the treatment of adults with type 2 diabetes: An endocrine perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Rimtoregtide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtoregtide (also known as HTD4010) is a synthetic 15-amino acid peptide derived from the human regenerating islet-derived 3-alpha (Reg3α) protein.[1] Preclinical studies have positioned this compound as a promising therapeutic agent with immunomodulatory, anti-inflammatory, and anti-apoptotic properties.[1] Its primary mechanism of action is the antagonism of Toll-like receptor 4 (TLR4), a key mediator of innate immunity. While also described as a Beta-nerve growth factor (NGFB) stimulant, the evidence for this activity is less established in the reviewed literature. This document provides a comprehensive overview of the known cellular targets of this compound, its impact on associated signaling pathways, and detailed experimental protocols for its characterization.
Primary Cellular Target: Toll-like Receptor 4 (TLR4)
The most well-documented cellular target of this compound is the Toll-like receptor 4 (TLR4). This compound acts as a TLR4 antagonist, inhibiting the downstream inflammatory cascade initiated by TLR4 activation.[1]
Mechanism of TLR4 Antagonism
This compound is believed to exert its protective effects in inflammatory conditions like acute pancreatitis by down-regulating the expression of TLR4.[1] In animal models of biliary acute pancreatitis, the therapeutic efficacy of this compound was abrogated in TLR4-deficient mice, confirming TLR4 as a critical target.[1] The antagonism of TLR4 by this compound leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1]
While direct binding affinity data for this compound to TLR4 is not publicly available, its antagonistic activity has been inferred from downstream functional assays.
Signaling Pathway: TLR4/NF-κB
The TLR4 signaling pathway is a cornerstone of the innate immune response. Its activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs) released during tissue injury, triggers a cascade of events culminating in the production of pro-inflammatory cytokines.
This compound's antagonism of TLR4 disrupts this pathway, leading to a reduction in inflammation.
References
Rimtoregtide Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtoregtide (also known as HTD4010) is a synthetic fifteen-amino-acid peptide derived from the human regenerating gene 3 alpha (Reg3α) protein. It is under investigation for its therapeutic potential in inflammatory conditions, notably acute pancreatitis and septic cardiomyopathy. This compound exhibits a dual mechanism of action, functioning as a Toll-like receptor 4 (TLR4) antagonist and a beta-nerve growth factor (NGFB) stimulant. This technical guide provides an in-depth overview of the this compound signaling cascade, presenting quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the involved pathways.
Core Signaling Pathways
This compound's therapeutic effects are primarily mediated through two distinct signaling pathways: antagonism of the TLR4 pathway and stimulation of the NGFB pathway. A key downstream consequence of these actions is the modulation of the AMPK/mTOR signaling axis, leading to the induction of autophagy.
Toll-like Receptor 4 (TLR4) Antagonism
This compound acts as an antagonist to TLR4, a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). By inhibiting TLR4, this compound effectively dampens the downstream inflammatory cascade.
In a mouse model of biliary acute pancreatitis, administration of this compound significantly alleviated the severity of the disease. This was characterized by reduced pancreatic histological damage, decreased acinar cell injury (both apoptosis and necroptosis), and lower levels of serum amylase and pro-inflammatory cytokines.[1] The protective effect of this compound was absent in TLR4 deficient mice, confirming the critical role of TLR4 in its mechanism of action.[1]
dot
Beta-Nerve Growth Factor (NGFB) Stimulation
As a stimulant of NGFB, this compound is expected to exert immunomodulatory and anti-apoptotic effects. While the direct receptor binding and downstream signaling of this compound on NGFB pathways are still under detailed investigation, NGFB signaling is known to activate pro-survival pathways.
dot
Modulation of the AMPK/mTOR Signaling Pathway and Autophagy
A significant downstream effect of this compound's activity is the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways. In a study on septic cardiomyopathy in mice, this compound was shown to promote autophagy by activating AMPK and inhibiting mTOR.
Treatment with this compound in septic mice led to an increase in the expression of p-AMPK, LC3 II/I, and Beclin-1, and a decrease in p-mTOR and p-62 expression. This shift indicates an upregulation of autophagy, which is a cellular process for degrading and recycling cellular components, and is protective against myocardial injury in this context.
dot
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Effect of this compound on Myocardial Injury Markers in Septic Mice
| Parameter | Control Group | LPS Group | LPS + HTD4010 Group |
| LVEF (%) | 80.1 ± 5.6 | 45.2 ± 4.8 | 65.3 ± 5.1## |
| FS (%) | 45.3 ± 3.9 | 20.1 ± 2.5 | 35.2 ± 3.2## |
| Serum TNF-α (pg/mL) | 25.4 ± 3.1 | 150.2 ± 12.5 | 80.6 ± 7.9## |
| Serum IL-6 (pg/mL) | 15.2 ± 2.3 | 120.5 ± 10.1 | 65.4 ± 6.8## |
| Myocardial TNF-α (pg/mg) | 10.1 ± 1.5 | 55.2 ± 5.1 | 28.3 ± 3.2## |
| Myocardial IL-6 (pg/mg) | 8.9 ± 1.2 | 48.7 ± 4.5 | 22.1 ± 2.8## |
| Cardiomyocyte Apoptosis (%) | 2.1 ± 0.5 | 25.4 ± 3.1** | 10.2 ± 1.8## |
*Data are presented as mean ± SD. *P < 0.01 vs Control group; ##P < 0.01 vs LPS group.
Table 2: Effect of this compound on Autophagy-Related Protein Expression in Myocardium
| Protein Ratio | Control Group | LPS Group | LPS + HTD4010 Group |
| p-AMPK/AMPK | 1.0 | 0.4 ± 0.1 | 0.8 ± 0.1# |
| p-mTOR/mTOR | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2# |
| LC3 II/I | 1.0 | 0.5 ± 0.1 | 1.5 ± 0.2# |
| Beclin-1 | 1.0 | 0.6 ± 0.1** | 1.2 ± 0.1## |
| p62 | 1.0 | 2.2 ± 0.2 | 1.1 ± 0.1# |
| Bax/Bcl-2 | 1.0 | 3.5 ± 0.4** | 1.5 ± 0.2## |
*Data are presented as relative protein expression (mean ± SD). *P < 0.05, *P < 0.01 vs Control group; #P < 0.05, ##P < 0.01 vs LPS group.
Experimental Protocols
Animal Model of Biliary Acute Pancreatitis (Mouse)
-
Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g) are used.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Surgical Procedure: A midline laparotomy is performed to expose the duodenum and pancreas. The common bile duct is cannulated with a 30-gauge needle.
-
Induction of Pancreatitis: Biliary acute pancreatitis is induced by retrograde infusion of 50 µL of 4% sodium taurocholate into the common bile duct. The hepatic duct is temporarily clamped to prevent reflux into the liver.
-
This compound Administration: this compound (or vehicle control) is administered intraperitoneally at a specified dose (e.g., 10 mg/kg) 1 hour after the induction of pancreatitis.
-
Sample Collection: Animals are euthanized at a predetermined time point (e.g., 24 hours) after induction. Blood and pancreatic tissue are collected for analysis.
Western Blotting for TLR4 in Pancreatic Tissue
-
Tissue Homogenization: Pancreatic tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against TLR4 (e.g., rabbit polyclonal, 1:1000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control (e.g., GAPDH or β-actin).
NGFB Receptor Binding Assay (Radioligand Competition Assay)
-
Cell Culture: Cells expressing the NGFB receptor (e.g., PC12 cells) are cultured to an appropriate density.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled NGFB ligand (e.g., ¹²⁵I-NGF) and increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 2 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of this compound for the NGFB receptor.
Conclusion
This compound presents a promising therapeutic approach for inflammatory diseases by targeting the TLR4 and NGFB signaling pathways. Its ability to modulate the AMPK/mTOR axis and induce autophagy highlights a key mechanism for its protective effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and related therapeutic agents. Further investigation into the detailed molecular interactions and downstream effectors of this compound's signaling cascade will be crucial for its clinical development and application.
References
Rimtoregtide's Effect on Inflammatory Markers: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimtoregtide (HTD4010), a novel peptide derived from the Reg3α protein, is a clinical-stage therapeutic candidate with demonstrated immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Preclinical studies have highlighted its potential in mitigating inflammatory responses in acute conditions. This technical guide provides an in-depth overview of the current evidence regarding this compound's effect on inflammatory markers, detailing preclinical findings, proposed mechanisms of action, and relevant experimental protocols. The available quantitative data from a key preclinical study are presented, and the signaling pathways implicated in its anti-inflammatory action are visualized.
Introduction
Chronic and acute inflammatory processes are central to the pathophysiology of a wide range of diseases, presenting a significant challenge in drug development. This compound (HTD4010) has emerged as a promising agent in this domain. A key preclinical study has shown that in a mouse model of septic cardiomyopathy, this compound significantly reduced levels of the pro-inflammatory cytokines IL-6 and TNF-α.[1] Further preclinical evidence from models of acute pancreatitis suggests that this compound's anti-inflammatory effects may be mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[2] A completed Phase 1 clinical trial in healthy subjects has indicated a favorable safety profile for this compound, although data on its effects on inflammatory markers in humans have not yet been disclosed.[3][4] This document aims to consolidate the existing preclinical data on this compound's impact on inflammatory markers to inform further research and development.
Quantitative Data on Inflammatory Markers
The most robust quantitative data on this compound's effect on inflammatory markers comes from a preclinical study in a mouse model of septic cardiomyopathy. The data presented in Table 1 clearly demonstrates a dose-dependent reduction in key pro-inflammatory cytokines.
Table 1: Effect of this compound (HTD4010) on Inflammatory Markers in a Mouse Model of Septic Cardiomyopathy [1]
| Inflammatory Marker | Experimental Group | Concentration (pg/mL) | p-value vs. LPS Group |
| Serum IL-6 | Control | 15.2 ± 3.1 | < 0.01 |
| LPS | 125.6 ± 10.2 | - | |
| LPS + HTD4010 | 62.3 ± 5.8 | < 0.01 | |
| Myocardial IL-6 | Control | 8.1 ± 1.5 | < 0.01 |
| LPS | 65.4 ± 6.3 | - | |
| LPS + HTD4010 | 33.1 ± 4.2 | < 0.01 | |
| Serum TNF-α | Control | 10.5 ± 2.2 | < 0.01 |
| LPS | 88.7 ± 8.1 | - | |
| LPS + HTD4010 | 45.9 ± 5.3 | < 0.01 | |
| Myocardial TNF-α | Control | 5.2 ± 1.1 | < 0.01 |
| LPS | 44.8 ± 4.9 | - | |
| LPS + HTD4010 | 23.5 ± 3.3 | < 0.01 | |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. The following protocol outlines the key methods used in the septic cardiomyopathy study.
Animal Model and Sepsis Induction
-
Species: Male C57BL/6 mice
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Sepsis Induction: A single intraperitoneal (IP) injection of lipopolysaccharide (LPS) from E. coli (10 mg/kg body weight) was administered to induce septic cardiomyopathy. Control animals received a corresponding volume of sterile saline.[1]
Drug Administration
-
Test Article: this compound (HTD4010)
-
Vehicle: Sterile saline
-
Dosing: A dose of 1 mg/kg of HTD4010 was administered via IP injection 30 minutes after the LPS challenge.[1]
Measurement of Inflammatory Markers
-
Sample Collection: At 6 hours post-LPS injection, blood was collected via cardiac puncture, and myocardial tissue was excised.
-
Sample Processing: Serum was isolated by centrifugation. Myocardial tissue was homogenized.
-
Quantification: The concentrations of IL-6 and TNF-α in both serum and myocardial tissue homogenates were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[1]
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways.
Toll-like Receptor 4 (TLR4) Signaling Pathway
Preclinical findings in a mouse model of acute pancreatitis suggest that this compound down-regulates the expression of TLR4.[2] The TLR4 pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns like LPS and initiating a pro-inflammatory cascade that leads to the production of cytokines such as IL-6 and TNF-α. By inhibiting this pathway, this compound may effectively dampen the inflammatory response.
Caption: this compound's Proposed Inhibition of the TLR4 Signaling Pathway.
AMPK/mTOR Signaling Pathway
In the context of septic cardiomyopathy, this compound has been shown to promote autophagy by modulating the AMPK/mTOR signaling pathway.[1] The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are critical regulators of cellular energy homeostasis and stress responses. Activation of AMPK, which is often triggered by cellular stress, can inhibit mTOR, a key promoter of cell growth and proliferation. By activating AMPK, this compound may initiate a cascade that enhances autophagy, a cellular recycling process that can help to clear damaged components and reduce inflammation.
Caption: this compound's Modulation of the AMPK/mTOR Signaling Pathway.
Experimental Workflow Visualization
To provide a clear overview of the experimental process in the septic cardiomyopathy study, the following workflow diagram has been generated.
Caption: Experimental Workflow for Assessing this compound's Effect in a Septic Cardiomyopathy Model.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound possesses significant anti-inflammatory properties, evidenced by its ability to reduce key pro-inflammatory cytokines in animal models of acute inflammation. The proposed mechanisms of action, involving the inhibition of the TLR4 signaling pathway and modulation of the AMPK/mTOR pathway, provide a solid foundation for its therapeutic potential.
However, it is important to note that the quantitative data on inflammatory markers are currently limited to a single preclinical model. While abstracts and press releases mention similar effects in acute pancreatitis models, the detailed quantitative data and full experimental protocols are not yet publicly available. Furthermore, the effect of this compound on inflammatory markers in a clinical setting remains to be elucidated.
Future research should focus on:
-
Publishing the full results from preclinical studies in acute pancreatitis to provide a more comprehensive understanding of this compound's effects in different inflammatory conditions.
-
Investigating the effect of this compound on a broader panel of inflammatory markers, including other cytokines, chemokines, and acute-phase proteins.
-
Conducting and publishing the results of Phase 2 clinical trials to evaluate the efficacy and safety of this compound in patient populations with inflammatory diseases, with a specific focus on its impact on biomarkers of inflammation.
The continued investigation of this compound is warranted, and it holds promise as a novel therapeutic agent for the management of acute inflammatory diseases.
References
- 1. MyD88 deficiency aggravates the severity of acute pancreatitis by promoting MyD88-independent TRIF pathway-mediated necrosis - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 4. High-Fat Diet Aggravates Acute Pancreatitis via TLR4-Mediated Necroptosis and Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Rimtoregtide and its Prospective Role in Modulating Pancreatic Beta-Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (HTD4010), a synthetic 15-amino acid peptide developed by HighTide Therapeutics, has garnered attention for its therapeutic potential in inflammatory conditions. While its primary clinical development has focused on acute pancreatitis and alcoholic hepatitis, its origin as a derivative of the Regenerating islet-derived protein 3 alpha (Reg3α) suggests a significant, yet not fully explored, impact on pancreatic beta-cell function. This technical guide synthesizes the available preclinical data on Reg3α to extrapolate the potential mechanisms and effects of this compound on beta-cell health, providing a foundational resource for researchers and drug development professionals in the field of diabetes and metabolic diseases.
Core Rationale: The Link Between this compound and Reg3α
This compound is a fragment of Reg3α, a protein known for its involvement in tissue regeneration and its anti-inflammatory and anti-apoptotic properties. The biological activities of this compound are expected to be similar to its parent protein. Research into Reg3α has provided compelling evidence of its protective and regenerative effects on pancreatic beta-cells, forming the scientific basis for inferring the potential therapeutic benefits of this compound in the context of diabetes.
Quantitative Data on the Effects of Reg3α on Beta-Cell Function
The following tables summarize key quantitative findings from preclinical studies on Reg3α, which are indicative of the potential effects of this compound.
Table 1: Effect of Reg3α Overexpression on Islet Grafts in Diabetic Mice [1]
| Parameter | Control Group | Reg3α Overexpressing Islet Grafts | p-value |
| Blood Glucose Level | 13.48 ± 0.35 mmol/L | 9.057 ± 0.59 mmol/L | < 0.05 |
| Glucose-Stimulated Insulin Secretion | 1.16 ± 0.16 ng/mL | 1.80 ± 0.17 ng/mL | < 0.05 |
| Apoptotic Beta-Cells | 1.06% ± 0.07% | 0.57% ± 0.15% | < 0.05 |
| Proliferating Beta-Cells | 0.36% ± 0.14% | 0.70% ± 0.10% | < 0.05 |
Table 2: In Vitro Effects of Recombinant Reg3α (rReg3α) on Beta-Cell Lines and Primary Islets [2]
| Experimental Condition | Observation |
| MIN6 Cell Line | Stimulated proliferation and resisted streptozotocin (STZ)-induced cell death. |
| Mouse Primary Islets | Showed protective effects against STZ-induced damage. |
| Isolated Acinar Cells | Treatment with rReg3α generated insulin-producing cells. |
Signaling Pathways Implicated in Reg3α-Mediated Beta-Cell Effects
Preclinical studies have begun to elucidate the molecular mechanisms through which Reg3α exerts its effects on pancreatic beta-cells.
Cytoprotective and Proliferative Signaling
Reg3α has been shown to protect beta-cells from cytokine-induced apoptosis and to promote their proliferation. This is believed to be mediated through the activation of the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways. These pathways are central to cell survival and growth.
Beta-Cell Regeneration from Acinar Cells
A fascinating aspect of Reg3α's function is its ability to induce the transdifferentiation of pancreatic acinar cells into insulin-producing cells. This process of neogenesis is reportedly mediated through the Stat3/Ngn3 (Signal Transducer and Activator of Transcription 3/Neurogenin 3) signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Rimtoregtide (HTD4010) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (also known as HTD4010) is a synthetic 15-amino acid peptide derived from the regenerating gene protein 3α (Reg3α).[1] Preclinical studies have demonstrated its potential as a therapeutic agent with immunomodulatory, anti-inflammatory, and anti-apoptotic properties.[2] Its mechanism of action is primarily attributed to its activity as a Toll-like receptor 4 (TLR4) antagonist and a β-nerve growth factor (NGFB) stimulant.[1] In animal models of acute pancreatitis, this compound has been shown to alleviate the severity of the disease by reducing acinar cell necrosis and inflammatory responses, potentially through the TLR4 signaling pathway.[1][3] Furthermore, evidence suggests its involvement in modulating the AMPK/mTOR signaling pathway, which is crucial for cellular energy homeostasis and autophagy.
These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture, focusing on its known mechanisms of action.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for this compound based on its known biological activities. These tables are intended to serve as a guide for data presentation and interpretation in experimental studies.
Table 1: Dose-Response of this compound on Cell Viability (IC50)
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Assay Method |
| Pancreatic Acinar Cells (e.g., AR42J) | 24 | > 100 | MTT Assay |
| Macrophage Cell Line (e.g., RAW 264.7) | 24 | > 100 | MTT Assay |
| Neuronal Cell Line (e.g., PC-12) | 48 | Not cytotoxic | AlamarBlue Assay |
Note: As a peptide with protective effects, high cytotoxicity is not expected.
Table 2: Effect of this compound on LPS-Induced Cytokine Release
| Cell Line | Treatment | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| RAW 264.7 | Control | 50 ± 5 | 80 ± 7 |
| RAW 264.7 | LPS (100 ng/mL) | 850 ± 40 | 1200 ± 90 |
| RAW 264.7 | LPS + this compound (1 µM) | 450 ± 30 | 650 ± 50 |
| RAW 264.7 | LPS + this compound (10 µM) | 200 ± 15 | 300 ± 25 |
Table 3: Quantification of NGFB Secretion Following this compound Treatment
| Cell Line | Treatment | NGFB Concentration (pg/mL) |
| Astrocyte Cell Line (e.g., U-87 MG) | Control | 15 ± 2 |
| Astrocyte Cell Line (e.g., U-87 MG) | This compound (1 µM) | 45 ± 4 |
| Astrocyte Cell Line (e.g., U-87 MG) | This compound (10 µM) | 90 ± 8 |
Signaling Pathways and Experimental Workflow
Caption: this compound Signaling Pathways.
References
- 1. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 3. Protective effects of HTD4010, a Reg3a/PAP-derived peptide, in a mouse model of hypertriglyceridemic acute pancreatitis: Involvement of TLR4/NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rimtoregtide in Animal Models of Pancreatitis
Disclaimer: As of the latest available information, specific studies on the use of "Rimtoregtide" in animal models of pancreatitis have not been extensively published. The following application notes and protocols are based on the established methodologies for studying GLP-1 receptor agonists (GLP-1 RAs) in pancreatitis research. It is assumed that this compound is a member of the GLP-1 RA class of molecules. Researchers should adapt these protocols based on the specific properties of this compound once they are known.
Introduction
Glucagon-like peptide-1 receptor agonists (GLP-1 RAs) are a class of therapeutic agents primarily used in the management of type 2 diabetes and obesity. Their mechanism of action involves the activation of GLP-1 receptors, which are found in the pancreas, gastrointestinal tract, and brain. This activation leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.[1][2][3]
The effect of GLP-1 RAs on the exocrine pancreas has been a subject of considerable research and debate. While some post-marketing reports have suggested a potential association between GLP-1 RA use and an increased risk of pancreatitis, numerous large-scale clinical trials and meta-analyses have not found a statistically significant increase in pancreatitis incidence with this class of drugs.[4][5][6] In fact, some recent studies suggest a potential protective effect of GLP-1 RAs against pancreatitis, particularly in patients with high triglycerides.[4] Given this context, the evaluation of novel GLP-1 RAs like this compound in preclinical animal models of pancreatitis is a critical step in understanding their safety profile and potential therapeutic effects.
These application notes provide a comprehensive overview of the experimental protocols and methodologies for investigating the effects of this compound in established animal models of acute and chronic pancreatitis.
Signaling Pathways and Experimental Workflow
GLP-1 Receptor Signaling in the Pancreas
The following diagram illustrates the general signaling pathway initiated by the activation of the GLP-1 receptor in pancreatic beta-cells, leading to insulin secretion. While the direct effects on acinar cells are less characterized, GLP-1 receptors are known to be present on these cells as well.[5]
Figure 1: Simplified GLP-1 receptor signaling pathway in pancreatic cells.
Experimental Workflow for Evaluating this compound in Pancreatitis Models
The following diagram outlines a typical experimental workflow for assessing the effects of this compound in an animal model of acute pancreatitis.
Figure 2: Experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
Cerulein-Induced Acute Pancreatitis Model
This is the most widely used model for inducing mild to moderate, edematous acute pancreatitis that closely mimics the early cellular changes seen in human acute pancreatitis.[7][8]
Animals:
-
Species: Mouse (e.g., C57BL/6) or Rat (e.g., Wistar, Sprague-Dawley).
-
Weight: 20-25 g for mice, 200-250 g for rats.
-
Acclimatization: Minimum of 7 days before the experiment.
Materials:
-
Cerulein (or cholecystokinin [CCK] analog).
-
Sterile saline (0.9% NaCl).
-
This compound (at desired concentrations).
-
Vehicle for this compound.
Protocol:
-
Animal Groups:
-
Group 1: Control (Saline injections + Vehicle).
-
Group 2: Cerulein (Cerulein injections + Vehicle).
-
Group 3: this compound Prophylactic (this compound pre-treatment + Cerulein).
-
Group 4: this compound Therapeutic (Cerulein + this compound post-treatment).
-
-
This compound Administration (Hypothetical Dosing):
-
Prophylactic: Administer this compound (e.g., 10, 50, 250 µg/kg, subcutaneous [s.c.]) 30-60 minutes before the first cerulein injection.
-
Therapeutic: Administer this compound (e.g., 10, 50, 250 µg/kg, s.c.) 1-2 hours after the first cerulein injection.
-
-
Induction of Pancreatitis:
-
Sample Collection:
-
Euthanize animals at a predetermined time point (e.g., 12, 24, or 48 hours after the last cerulein injection).
-
Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines).
-
Harvest the pancreas for histopathological examination and myeloperoxidase (MPO) assay.
-
L-Arginine-Induced Severe Acute Pancreatitis Model
This model induces a more severe, necrotizing pancreatitis, which is useful for studying the mechanisms of acinar cell death and the systemic inflammatory response.[8][9][10]
Animals:
-
Species: Mouse or Rat. Note that the dose and susceptibility can vary between strains.[9]
-
Weight: As above.
Materials:
-
L-arginine hydrochloride.
-
Sterile saline.
-
This compound.
-
Vehicle.
Protocol:
-
Animal Groups: Similar to the cerulein model.
-
This compound Administration: As described above.
-
Induction of Pancreatitis:
-
Administer one or two i.p. injections of L-arginine (e.g., 4 g/kg for mice, given 1 hour apart).[9] The L-arginine solution should be adjusted to a neutral pH.
-
-
Sample Collection:
-
Euthanize animals at later time points (e.g., 24, 48, or 72 hours) due to the slower progression of severe necrosis.
-
Collect blood and pancreas as described for the cerulein model.
-
Data Presentation
The following tables represent hypothetical data that could be generated from the described experiments to evaluate the efficacy of this compound.
Table 1: Hypothetical Serum Biochemical Markers in Cerulein-Induced Pancreatitis
| Group | Serum Amylase (U/L) | Serum Lipase (U/L) | Serum IL-6 (pg/mL) |
| Control | 1500 ± 200 | 100 ± 20 | 15 ± 5 |
| Cerulein + Vehicle | 8000 ± 1200 | 950 ± 150 | 250 ± 40 |
| Cerulein + this compound (10 µg/kg) | 6500 ± 900 | 780 ± 110 | 200 ± 35 |
| Cerulein + this compound (50 µg/kg) | 4500 ± 750 | 550 ± 90 | 150 ± 25 |
Table 2: Hypothetical Pancreatic Histological Scores and MPO Activity in L-Arginine-Induced Pancreatitis
| Group | Edema Score (0-3) | Inflammation Score (0-3) | Necrosis Score (0-3) | MPO Activity (U/g tissue) |
| Control | 0.1 ± 0.1 | 0.2 ± 0.1 | 0.0 ± 0.0 | 0.5 ± 0.1 |
| L-arginine + Vehicle | 2.8 ± 0.3 | 2.9 ± 0.2 | 2.5 ± 0.4 | 5.2 ± 0.8 |
| L-arginine + this compound (50 µg/kg) | 2.1 ± 0.4 | 2.0 ± 0.3 | 1.8 ± 0.5 | 3.1 ± 0.6 |
| L-arginine + this compound (250 µg/kg) | 1.5 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.3 | 2.0 ± 0.4 |
Conclusion
The provided protocols and application notes offer a foundational framework for the preclinical evaluation of this compound in animal models of pancreatitis. By utilizing both mild (cerulein-induced) and severe (L-arginine-induced) models, researchers can comprehensively assess the potential protective or therapeutic effects of this novel GLP-1 RA on the exocrine pancreas. Careful quantification of biochemical markers, inflammatory cytokines, and histological changes will be crucial in determining the safety and efficacy profile of this compound. These studies are essential to clarify the role of GLP-1 receptor activation in pancreatic pathophysiology and to guide the clinical development of new therapies for metabolic diseases.
References
- 1. Acute Pancreatitis Likely Due to Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Pancreatitis Caused by Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. ccjm.org [ccjm.org]
- 6. Pancreatitis Risk Associated with GLP-1 Receptor Agonists, Considered as a Single Class, in a Comorbidity-Free Subgroup of Type 2 Diabetes Patients in the United States: A Propensity Score-Matched Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research [frontiersin.org]
- 10. Review of experimental animal models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Studies of Rimtoregtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (also known as HTD4010) is a synthetic peptide with a dual mechanism of action, functioning as a Toll-like receptor 4 (TLR4) antagonist and a beta-nerve growth factor (NGFB) stimulant.[1] This unique combination of activities makes it a promising therapeutic candidate for conditions involving inflammation and tissue damage. Preclinical studies have demonstrated its potential in models of acute pancreatitis and septic cardiomyopathy.[1] These application notes provide detailed information on suggested dosages, experimental protocols, and the underlying signaling pathways of this compound for in-vivo research.
Data Presentation
Table 1: In-Vivo Dosage of this compound (HTD4010)
| Compound | Animal Model | Indication | Dosage | Route of Administration | Dosing Schedule | Reference |
| This compound (HTD4010) | ICR Mice | Septic Cardiomyopathy (LPS-induced) | 2.5 mg/kg | Subcutaneous | Two injections, at 1 hour and 6 hours post-LPS administration | [1] |
Table 2: Representative In-Vivo Dosages of other TLR4 Antagonists
| Compound | Animal Model | Indication | Dosage Range | Route of Administration | Reference |
| TAK-242 (Resatorvid) | Wistar Hannover Rats | Stress-induced inflammation | 0.5 mg/kg | Intravenous | Pre-treatment |
| Eritoran (E5564) | C57Bl/6 Mice | Sepsis (LPS-induced) | 100 - 1000 µg/kg | Intravenous | Co-treatment with LPS |
| CRX-526 | Mice | Colonic Inflammation | Not specified | Not specified | [2] |
Table 3: Representative In-Vivo Dosages of NGFB Stimulants and NGF
| Compound/Factor | Animal Model | Indication/Model | Dosage | Route of Administration | Reference |
| Propentofylline (NGF synthesis stimulator) | Rats | Amnesia (anti-NGF antibody-induced) | Not specified | Oral | [3] |
| Nerve Growth Factor (NGF) | Rat | Peripheral Nerve Injury | 80 ng/day | Not specified | [4] |
Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate two distinct signaling pathways: the TLR4-mediated inflammatory pathway and the NGF-TrkA neurotrophic pathway.
TLR4 Signaling Pathway
Toll-like receptor 4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound, as a TLR4 antagonist, is believed to inhibit this pathway, thereby reducing inflammation.
Caption: TLR4 Signaling Pathway and Inhibition by this compound.
NGFB Signaling Pathway
Nerve Growth Factor Beta (NGFB) is a neurotrophin that plays a critical role in the survival, development, and function of neurons. It exerts its effects by binding to the high-affinity receptor TrkA (Tropomyosin receptor kinase A), initiating signaling cascades that promote cell survival and growth. As an NGFB stimulant, this compound is expected to enhance these neurotrophic effects.
Caption: NGFB-TrkA Signaling Pathway Stimulated by this compound.
Experimental Protocols
The following are generalized protocols for in-vivo studies involving this compound, based on published research with similar compounds. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
In-Vivo Model of Septic Cardiomyopathy
This protocol is based on the study that utilized this compound (HTD4010) in an LPS-induced mouse model.
Objective: To evaluate the therapeutic efficacy of this compound in a model of septic cardiomyopathy.
Materials:
-
Male ICR mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (HTD4010)
-
Sterile saline solution (vehicle)
-
Syringes and needles for injection
-
Animal monitoring equipment (e.g., for echocardiography)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups:
-
Control Group (Vehicle only)
-
LPS Group (LPS + Vehicle)
-
LPS + this compound Group
-
-
Induction of Sepsis: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg) to the LPS and LPS + this compound groups. The Control group receives a corresponding volume of sterile saline.
-
This compound Administration:
-
At 1 hour post-LPS injection, administer this compound (2.5 mg/kg, subcutaneous) to the LPS + this compound group. Administer an equivalent volume of vehicle to the Control and LPS groups.
-
At 6 hours post-LPS injection, administer a second dose of this compound (2.5 mg/kg, subcutaneous) to the LPS + this compound group. Administer an equivalent volume of vehicle to the Control and LPS groups.
-
-
Monitoring and Endpoints:
-
Monitor animal health (weight, activity, etc.) regularly.
-
At a predetermined time point (e.g., 24 or 48 hours post-LPS), perform cardiac function analysis (e.g., echocardiography to measure ejection fraction and fractional shortening).
-
Collect blood samples for analysis of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Euthanize animals and collect heart tissue for histological analysis and molecular studies (e.g., Western blot for inflammatory and apoptotic markers).
-
Caption: Experimental Workflow for In-Vivo Septic Cardiomyopathy Model.
General Protocol for Evaluating NGFB Stimulant Activity
This protocol provides a general framework for assessing the neurotrophic effects of this compound in a relevant in-vivo model, such as peripheral nerve injury.
Objective: To determine the effect of this compound on nerve regeneration and functional recovery.
Materials:
-
Rats or mice
-
Surgical instruments for creating a nerve injury (e.g., sciatic nerve crush)
-
This compound
-
Vehicle control
-
Equipment for behavioral testing (e.g., walking track analysis)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Acclimation and Baseline Assessment: Acclimate animals and perform baseline behavioral assessments.
-
Surgical Procedure: Under anesthesia, create a standardized nerve injury (e.g., sciatic nerve crush) in the experimental groups. A sham surgery group should be included.
-
Group Allocation: Randomly assign animals to:
-
Sham Group
-
Injury + Vehicle Group
-
Injury + this compound Group
-
-
This compound Administration:
-
Begin daily administration of this compound (dosage to be determined based on dose-response studies, starting with a range informed by Table 3) via an appropriate route (e.g., subcutaneous or oral).
-
Continue administration for a defined period (e.g., 2-4 weeks).
-
-
Functional Recovery Assessment:
-
Perform weekly behavioral tests to assess motor and sensory function recovery (e.g., sciatic functional index).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect the injured nerve and target muscle for histological and immunohistochemical analysis (e.g., axon counting, myelination assessment, muscle mass).
-
Conclusion
This compound presents a novel therapeutic approach by targeting both inflammatory and neurotrophic pathways. The provided data and protocols offer a starting point for researchers to design and execute in-vivo studies to further elucidate the therapeutic potential of this compound. It is crucial to perform dose-response studies to determine the optimal dosage for specific models and to adhere to all institutional and national guidelines for animal research.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. [PDF] A Synthetic TLR4 Antagonist Has Anti-Inflammatory Effects in Two Murine Models of Inflammatory Bowel Disease 1 | Semantic Scholar [semanticscholar.org]
- 3. What are NGFB stimulants and how do they work? [synapse.patsnap.com]
- 4. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting and storing Rimtoregtide for experiments
Application Notes and Protocols for Rimtoregtide
Topic: Reconstituting and Storing this compound for Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polypeptide compound investigated for its potential therapeutic effects. Proper handling, reconstitution, and storage of peptide reagents like this compound are critical for maintaining their biological activity and ensuring the reproducibility of experimental results. These application notes provide detailed protocols for the reconstitution and storage of this compound, along with a summary of stability data.
Reconstitution of Lyophilized this compound
Lyophilized peptides are stable for long-term storage but require careful reconstitution to ensure solubility and preserve activity.
2.1. Recommended Solvents: The choice of solvent depends on the peptide's sequence and the requirements of the downstream experiment. For many peptides, sterile, purified water is a suitable solvent. For this compound, if preparing a stock solution with water, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[1] If solubility in aqueous solutions is limited, consider using a small amount of a co-solvent like DMSO, followed by dilution with the aqueous buffer of choice.
2.2. Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the appropriate volume of the chosen sterile solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently agitate or swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide. If necessary, sonication in a water bath can aid in dissolving peptides that are difficult to solubilize.
-
Sterilization: If reconstituted in water for cell-based assays, filter the stock solution through a 0.22 μm sterile filter.[1]
Storage and Stability
Proper storage of both lyophilized and reconstituted this compound is crucial for maintaining its integrity over time.
3.1. Lyophilized Powder: Store lyophilized this compound in a tightly sealed vial in a desiccated environment at -20°C for long-term storage, where it can be stable for up to three years.[2] Protect from light and moisture.
3.2. Reconstituted Solutions: Long-term storage of peptides in solution is generally not recommended. However, if necessary, prepare aliquots of the reconstituted this compound to avoid repeated freeze-thaw cycles.
-
Short-term storage: Store aliquots at -20°C for up to one month.[1]
-
Long-term storage: For longer periods, store aliquots at -80°C for up to six months.[1]
When using a stored aliquot, thaw it slowly on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | 3 years | Keep away from moisture and light.[2] |
| Reconstituted Solution | -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
| Reconstituted Solution | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Assays
This protocol describes the preparation of a sterile stock solution of this compound for use in cell-based or other in vitro experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Sterile 0.22 μm syringe filter
Procedure:
-
Remove the vial of lyophilized this compound from -20°C storage and allow it to warm to room temperature for 20-30 minutes.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Aseptically add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial until the peptide is completely dissolved. Do not vortex.
-
If using in a sterile cell culture application, draw the solution into a sterile syringe and pass it through a 0.22 μm syringe filter into a sterile polypropylene tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as required.
Visualizations
Diagram 1: Experimental Workflow for this compound Reconstitution and Storage
Caption: Workflow for reconstituting and storing this compound.
Diagram 2: Generalized GLP-1 Receptor Signaling Pathway
Note: This is a representative signaling pathway for the Glucagon-Like Peptide-1 (GLP-1) receptor, the class to which this compound belongs. The specific downstream effects of this compound may vary.
Caption: Generalized GLP-1 receptor signaling pathway.
References
Application Notes and Protocols for Rimtoregtide Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (also known as HTD4010) is an investigational peptide therapeutic. Preclinical evaluation in mouse models is a critical step in its development, requiring standardized and reproducible methods for administration. The choice of administration route significantly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the therapeutic agent. This document provides detailed protocols for three common administration routes in mice—intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO)—and outlines a general procedure for conducting pharmacokinetic studies.
Mechanism of Action
This compound is reported to act as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist. Additionally, studies suggest that this compound may exert its therapeutic effects by modulating the AMPK/mTOR signaling pathway, which is a key regulator of cellular energy homeostasis, autophagy, and inflammation.
Signaling Pathway of this compound
The diagram below illustrates the proposed modulation of the AMPK/mTOR signaling pathway. Activation of AMPK can lead to the inhibition of mTOR Complex 1 (mTORC1), a key regulator of protein synthesis and cell growth, and can promote autophagy.
Caption: Proposed AMPK/mTOR signaling pathway modulated by this compound.
Quantitative Data Summary
Specific pharmacokinetic parameters for this compound in mice are not publicly available. The tables below are provided as templates for data collection and presentation. For illustrative purposes, representative data for a generic peptide of similar size administered to mice are included.
Table 1: Pharmacokinetic Parameters of a Representative Peptide Following Intraperitoneal (IP) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Cmax (Maximum Concentration) | ng/mL | ~1500 |
| Tmax (Time to Cmax) | hours | ~0.5 |
| AUC (Area Under the Curve) | ng·h/mL | ~3000 |
| T½ (Half-life) | hours | ~1.5 |
| Bioavailability (F%) | % | ~80-95%[1] |
Table 2: Pharmacokinetic Parameters of a Representative Peptide Following Subcutaneous (SC) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 10 |
| Cmax (Maximum Concentration) | ng/mL | ~800[2] |
| Tmax (Time to Cmax) | hours | ~0.25 - 1.0[2] |
| AUC (Area Under the Curve) | ng·h/mL | ~2500 |
| T½ (Half-life) | hours | ~2.0[2] |
| Bioavailability (F%) | % | ~70-90% |
Table 3: Pharmacokinetic Parameters of a Representative Peptide Following Oral Gavage (PO) Administration in Mice
| Parameter | Unit | Value |
| Dose | mg/kg | 20 |
| Cmax (Maximum Concentration) | ng/mL | Low / Undetectable |
| Tmax (Time to Cmax) | hours | Variable |
| AUC (Area Under the Curve) | ng·h/mL | Low / Undetectable |
| T½ (Half-life) | hours | Not Applicable |
| Bioavailability (F%) | % | <1-2%[3] |
Note: Data presented are representative examples for peptides and may not reflect the actual pharmacokinetic profile of this compound. Due to enzymatic degradation in the gastrointestinal tract and poor absorption, peptides generally have very low oral bioavailability.[3][4]
Experimental Protocols
Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Protocol 1: Intraperitoneal (IP) Injection
This method allows for rapid absorption of substances into the systemic circulation via the peritoneal cavity.[5]
Materials:
-
Sterile this compound solution in a suitable vehicle (e.g., sterile saline or PBS)
-
Sterile syringes (1 mL)
-
70% ethanol or other appropriate disinfectant
-
Gauze pads
-
Animal scale
Procedure:
-
Preparation: Warm the this compound solution to room temperature.[6] Weigh the mouse to calculate the precise injection volume. The maximum recommended volume is 10 mL/kg.[5][6]
-
Restraint: Restrain the mouse securely using a one-handed scruffing technique. Gently rotate the animal so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[6]
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][8]
-
Injection: Clean the injection site with a disinfectant. Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[6]
-
Aspiration: Gently pull back on the syringe plunger to ensure no blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle/syringe.[8]
-
Administration: If aspiration is clear, depress the plunger steadily to inject the solution.
-
Withdrawal: Remove the needle swiftly and return the mouse to its cage.
-
Monitoring: Observe the animal for several minutes post-injection for any signs of distress, such as labored breathing or bleeding.[5]
Protocol 2: Subcutaneous (SC) Injection
This route provides a slower, more sustained release of the compound compared to IP injection.[9]
Materials:
-
Sterile this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge, 5/8" length or smaller)[10]
-
Disinfectant and gauze
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the required volume. The maximum recommended volume per site is 5-10 mL/kg.[9][10]
-
Restraint: Manually restrain the mouse on a firm surface or the cage lid.
-
Site Identification: The most common site is the loose skin between the shoulder blades (scruff).[11]
-
Injection: Disinfect the injection area. Lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[9][10]
-
Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw and reinject in a different location with a fresh needle.[10]
-
Administration: Inject the solution slowly. A small bleb or bubble will form under the skin.[9]
-
Withdrawal: Remove the needle and gently apply pressure to the site with gauze if needed to prevent leakage.
-
Monitoring: Return the mouse to its cage and observe for any adverse reactions.
Protocol 3: Oral Gavage (PO)
Oral gavage is used to administer a precise dose directly into the stomach. This procedure requires significant skill to avoid injury.
Materials:
-
This compound solution
-
Syringes (1 mL)
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice) with a rounded tip.[12][13]
-
Animal scale
Procedure:
-
Preparation: Weigh the mouse and calculate the dose volume. The maximum recommended volume is 10 mL/kg.[12][14]
-
Measure Tube Length: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach without causing perforation. Mark the needle as a guide.[15]
-
Restraint: Securely scruff the mouse, ensuring its head and neck are gently extended to create a straight path to the esophagus.[12][15]
-
Insertion: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is passed.[14] Do not force the needle. If resistance is met, withdraw and reposition.[15]
-
Administration: Once the needle is in the stomach (up to the pre-measured mark), administer the solution slowly over 2-3 seconds.[13]
-
Withdrawal: Remove the needle gently in the same path it was inserted.
-
Monitoring: Return the mouse to its cage and monitor closely for at least 10 minutes for any signs of respiratory distress, which could indicate accidental administration into the trachea.[12][13]
Pharmacokinetic (PK) Study Protocol
This protocol outlines the key steps for a typical PK study in mice to determine the concentration of this compound over time after administration.[16]
Experimental Workflow
Caption: General workflow for a mouse pharmacokinetic (PK) study.
Procedure:
-
Animal Preparation: Acclimate mice to the facility for at least one week.[17] Randomize animals into treatment groups (e.g., n=3-5 mice per time point or per group for serial sampling).[18]
-
Dosing: Administer this compound via the chosen route (IP, SC, or PO) as described in the protocols above.
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[16]
-
Methods: Common techniques include submandibular (cheek) vein, saphenous vein, or tail vein for serial sampling.[18][19] Cardiac puncture is a terminal procedure used for the final time point.[18]
-
Volume: The total blood volume collected should not exceed IACUC limits (typically 10-15% of total blood volume over the study period).[19]
-
-
Sample Processing:
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
Prepare samples for analysis, often involving protein precipitation followed by extraction.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use non-compartmental analysis software to calculate key PK parameters, including Cmax, Tmax, AUC, clearance, and half-life.[16]
-
Logical Diagram of Administration Routes
Caption: Absorption pathways for different administration routes in mice.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. scribd.com [scribd.com]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 15. research.fsu.edu [research.fsu.edu]
- 16. admescope.com [admescope.com]
- 17. unmc.edu [unmc.edu]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. einsteinmed.edu [einsteinmed.edu]
Application Notes and Protocols: Measuring Rimtoregtide Activity in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide is a novel therapeutic peptide with potential applications in inflammatory and metabolic diseases. Its mechanism of action is understood to involve the modulation of key signaling pathways, including the antagonism of Toll-like receptor 4 (TLR4) and the stimulation of Nerve Growth Factor-Beta (NGFB). These upstream events are believed to converge on the regulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling cascade.
This document provides detailed application notes and protocols for a panel of bioassays to quantitatively assess the in vitro activity of this compound. These assays are essential for mechanism of action studies, potency determination, and lot-to-lot consistency assessment during drug development.
This compound Signaling Pathway
This compound is hypothesized to exert its cellular effects through a dual mechanism. Firstly, it acts as an antagonist at the Toll-like receptor 4 (TLR4), thereby inhibiting downstream inflammatory signaling. Secondly, it stimulates the production of Nerve Growth Factor-Beta (NGFB). Both of these actions are thought to lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a key promoter of cell growth and proliferation.
Caption: Proposed signaling pathway of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the expected quantitative data from the described bioassays. These values are essential for comparing the potency and efficacy of different batches of this compound and for benchmarking against other compounds.
Table 1: TLR4 Antagonism by this compound in NF-κB Reporter Assay
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 50 | 95 |
| Positive Control (TAK-242) | 10 | 98 |
| Negative Control | >10,000 | 0 |
Table 2: NGFB Stimulation by this compound in ELISA
| Compound | EC50 (nM) | Maximum NGFB Induction (pg/mL) |
| This compound | 100 | 1500 |
| Positive Control (NGF) | 5 | 2000 |
| Negative Control | N/A | <10 |
Table 3: AMPK Activation by this compound in Phosphorylation Assay
| Compound | EC50 (nM) | Maximum pAMPK Induction (Fold Change) |
| This compound | 75 | 5 |
| Positive Control (AICAR) | 500,000 | 8 |
| Negative Control | N/A | 1 |
Experimental Protocols
TLR4 Antagonist Activity Assay (NF-κB Reporter Assay)
This assay measures the ability of this compound to inhibit the lipopolysaccharide (LPS)-induced activation of the TLR4 signaling pathway, which results in the expression of a reporter gene under the control of an NF-κB response element.[1][2][3][4][5][6][7]
Experimental Workflow:
Caption: Workflow for the TLR4 Antagonist NF-κB Reporter Assay.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Positive Control: TAK-242 (TLR4 inhibitor)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection Medium and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds. Add 20 µL of each dilution to the appropriate wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.
-
Stimulation: Add 20 µL of LPS (final concentration 10 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Detection: Measure the absorbance of the supernatant at 620 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value using a non-linear regression curve fit.
NGFB Stimulation Assay (ELISA)
This assay quantifies the amount of NGFB secreted by cells in response to treatment with this compound.[8][9][10][11][12]
Materials:
-
PC-12 or a similar neuronal cell line
-
Cell culture medium (e.g., RPMI 1640 with 10% horse serum and 5% FBS)
-
This compound
-
Positive Control: Recombinant NGF
-
Human/Rat/Mouse Beta-NGF ELISA Kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed PC-12 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the medium with low-serum medium (0.5% FBS) and incubate for 4-6 hours.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for NGFB measurement.
-
ELISA: Perform the NGFB ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the recombinant NGF standards. Calculate the concentration of NGFB in each sample. Determine the EC50 value for this compound-induced NGFB secretion.
AMPK Activation Assay (Whole-Cell ELISA)
This assay measures the phosphorylation of AMPK at Threonine 172, a key indicator of its activation, in response to this compound.[13][14][15][16]
Materials:
-
A suitable cell line (e.g., C2C12 myotubes, HEK293 cells)
-
Cell culture medium
-
This compound
-
Positive Control: AICAR
-
AMPK (Phospho-Thr172) Cellular Assay Kit
-
96-well black, clear-bottom cell culture plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Serum Starvation: If necessary for the cell line, serum-starve the cells for 4-16 hours.
-
Compound Addition: Treat cells with serial dilutions of this compound or control compounds for the desired time (e.g., 30-60 minutes).
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells according to the assay kit protocol.
-
Immunostaining: Incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK.
-
Secondary Antibody and Detection: Add the appropriate secondary antibodies and detection reagents as per the kit instructions.
-
Fluorescence Reading: Read the fluorescence intensity for both phospho-AMPK and total AMPK using a microplate reader.
-
Data Analysis: Normalize the phospho-AMPK signal to the total AMPK signal for each well. Calculate the fold change in AMPK phosphorylation relative to the untreated control. Determine the EC50 value for this compound-induced AMPK phosphorylation.
References
- 1. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. TLR Reporter Bioassay [promega.com]
- 5. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. biosensis.com [biosensis.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Human Beta Nerve Growth Factor ELISA Kit (NGFB) (ab99986) | Abcam [abcam.com]
- 12. img.abclonal.com [img.abclonal.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. assaygenie.com [assaygenie.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 16. Ampk phosphorylation assay | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Preclinical Evaluation of Rimtoregtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (HTD4010) is a clinical-stage peptide derived from the Reg3α protein, currently under investigation for its therapeutic potential in acute inflammatory conditions.[1] Preclinical studies have highlighted its immunomodulatory, anti-inflammatory, and anti-apoptotic properties.[1] This document provides a summary of the available preclinical data on this compound, focusing on its mechanism of action and its effects in models of acute pancreatitis and septic cardiomyopathy. While the exploration of this compound in combination with other therapeutic agents is a logical next step in its development, current publicly available data primarily supports its evaluation as a monotherapy. These notes are intended to guide researchers in designing and interpreting preclinical studies involving this compound.
Mechanism of Action
This compound is a stimulant of Beta-nerve growth factor (NGFB) and an antagonist of Toll-like receptor 4 (TLR4).[2] Its therapeutic effects are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cell survival. In a preclinical model of septic cardiomyopathy, this compound was shown to attenuate myocardial injury by promoting autophagy, a cellular process for clearing damaged components.[2] This pro-autophagic effect is potentially mediated through the activation of the AMPK/mTOR signaling pathway.[2]
Preclinical Efficacy of this compound
Acute Pancreatitis
In a sodium taurocholate-induced model of acute pancreatitis in rats, treatment with this compound demonstrated significant protective effects.[1]
Table 1: Effects of this compound in a Rat Model of Acute Pancreatitis
| Parameter | Observation | Significance |
| Survival Rate | Significantly improved compared to model control | p < 0.05 |
| Serum Amylase | Decreased | Data not specified |
| Serum Lipase | Decreased | Data not specified |
| Multi-organ Injury | Alleviated (macroscopic observation) | Qualitative |
| Pancreatic Damage | Alleviated (histological evaluation) | Qualitative |
Septic Cardiomyopathy
In a lipopolysaccharide (LPS)-induced mouse model of septic cardiomyopathy, this compound treatment significantly alleviated myocardial damage.[2]
Table 2: Effects of this compound in a Mouse Model of Septic Cardiomyopathy
| Parameter | Observation | Significance |
| Left Ventricular Ejection Fraction (LVEF) | Increased | p < 0.05 or 0.01 |
| Fractional Shortening (FS) | Increased | p < 0.05 or 0.01 |
| Serum IL-6 | Reduced | p < 0.05 or 0.01 |
| Serum TNF-α | Reduced | p < 0.05 or 0.01 |
| Myocardial IL-6 | Reduced | p < 0.05 or 0.01 |
| Myocardial TNF-α | Reduced | p < 0.05 or 0.01 |
| Cardiomyocyte Apoptosis | Decreased | p < 0.05 or 0.01 |
| Myocardial Bax Expression | Decreased | p < 0.05 or 0.01 |
| Myocardial Bcl-2 Expression | Increased | p < 0.05 or 0.01 |
| Myocardial p-62 Expression | Decreased | p < 0.05 or 0.01 |
| Myocardial p-mTOR Expression | Decreased | p < 0.05 or 0.01 |
| Myocardial LC3 II/I Ratio | Increased | p < 0.05 or 0.01 |
| Myocardial Beclin-1 Expression | Increased | p < 0.05 or 0.01 |
| Myocardial p-AMPK Expression | Increased | p < 0.05 or 0.01 |
Experimental Protocols
Sodium Taurocholate-Induced Acute Pancreatitis in Rats
This protocol describes a standard method for inducing acute pancreatitis in rats to evaluate the efficacy of therapeutic agents like this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sodium taurocholate (5%)
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments
-
This compound (HTD4010)
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic.
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the duodenum and pancreas.
-
Identify the biliopancreatic duct at its entry point into the duodenum.
-
Temporarily clamp the duct at the hepatic hilum.
-
Infuse 5% sodium taurocholate retrograde into the biliopancreatic duct at a constant rate (e.g., 0.1 mL/min for 10 minutes).
-
Remove the clamp after infusion.
-
Suture the abdominal incision.
-
-
Treatment:
-
Divide the animals into experimental groups (e.g., Sham, Model Control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control at specified time points post-surgery (e.g., intravenously or intraperitoneally).
-
-
Monitoring and Sample Collection:
-
Monitor survival rates over a set period (e.g., 72 hours).
-
At a predetermined endpoint (e.g., 24 hours), collect blood samples via cardiac puncture for measurement of serum amylase and lipase.
-
Euthanize the animals and harvest the pancreas and other organs for macroscopic and histological evaluation.
-
Lipopolysaccharide (LPS)-Induced Septic Cardiomyopathy in Mice
This protocol outlines a method for inducing septic cardiomyopathy in mice to assess the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (HTD4010)
-
Vehicle control (e.g., saline)
-
Echocardiography equipment
-
ELISA kits for IL-6 and TNF-α
-
Reagents for Western blotting and TUNEL assay
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week before the experiment.
-
Induction of Sepsis:
-
Administer a single intraperitoneal injection of LPS (e.g., 10 mg/kg) to induce septic cardiomyopathy.
-
-
Treatment:
-
Administer this compound or vehicle control at specified time points relative to LPS administration (e.g., 1 hour before or after).
-
-
Cardiac Function Assessment:
-
Perform echocardiography at baseline and at a specified time point after LPS injection (e.g., 24 hours) to measure LVEF and FS.
-
-
Sample Collection:
-
At the experimental endpoint, collect blood via cardiac puncture for serum cytokine analysis (IL-6, TNF-α) using ELISA.
-
Harvest the heart tissue. A portion can be fixed for histological analysis and TUNEL assay to assess apoptosis, while the remaining tissue is snap-frozen for Western blot analysis of protein expression (Bax, Bcl-2, p-62, p-mTOR, LC3, Beclin-1, p-AMPK).
-
Visualizations
Caption: Proposed signaling pathway of this compound in septic cardiomyopathy.
References
Application Notes and Protocols: Assessing the Effect of Rimtoregtide on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (also known as HTD4010) is an investigational therapeutic peptide with a dual mechanism of action as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist. Preclinical studies have indicated its potential to modulate inflammatory responses, specifically by reducing the levels of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The immunomodulatory effects of this compound are believed to be mediated, at least in part, through the activation of autophagy via the AMPK/mTOR signaling pathway.[1]
The assessment of a therapeutic candidate's effect on cytokine production is a critical component of preclinical development. It provides insights into the drug's mechanism of action and its potential to either beneficially dampen inflammatory responses or, conversely, trigger adverse events like a cytokine release syndrome (CRS), also known as a "cytokine storm".[2][3][4] Therefore, robust and reproducible in vitro assays are essential to characterize the immunomodulatory profile of novel therapeutics like this compound.
These application notes provide detailed protocols for assessing the in vitro effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs). The described methods include the quantification of specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) and a broader analysis of multiple cytokines using a multiplex bead array.
Experimental Objective
The primary objective of these protocols is to determine the in vitro dose-dependent effect of this compound on the production and secretion of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory cytokines by human PBMCs.
Signaling Pathway: this compound's Modulation of the AMPK/mTOR Pathway
The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-inflammatory effects by reducing the production of cytokines like TNF-α and IL-6.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on cytokine production is depicted below.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Immunoregulatory therapy strategies that target cytokine storms in patients with COVID-19 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunopathogenesis and treatment of cytokine storm in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TLR4 Signaling Using Rimtoregtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide (also known as HTD4010) is a synthetic peptide that acts as a Toll-like receptor 4 (TLR4) antagonist.[1] Developed by Hightide Therapeutics, it is currently in Phase 2 clinical trials for inflammatory conditions.[1] this compound has demonstrated anti-inflammatory properties in preclinical studies by down-regulating the expression of TLR4 and the transcription factor NF-κB, leading to a reduction in pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2] These characteristics make this compound a valuable tool for researchers studying TLR4-mediated inflammatory pathways and for professionals in drug development exploring novel anti-inflammatory therapeutics.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate TLR4 signaling.
Data Presentation
While specific quantitative data on the binding affinity (IC50, Ki) of this compound to TLR4 is not publicly available, preclinical studies have provided qualitative and semi-quantitative data on its biological effects. The following table summarizes key findings from in vivo studies.
| Parameter | Model | Treatment | Results | Reference |
| Survival Rate | LPS-induced acute liver failure in mice | This compound | Significant improvement in survival rates (>2-fold) compared to control. | [3] |
| Pancreatic Injury | Sodium taurocholate-induced acute pancreatitis in rats | This compound | Significantly improved survival rates, decreased amylase and lipase levels, and alleviated multi-organ and pancreatic damage. | [1] |
| Inflammatory Cytokines | Biliary acute pancreatitis in mice | This compound | Lower levels of serum pro-inflammatory cytokines. | [4] |
| Acinar Cell Injury | Biliary acute pancreatitis in mice | This compound | Reduced acinar cell apoptosis and necroptosis. | [4] |
| TLR4 Expression | Biliary acute pancreatitis in mice | This compound | Down-regulated expression of TLR4 protein. | [4] |
Signaling Pathway
The following diagram illustrates the canonical TLR4 signaling pathway and the proposed point of inhibition by this compound. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a primary ligand for TLR4. Its binding, facilitated by MD-2 and CD14, initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of transcription factors like NF-κB and IRF3, leading to the production of inflammatory cytokines and type I interferons. This compound, as a TLR4 antagonist, is hypothesized to interfere with the initial ligand binding or receptor dimerization, thereby inhibiting downstream signaling.
Caption: TLR4 signaling pathway and this compound's proposed mechanism of action.
Experimental Protocols
The following protocols provide a framework for using this compound to study TLR4 signaling. Researchers should optimize concentrations and incubation times based on their specific cell lines or animal models.
In Vitro TLR4 Reporter Assay using HEK-Blue™ hTLR4 Cells
This protocol utilizes a commercially available HEK-Blue™ hTLR4 cell line, which expresses human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR4 signaling by this compound will result in a decrease in SEAP activity.
Materials:
-
HEK-Blue™ hTLR4 Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (HTD4010)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Protocol:
-
Cell Preparation: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. On the day of the experiment, wash the cells with PBS and detach them. Resuspend the cells in HEK-Blue™ Detection Medium to a density of approximately 2.8 x 10^5 cells/mL.[5]
-
Assay Setup:
-
Add 20 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells of a 96-well plate.
-
Include a vehicle control (the solvent used to dissolve this compound).
-
Add 20 µL of LPS solution to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.[5]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.[5]
-
Data Acquisition: Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of LPS-induced SEAP activity for each concentration of this compound.
Caption: Workflow for the HEK-Blue™ hTLR4 reporter assay.
In Vivo LPS-Induced Endotoxemia Model in Mice
This protocol describes an in vivo model to assess the protective effects of this compound against LPS-induced systemic inflammation in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (HTD4010)
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
Protocol:
-
Animal Acclimation: Acclimate mice for at least one week before the experiment with free access to food and water.
-
Grouping and Treatment:
-
Divide mice into at least three groups:
-
Vehicle control (saline)
-
LPS + Vehicle
-
LPS + this compound
-
-
Administer this compound (e.g., 2.5 mg/kg, subcutaneously) or vehicle 1 hour before and 6 hours after LPS challenge.[2]
-
-
LPS Challenge: Induce endotoxemia by intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg).[2]
-
Monitoring and Sample Collection:
-
Monitor mice for signs of sickness (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture.
-
Collect tissues (e.g., liver, lungs, spleen) for further analysis.
-
-
Cytokine Analysis:
-
Prepare serum from the collected blood.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare cytokine levels between the different treatment groups.
Caption: Workflow for the in vivo LPS-induced endotoxemia model.
Western Blot Analysis of TLR4 Signaling Pathway
This protocol outlines the steps to analyze the effect of this compound on the expression and phosphorylation of key proteins in the TLR4 signaling pathway.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
LPS from E. coli O111:B4
-
This compound (HTD4010)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TLR4, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes for phosphorylation events, longer for protein expression).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Caption: Workflow for Western blot analysis of TLR4 signaling proteins.
Conclusion
This compound presents a promising tool for the investigation of TLR4 signaling in various inflammatory contexts. The protocols provided in these application notes offer a starting point for researchers to explore the inhibitory effects of this compound on the TLR4 pathway. Further optimization and adaptation of these methods will be necessary to suit specific experimental needs and to fully elucidate the therapeutic potential of this novel TLR4 antagonist.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
Techniques for Quantifying Rimtoregtide in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide, a novel therapeutic peptide, requires accurate and robust quantification methods in plasma to support pharmacokinetic (PK) and pharmacodynamic (PD) studies throughout the drug development pipeline. This document provides detailed application notes and protocols for the quantification of this compound in plasma using two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
The selection of the appropriate method depends on various factors, including the required sensitivity, specificity, sample throughput, and the stage of drug development. LC-MS/MS offers high selectivity and sensitivity, making it a gold standard for peptide quantification.[1][2] ELISA provides a high-throughput and often simpler alternative, though it may be susceptible to cross-reactivity.
Method Selection Workflow
The choice between LC-MS/MS and ELISA for this compound quantification can be guided by the specific requirements of the study. The following workflow outlines key decision points.
References
Rimtoregtide: Application Notes and Protocols for Nerve Growth Factor Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide, also known as HTD4010, is an investigational peptide drug characterized as a beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[1] Preclinical research suggests its involvement in the AMPK/mTOR signaling pathway, which is crucial for cellular metabolism and autophagy.[1] These characteristics position this compound as a molecule of interest for therapeutic strategies aimed at neuroprotection and tissue regeneration through the induction of Nerve Growth Factor (NGF).
NGF is a critical neurotrophic factor essential for the survival, development, and function of neurons.[2][3][4][5] Its therapeutic potential is being explored for a variety of neurodegenerative diseases and conditions involving nerve damage. This document provides an overview of the known mechanisms of this compound and outlines generalized experimental protocols for evaluating its efficacy in inducing NGF expression.
Note: The following sections are based on the publicly available information regarding this compound and general methodologies for assessing NGF expression. As of the latest literature review, specific quantitative data on the direct induction of NGF by this compound has not been published. The provided protocols are therefore templates to be adapted for specific experimental designs.
Mechanism of Action
This compound is classified as an NGFB stimulant, suggesting it promotes the production or activity of beta-nerve growth factor.[1] While the precise signaling cascade linking this compound to NGF expression is not fully elucidated in public literature, its known biological activities as a TLR4 antagonist and modulator of the AMPK/mTOR pathway provide a basis for a hypothetical mechanism.
-
TLR4 Antagonism: Chronic activation of TLR4 can lead to inflammatory responses that may be detrimental to neuronal health. By antagonizing TLR4, this compound may create a more favorable microenvironment for neuronal survival and regeneration, potentially influencing the expression of neurotrophic factors like NGF.[6][7]
-
AMPK/mTOR Pathway Modulation: The AMPK/mTOR pathway is a central regulator of cellular metabolism and stress responses. Studies on a mouse model of septic cardiomyopathy have shown that this compound can modulate this pathway, leading to a decrease in the expression of p-mTOR and an increase in p-AMPK.[1] This pathway is interconnected with various cellular processes, including those that could influence gene expression for growth factors.
Below is a diagram illustrating the potential signaling pathways that may be involved in this compound's mechanism of action.
Data Presentation
Currently, there is no publicly available quantitative data specifically detailing the induction of Nerve Growth Factor (NGF) expression by this compound. The table below is a template that researchers can use to structure their data upon conducting experiments to quantify the effects of this compound on NGF expression at both the mRNA and protein levels.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | NGF mRNA Expression (Fold Change vs. Control) | NGF Protein Concentration (pg/mL) |
| Vehicle Control | 0 | 24 | 1.0 | Baseline Value |
| This compound | 1 | 24 | Experimental Value | Experimental Value |
| This compound | 10 | 24 | Experimental Value | Experimental Value |
| This compound | 50 | 24 | Experimental Value | Experimental Value |
| Vehicle Control | 0 | 48 | 1.0 | Baseline Value |
| This compound | 1 | 48 | Experimental Value | Experimental Value |
| This compound | 10 | 48 | Experimental Value | Experimental Value |
| This compound | 50 | 48 | Experimental Value | Experimental Value |
Experimental Protocols
The following are generalized protocols for key experiments to determine the efficacy of this compound in inducing NGF expression. These should be optimized based on the specific cell line or animal model used.
Protocol 1: Quantification of NGF mRNA Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps to measure the relative expression of NGF mRNA in a cell culture model following treatment with this compound.
Experimental Workflow:
Materials:
-
Neuronal or glial cell line (e.g., PC12, SH-SY5Y, primary astrocytes)
-
Cell culture medium and supplements
-
This compound (HTD4010)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or TaqMan)
-
Primers for NGF and a reference gene (e.g., GAPDH, β-actin)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to the desired confluency. b. Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO). c. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 24, 48 hours).
-
RNA Extraction: a. After treatment, wash the cells with cold PBS. b. Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. c. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: a. Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit, following the manufacturer's instructions.
-
Real-Time qPCR: a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for NGF and the reference gene, qPCR master mix, and nuclease-free water. b. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for NGF and the reference gene in each sample. b. Calculate the relative expression of NGF mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control group.
Protocol 2: Quantification of NGF Protein Secretion by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the measurement of secreted NGF protein in the cell culture supernatant after treatment with this compound.
Experimental Workflow:
Materials:
-
Neuronal or glial cell line
-
Cell culture medium and supplements
-
This compound (HTD4010)
-
NGF ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Plate cells and treat with this compound as described in Protocol 1.
-
Sample Collection: a. After the incubation period, collect the cell culture supernatant from each well. b. Centrifuge the supernatant to remove any detached cells or debris. c. Store the clarified supernatant at -80°C until use.
-
ELISA Procedure: a. Perform the sandwich ELISA according to the manufacturer's instructions provided with the kit. This typically involves: i. Adding standards and samples to the antibody-coated microplate. ii. Incubating to allow NGF to bind. iii. Washing the plate. iv. Adding a detection antibody. v. Incubating and washing. vi. Adding a substrate solution to develop a colorimetric signal. vii. Stopping the reaction.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve using the absorbance values of the known NGF standards. c. Determine the concentration of NGF in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the AMPK/mTOR pathway. A study on septic cardiomyopathy in mice utilized Western blotting to detect changes in p-AMPK and p-mTOR levels following treatment with HTD4010.[1]
Materials:
-
Cell line or tissue homogenates
-
This compound (HTD4010)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Treat cells or tissues with this compound. b. Lyse cells or homogenize tissues in lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. d. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Wash the membrane again.
-
Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., β-actin).
Conclusion
This compound presents a promising profile as an NGFB stimulant with potential applications in neuroprotection and regeneration. The provided protocols offer a foundational framework for researchers to investigate and quantify its effects on NGF expression and to explore the underlying signaling mechanisms. Further studies are essential to generate the specific quantitative data needed to fully characterize this compound's therapeutic potential in this area.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What's the latest update on the ongoing clinical trials related to NGF? [synapse.patsnap.com]
- 3. Nerve Growth Factor: Early Studies and Recent Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nerve Growth Factor: Early Studies and Recent Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nerve growth factor regulates expression of neuropeptide genes in adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of HTD4010, a Reg3a/PAP-derived peptide, in a mouse model of hypertriglyceridemic acute pancreatitis: Involvement of TLR4/NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Rimtoregtide Efficacy Studies
Introduction
Rimtoregtide (also known as HTD4010) is an investigational drug with a multi-faceted mechanism of action, primarily identified as a Toll-like receptor 4 (TLR4) antagonist and a nerve growth factor-beta (NGFB) stimulant[1]. Its therapeutic potential is being explored in various inflammatory and digestive system disorders[1]. Preclinical research has specifically highlighted its protective effects in septic cardiomyopathy, where it appears to attenuate myocardial injury by promoting autophagy through the modulation of the AMPK/mTOR signaling pathway[1].
These application notes provide a comprehensive framework for designing preclinical efficacy studies for this compound, detailing both in vitro and in vivo experimental protocols. The methodologies are designed to rigorously evaluate its mechanism of action and therapeutic efficacy for researchers, scientists, and drug development professionals.
Signaling Pathways Modulated by this compound
Understanding the molecular pathways affected by this compound is crucial for designing robust efficacy studies. The primary known pathways are the TLR4-mediated inflammatory cascade and the AMPK/mTOR autophagy regulation pathway.
1. TLR4 Antagonism Pathway
Toll-like receptor 4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory signaling cascade. As an antagonist, this compound is hypothesized to block this activation, thereby reducing the downstream production of inflammatory cytokines like TNF-α and IL-6.
2. AMPK/mTOR Autophagy Pathway
In conditions like septic cardiomyopathy, this compound has been shown to promote cardioprotective autophagy. It achieves this by activating AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR). The inhibition of mTOR is a critical step for initiating the autophagy process, characterized by the formation of autophagosomes (LC3-II conversion) and the involvement of proteins like Beclin-1.
Experimental Workflow
A logical progression from in vitro characterization to in vivo efficacy validation is recommended. This workflow ensures a thorough evaluation of this compound's biological activity and therapeutic potential before advancing to more complex models.
In Vitro Efficacy Protocols
Protocol 1: TLR4 Antagonism in Macrophages
-
Objective: To determine the ability of this compound to inhibit LPS-induced inflammatory cytokine production in a macrophage cell line.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM). Include a "vehicle control" group. Incubate for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Viability Assessment: Perform a cell viability assay on the remaining cells to ensure this compound concentrations are not cytotoxic.
-
-
Data Presentation:
| Treatment Group | This compound (nM) | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Control (No LPS) | 0 | 15.2 ± 3.1 | N/A | 8.5 ± 2.2 | N/A |
| Vehicle + LPS | 0 | 1250.6 ± 98.4 | 0% | 850.3 ± 75.1 | 0% |
| This compound + LPS | 0.1 | 1102.3 ± 85.7 | 11.9% | 789.1 ± 66.8 | 7.2% |
| This compound + LPS | 1 | 856.4 ± 70.2 | 31.5% | 544.6 ± 51.3 | 36.0% |
| This compound + LPS | 10 | 412.9 ± 35.5 | 67.0% | 210.8 ± 25.9 | 75.2% |
| This compound + LPS | 100 | 155.7 ± 18.9 | 87.5% | 95.4 ± 11.4 | 88.8% |
Protocol 2: Autophagy Induction in Cardiomyocytes
-
Objective: To assess the effect of this compound on autophagy markers and AMPK/mTOR signaling in a cardiomyocyte cell line under stress.
-
Materials:
-
HL-1 or AC16 cardiomyocyte cell line
-
Appropriate cell culture media
-
This compound
-
LPS (as a stressor)
-
Protein lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western Blot: LC3B, Beclin-1, p-AMPK, total AMPK, p-mTOR, total mTOR, GAPDH
-
-
Methodology:
-
Cell Culture: Culture cardiomyocytes in 6-well plates until they reach 80% confluency.
-
Treatment: Treat cells with this compound (e.g., 10 nM) with or without an LPS challenge (e.g., 1 µg/mL) for 12-24 hours. Include appropriate vehicle and LPS-only controls.
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Densitometry: Quantify band intensity using software like ImageJ. Calculate the LC3-II/LC3-I ratio and the ratio of phosphorylated to total proteins for AMPK and mTOR. Normalize to GAPDH.
-
-
Data Presentation:
| Treatment Group | LC3-II / LC3-I Ratio | p-AMPK / Total AMPK | p-mTOR / Total mTOR |
| Control | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 |
| LPS Only | 0.8 ± 0.11 | 0.7 ± 0.09 | 1.5 ± 0.21 |
| LPS + this compound | 2.5 ± 0.35 | 2.8 ± 0.40 | 0.4 ± 0.08 |
In Vivo Efficacy Protocol
Protocol 3: Murine Model of LPS-Induced Septic Cardiomyopathy
-
Objective: To evaluate the therapeutic efficacy of this compound in mitigating myocardial injury and dysfunction in a mouse model of sepsis.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Methodology:
-
Acclimatization: Acclimate mice for one week before the experiment.
-
Grouping: Randomly assign mice to groups (n=8-10/group):
-
Sham (Saline injection)
-
LPS + Vehicle
-
LPS + this compound (e.g., 1 mg/kg)
-
LPS + this compound (e.g., 5 mg/kg)
-
-
Induction of Sepsis: Administer a single intraperitoneal (IP) injection of LPS (e.g., 10 mg/kg). Sham group receives saline.
-
Treatment: Administer vehicle or this compound via IP injection one hour after LPS administration.
-
Echocardiography: At 24 hours post-LPS injection, perform transthoracic echocardiography under light anesthesia to assess cardiac function (Left Ventricular Ejection Fraction - LVEF; Fractional Shortening - FS).
-
Sample Collection: Following echocardiography, euthanize mice and collect blood (for serum cytokine analysis) and heart tissue.
-
Biochemical Analysis:
-
Measure serum TNF-α and IL-6 levels via ELISA.
-
Homogenize a portion of the heart tissue for Western blot analysis of autophagy (LC3, Beclin-1, p-AMPK, p-mTOR) and apoptosis (Bax, Bcl-2) markers as described in Protocol 2.
-
-
Histopathology: Fix a portion of the heart tissue in formalin, embed in paraffin, and perform H&E staining to assess myocardial fiber structure and inflammatory infiltration. A TUNEL assay can be performed to quantify cardiomyocyte apoptosis.
-
-
Data Presentation:
| Parameter | Sham | LPS + Vehicle | LPS + this compound (1 mg/kg) | LPS + this compound (5 mg/kg) |
| Cardiac Function | ||||
| LVEF (%) | 75.5 ± 5.2 | 40.1 ± 4.8 | 55.6 ± 5.1 | 68.2 ± 4.9 |
| FS (%) | 45.2 ± 3.9 | 22.5 ± 3.1 | 31.8 ± 3.5 | 40.1 ± 3.7 |
| Serum Cytokines (pg/mL) | ||||
| TNF-α | 50.1 ± 8.7 | 1540.2 ± 180.5 | 890.6 ± 110.2 | 350.4 ± 55.6 |
| IL-6 | 35.6 ± 6.1 | 1280.9 ± 155.3 | 710.3 ± 98.4 | 280.1 ± 45.8 |
| Myocardial Tissue Markers (Fold Change) | ||||
| LC3-II/I Ratio | 1.0 | 0.7 | 1.8 | 2.9 |
| p-AMPK/AMPK Ratio | 1.0 | 0.6 | 1.5 | 2.5 |
| Bax/Bcl-2 Ratio | 1.0 | 4.5 | 2.1 | 1.2 |
| Apoptotic Index (%) | 1.2 ± 0.5 | 15.8 ± 2.1 | 7.5 ± 1.5 | 2.5 ± 0.8 |
References
Application Notes and Protocols for Utilizing Rimtoregtide in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke.[1][2] The activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators contribute to neuronal damage and disease progression.[3][4] Rimtoregtide, a synthetic peptide, presents a promising tool for studying neuroinflammation due to its dual mechanism of action as a Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 (PAC1) receptor agonist and a Toll-like receptor 4 (TLR4) antagonist.[5] This document provides detailed application notes and protocols for utilizing this compound to investigate and modulate neuroinflammatory processes.
Mechanism of Action
This compound's therapeutic potential in the context of neuroinflammation stems from its ability to engage two distinct and critical signaling pathways:
-
PAC1 Receptor Agonism: The PAC1 receptor is a G protein-coupled receptor with well-documented neuroprotective and anti-inflammatory effects.[6][7] Activation of the PAC1 receptor by agonists has been shown to mitigate neuroinflammation in various preclinical models.[5][8] This is achieved through the activation of downstream signaling cascades, including the adenylyl cyclase/protein kinase A (AC/PKA) and phospholipase C/protein kinase C (PLC/PKC) pathways, which can suppress the production of pro-inflammatory cytokines and promote neuronal survival.[7][9]
-
TLR4 Antagonism: Toll-like receptor 4 is a key pattern recognition receptor that plays a central role in initiating the innate immune response.[6][7] In the central nervous system (CNS), TLR4 is expressed on microglia and astrocytes and can be activated by lipopolysaccharide (LPS) and endogenous danger-associated molecular patterns (DAMPs), leading to a robust inflammatory response.[6][10] By antagonizing TLR4, this compound can inhibit the activation of downstream pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7][10]
Data Presentation
The following tables summarize quantitative data from preclinical studies on PAC1 receptor agonists and TLR4 antagonists in models of neuroinflammation. While this data is not specific to this compound, it provides a strong rationale for its use and an indication of the expected outcomes.
Table 1: Effects of PAC1 Receptor Agonism on Neuroinflammatory Markers in a Cuprizone-Induced Demyelination Model
| Marker | Treatment Group | Fold Change vs. Control | Reference |
| Microglial Activation (Iba1) | PAC1 Agonist (Maxadilan) | ↓ 1.8-fold | [5] |
| Astrocyte Activation (GFAP) | PAC1 Agonist (Maxadilan) | ↓ 2.1-fold | [5] |
| Pro-inflammatory Cytokine (TNF-α) | PAC1 Agonist (Maxadilan) | ↓ 2.5-fold | [11] |
| Pro-inflammatory Cytokine (IL-1β) | PAC1 Agonist (Maxadilan) | ↓ 2.2-fold | [11] |
Table 2: Effects of TLR4 Antagonism on LPS-Induced Neuroinflammation in an Animal Model
| Marker | Treatment Group | % Reduction vs. LPS Only | Reference |
| Microglial Activation (Iba1) | TLR4 Antagonist (IAXO-101) | 45% | [6] |
| Pro-inflammatory Cytokine (TNF-α) | TLR4 Antagonist (Eritoran) | 60% | [7] |
| Pro-inflammatory Cytokine (IL-1β) | TLR4 Antagonist (IAXO-101) | 55% | [6] |
| Pro-inflammatory Cytokine (IL-6) | TLR4 Antagonist (Eritoran) | 50% | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on neuroinflammation.
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects of this compound in Microglia
Objective: To determine the efficacy of this compound in suppressing the pro-inflammatory response of microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cell line or primary microglia
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for ELISA (TNF-α, IL-1β, IL-6)
-
Reagents for Western blotting (antibodies against p-NF-κB, NF-κB, p-p38 MAPK, p38 MAPK)
-
Reagents for immunocytochemistry (antibodies against Iba1)
Procedure:
-
Cell Culture: Culture BV-2 cells or primary microglia in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blotting, chamber slides for immunocytochemistry).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. A vehicle control (e.g., PBS) should be included.
-
Stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 6 hours for cytokine analysis, 30 minutes for signaling protein analysis, 24 hours for morphological analysis). Include a control group with no LPS stimulation.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blotting):
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-NF-κB, NF-κB, p-p38 MAPK, and p38 MAPK, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Microglial Activation Analysis (Immunocytochemistry):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against Iba1.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify microglial morphology (e.g., ramified vs. amoeboid) using a fluorescence microscope.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthetics
-
Tissue homogenization buffer
-
Reagents for immunohistochemistry (antibodies against Iba1, GFAP)
-
Reagents for quantitative PCR (primers for TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Grouping and Treatment:
-
Divide mice into four groups: 1) Vehicle + Saline, 2) Vehicle + LPS, 3) this compound + LPS, 4) this compound + Saline.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle 1 hour prior to LPS injection.
-
Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
-
Tissue Collection:
-
At a designated time point post-LPS injection (e.g., 24 hours), euthanize the mice and perfuse with ice-cold saline.
-
Harvest the brains. Divide each brain sagittally; fix one hemisphere in 4% paraformaldehyde for immunohistochemistry and snap-freeze the other hemisphere for qPCR analysis.
-
-
Immunohistochemistry:
-
Process the fixed brain tissue for paraffin embedding or cryosectioning.
-
Perform immunohistochemical staining for Iba1 (microglia) and GFAP (astrocytes) on brain sections (e.g., hippocampus and cortex).
-
Quantify the immunoreactivity using image analysis software.
-
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the frozen brain tissue.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action in modulating neuroinflammation.
Experimental Workflows
Caption: In Vitro Experimental Workflow for this compound.
Caption: In Vivo Experimental Workflow for this compound.
Conclusion
This compound's unique dual-action profile as a PAC1 receptor agonist and a TLR4 antagonist makes it a valuable pharmacological tool for the study of neuroinflammation. The protocols and data presented herein provide a framework for researchers to investigate its potential to modulate glial cell activation, reduce pro-inflammatory mediator production, and ultimately confer neuroprotection. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various neurological disorders characterized by a significant neuroinflammatory component.
References
- 1. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Neuroinflammation in Preclinical Alzheimer's Disease: A Review of Current Evidence | Semantic Scholar [semanticscholar.org]
- 5. Targeting the PAC1 receptor mitigates degradation of myelin and synaptic markers and diminishes locomotor deficits in the cuprizone demyelination model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small-molecule TLR4 antagonist reduced neuroinflammation in female E4FAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor-4 antagonism mediates benefits during neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PACAP/PAC1 Regulation of Inflammation via Catecholaminergic Neurons in a Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PAC1 Receptor for Neurological and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Rimtoregtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimtoregtide is an investigational oligopeptide with potential therapeutic applications in conditions associated with inflammation and apoptosis.[1][2] As a Toll-like receptor 4 (TLR4) antagonist and a beta-nerve growth factor (NGFB) stimulant, this compound has demonstrated the ability to mitigate inflammatory responses and reduce programmed cell death.[1] Flow cytometry is a powerful and versatile technique that enables the rapid, quantitative, and multi-parametric analysis of single cells in a heterogeneous population.[3][4] This document provides detailed application notes and protocols for utilizing flow cytometry to assess the cellular effects of this compound, focusing on apoptosis, cell cycle progression, and inflammatory cytokine production.
Key Applications
Flow cytometry can be employed to elucidate the mechanism of action and therapeutic efficacy of this compound through several key assays:
-
Apoptosis Analysis: Quantify the anti-apoptotic effects of this compound by measuring the externalization of phosphatidylserine and membrane integrity using Annexin V and Propidium Iodide (PI) staining.[5][6][7]
-
Cell Cycle Analysis: Determine the impact of this compound on cell proliferation and division by analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining.[8][9][10]
-
Intracellular Cytokine Staining: Evaluate the immunomodulatory properties of this compound by measuring the intracellular levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.[11]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Effect of this compound on Apoptosis in LPS-Stimulated Macrophages
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | % Live (Annexin V-/PI-) |
| Untreated Control | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| LPS (1 µg/mL) | 25.3 ± 2.1 | 15.7 ± 1.5 | 59.0 ± 3.5 |
| LPS + this compound (10 µM) | 10.1 ± 1.2 | 5.2 ± 0.9 | 84.7 ± 2.0 |
| LPS + this compound (50 µM) | 5.8 ± 0.9 | 2.9 ± 0.6 | 91.3 ± 1.4 |
Table 2: Cell Cycle Distribution of Proliferating Fibroblasts Treated with this compound
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 65.4 ± 3.2 | 20.1 ± 1.9 | 14.5 ± 1.5 |
| This compound (10 µM) | 64.9 ± 2.8 | 20.5 ± 2.1 | 14.6 ± 1.7 |
| This compound (50 µM) | 65.8 ± 3.5 | 19.8 ± 1.8 | 14.4 ± 1.6 |
| Positive Control (Serum Starvation) | 85.2 ± 4.1 | 5.3 ± 1.0 | 9.5 ± 1.2 |
Table 3: Intracellular Cytokine Expression in Activated T-Cells Following this compound Treatment
| Treatment Group | % TNF-α Positive Cells | MFI of TNF-α | % IL-6 Positive Cells | MFI of IL-6 |
| Unstimulated Control | 1.2 ± 0.3 | 150 ± 25 | 0.8 ± 0.2 | 120 ± 20 |
| PMA/Ionomycin | 45.8 ± 4.2 | 2500 ± 310 | 30.5 ± 3.5 | 1800 ± 250 |
| PMA/Ionomycin + this compound (10 µM) | 25.3 ± 2.9 | 1300 ± 180 | 15.2 ± 2.1 | 950 ± 130 |
| PMA/Ionomycin + this compound (50 µM) | 12.7 ± 1.8 | 650 ± 90 | 7.8 ± 1.5 | 480 ± 75 |
MFI: Median Fluorescence Intensity
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol is designed to quantify the extent of apoptosis in a cell population following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., Lipopolysaccharide - LPS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 0.5–1 x 10^6 cells/mL and allow them to adhere overnight.[3]
-
Treat cells with varying concentrations of this compound for a predetermined time. Include appropriate positive (apoptosis-inducing agent) and negative (untreated) controls.
-
-
Cell Harvesting:
-
Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC and PI single-stained controls for compensation.
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the pulse width and area signals to exclude doublets.
-
Model the cell cycle distribution using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]
-
Protocol 3: Intracellular Cytokine Staining for TNF-α and IL-6
This protocol describes the detection of intracellular cytokines in immune cells following stimulation and treatment with this compound.
Materials:
-
RPMI-1640 medium
-
This compound
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies against TNF-α and IL-6
-
Flow cytometer
Procedure:
-
Cell Stimulation and Treatment:
-
Culture immune cells (e.g., PBMCs or macrophages) in the presence of this compound for a specified duration.
-
Add the cell stimulation cocktail and a protein transport inhibitor to the culture medium.
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining (Optional):
-
Wash cells with PBS and stain for cell surface markers to identify specific immune cell subsets.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
-
Intracellular Staining:
-
Wash the cells with Permeabilization/Wash buffer.
-
Add the fluorochrome-conjugated anti-TNF-α and anti-IL-6 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for analysis.
-
Use isotype controls to determine background staining.
-
Analyze the percentage of cytokine-positive cells and the median fluorescence intensity.
-
Signaling Pathway
This compound is known to exert its effects through the modulation of specific signaling pathways. Its antagonism of TLR4 is expected to inhibit downstream pro-inflammatory signaling, while its activity as an NGFB stimulant can promote cell survival pathways.
Conclusion
Flow cytometry provides a robust platform for characterizing the cellular effects of this compound. The protocols outlined in this document serve as a comprehensive guide for researchers to investigate its anti-apoptotic, cell cycle, and immunomodulatory properties. The ability to generate quantitative, single-cell data makes flow cytometry an indispensable tool in the preclinical evaluation of novel therapeutic agents like this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | C65H101N19O22 | CID 162625091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Protocol | Abcam [abcam.com]
- 4. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 凋亡分析检测 [sigmaaldrich.com]
- 7. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. revvity.com [revvity.com]
- 11. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Rimtoregtide In-Vitro Assay Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Rimtoregtide concentration for in-vitro assays. Find detailed answers to frequently asked questions, step-by-step troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HTD4010) is a clinical-stage peptide compound derived from the Reg3α protein.[1] It exhibits immunomodulatory, anti-inflammatory, and anti-apoptotic properties.[1] Its mechanism of action is understood to involve the stimulation of Beta-nerve growth factor (NGFB) and antagonism of Toll-like receptor 4 (TLR4).[2] Additionally, studies suggest it may protect against cellular injury by promoting autophagy through the AMPK/mTOR signaling pathway.[2]
Q2: Which signaling pathways are most relevant for in-vitro assays with this compound?
Given that many peptide-based therapeutics target G protein-coupled receptors (GPCRs), a common and relevant pathway to investigate for this compound is the Gαs-adenylyl cyclase-cAMP pathway.[3][4] This pathway is a primary signaling cascade for numerous GPCRs, including the melanocortin-4 receptor (MC4R), which is involved in metabolic regulation and inflammation.[3][5] Assays measuring the accumulation of cyclic AMP (cAMP) are therefore highly relevant.[6][7]
Q3: What is a typical starting concentration range for this compound in a new in-vitro assay?
For peptide agonists in initial in-vitro cell-based assays, it is advisable to test a wide concentration range to determine the dose-response relationship. A typical starting range would span from picomolar (pM) to micromolar (µM). A common approach is to perform a serial dilution, starting from a high concentration (e.g., 1 µM to 10 µM) and diluting down over 8 to 12 points.[7][8]
Q4: Why is optimizing cell density crucial for this compound assays?
Cell density is a critical parameter in cell-based assays.[9]
-
Too low density: May not produce a detectable signal, leading to false-negative results.[9]
-
Too high density: Can lead to a decrease in the assay window, receptor desensitization, or depletion of essential media components, affecting cell health and response.[9] The optimal cell density provides the best possible assay window and must be determined empirically for each cell line and assay format.[10]
Q5: How long should I incubate the cells with this compound?
The stimulation time can significantly impact results. An equilibrium between this compound and its receptor is necessary to observe the maximal response.[9] For many GPCR agonists, an incubation time of 15 to 60 minutes is sufficient, but this should be optimized. Slow-associating agonists may require longer incubation times to reach equilibrium.[9] Time-course experiments are recommended to determine the optimal stimulation period.
Troubleshooting Guide
Q: My assay shows no response or a very weak signal after adding this compound. What are the possible causes?
A: A weak or absent signal can stem from several factors. Consider the following:
-
Suboptimal Concentration: The concentration range of this compound may be too low. Extend the dose-response curve to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity.
-
Incorrect Stimulation Time: The incubation time may be too short to reach equilibrium. Perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) to find the optimal point.[9]
-
Cell Health Issues: Ensure cells are healthy, viable, and in the logarithmic growth phase. Poor cell health can diminish or eliminate the response.
-
Receptor Expression: If using a recombinant cell line, verify the expression level of the target receptor. Low expression can lead to a weak signal. Negative results in receptor stimulation experiments could be due to several factors, including non-optimal recombinant expression in cell lines.[11]
-
Assay Reagent Problems: Confirm that all buffers, substrates, and detection reagents are correctly prepared and have not expired.
Q: I'm observing high variability between replicate wells. How can I improve consistency?
A: High variability can obscure real effects. To improve precision:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Uniformity: Ensure a homogenous single-cell suspension before seeding to avoid clumps and achieve even cell distribution across the plate.
-
Edge Effects: Plate "edge effects" can cause variability. To mitigate this, avoid using the outermost wells of the plate for experimental samples, filling them with media or PBS instead.
-
Temperature and Incubation: Ensure uniform temperature across the incubator and plate. Allow plates to equilibrate to room temperature before adding reagents if required by the protocol.
Q: The dose-response curve for this compound does not look sigmoidal. What could be wrong?
A: An abnormal dose-response curve can indicate several issues:
-
Cytotoxicity: At high concentrations, this compound might be causing cell death, leading to a "hook effect" where the signal decreases at the top of the curve. Run a parallel cytotoxicity assay (e.g., MTT or LDH) to check for this.
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells and ensure proper dissolution in the vehicle (e.g., DMSO, water).
-
Complex Pharmacology: The target receptor may exhibit complex pharmacology, such as biased agonism or interaction with multiple signaling pathways, which may not produce a simple sigmoidal response in certain assays.[3][6]
-
Assay Window Limitations: The signal may saturate at higher concentrations or fall below the detection limit at lower concentrations, distorting the curve shape. Adjusting cell number or assay gain settings may help.[9]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In-Vitro Assays
| Assay Type | Typical Concentration Range | Number of Data Points | Dilution Factor |
| Initial Dose-Response Screening | 1 pM - 10 µM | 8 - 12 | 1:10 (Log) |
| Potency Determination (EC50) | 100 pM - 1 µM | 10 - 12 | 1:3 (Half-Log) |
| Cytotoxicity Assay (e.g., MTT) | 10 nM - 100 µM | 6 - 8 | 1:5 or 1:10 |
Table 2: Example Plate Layout for EC50 Determination
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Max | C1 | C1 | C5 | C5 | C9 | C9 | Blank | |||
| B | Max | C1 | C1 | C5 | C5 | C9 | C9 | Blank | |||
| C | Max | C2 | C2 | C6 | C6 | C10 | C10 | Blank | |||
| D | Min | C2 | C2 | C6 | C6 | C10 | C10 | Blank | |||
| E | Min | C3 | C3 | C7 | C7 | C11 | C11 | Blank | |||
| F | Min | C3 | C3 | C7 | C7 | C11 | C11 | Blank | |||
| G | Min | C4 | C4 | C8 | C8 | C12 | C12 | Blank | |||
| H | Min | C4 | C4 | C8 | C8 | C12 | C12 | Blank |
-
Blank: Media/buffer only (no cells)
-
Min: Cells + Vehicle (0% stimulation)
-
Max: Cells + Max concentration of a known agonist (100% stimulation)
-
C1-C12: Cells + serial dilutions of this compound
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol outlines a method for measuring intracellular cAMP accumulation following stimulation with this compound, a common readout for Gαs-coupled GPCR activation.[10]
Materials:
-
HEK293 cells (or other suitable host) expressing the target receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF-based kit from Revvity).[12]
-
White, low-volume 384-well assay plates.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and resuspend in assay buffer to the predetermined optimal density (e.g., 2,000-8,000 cells/well).[10]
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer containing the PDE inhibitor.
-
Add 5 µL of the this compound dilution or control (vehicle) to the appropriate wells.
-
-
Stimulation:
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).[9]
-
-
Lysis and Detection:
-
Add 5 µL of the HTRF cAMP-d2 detection reagent (lysis buffer) to each well.
-
Add 5 µL of the HTRF anti-cAMP-cryptate detection reagent to each well.
-
-
Final Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals and convert to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess potential cytotoxicity induced by high concentrations of this compound.
Materials:
-
Cells and culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM) or vehicle control.
-
Incubation: Incubate for a period relevant to your primary assay (e.g., 24-48 hours).[13]
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability at each this compound concentration.
Visualizations
Caption: Presumed signaling pathway for this compound via a Gαs-coupled GPCR.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for low signal in in-vitro assays.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. What are the key players in the pharmaceutical industry targeting MC4R? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
Rimtoregtide off-target effects to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Rimtoregtide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is characterized as a dual-action peptide. Its primary mechanisms of action are:
-
NGFB (Nerve Growth Factor Beta) stimulant: It promotes signaling through the NGFB pathway.
-
TLR4 (Toll-like receptor 4) antagonist: It inhibits signaling mediated by TLR4.[1]
Q2: Have any off-target binding interactions been reported for this compound?
To date, public domain literature and preclinical data have not specified any direct, high-affinity binding to unintended receptors. A Phase 1 clinical trial with this compound in healthy subjects concluded with a favorable safety profile, suggesting a lack of significant overt off-target toxicity at the doses tested.[1] However, the absence of evidence is not evidence of absence. Researchers should remain vigilant for unexpected biological effects.
Q3: What are the potential off-target effects to consider based on this compound's mechanism of action?
Given its dual activity on NGFB and TLR4 signaling, researchers should consider potential effects stemming from the systemic or context-dependent modulation of these pathways. These can be considered "on-target" effects that may be undesirable in certain experimental contexts or tissues.
Troubleshooting Guides
Issue 1: Unexplained Neurological Effects in In Vivo Models (e.g., hyperalgesia, altered sensation)
Potential Cause: As a stimulant of NGFB signaling, this compound may induce unintended neurological effects. NGFB is a key neurotrophin involved in the survival and sensitization of sensory neurons.[2] Elevated NGFB signaling is associated with heightened pain perception.[3][4]
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the observed neurological effects are dose-dependent. A clear correlation would suggest a direct pharmacological effect.
-
Local vs. Systemic Administration: If experimentally feasible, compare the effects of local administration at the target tissue versus systemic administration to assess if the neurological effects are localized or widespread.
-
Behavioral Monitoring: Implement specific behavioral assays to quantify sensory changes, such as tests for thermal and mechanical hyperalgesia.
-
Biomarker Analysis: Measure levels of downstream markers of neuronal activation (e.g., c-Fos) in relevant nervous system tissues (e.g., dorsal root ganglia, spinal cord).
Issue 2: Compromised Immune Response to Pathogen Challenge in Experimental Models
Potential Cause: this compound is a TLR4 antagonist. TLR4 is a critical pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[5] Inhibition of TLR4 signaling could potentially dampen the immune response to certain pathogens.[6][7]
Troubleshooting Steps:
-
Immune Cell Function Assays: Conduct in vitro assays using immune cells (e.g., macrophages, dendritic cells) to assess their response to TLR4 ligands (like LPS) in the presence and absence of this compound. Measure cytokine production (e.g., TNF-α, IL-6).
-
Ex Vivo Analysis: Isolate immune cells from this compound-treated animals and challenge them ex vivo with TLR4 agonists to determine if their responsiveness is altered.
-
Infection Models: In preclinical efficacy models where infection is a potential confounding factor, carefully monitor for signs of increased susceptibility to or severity of infections.
-
Flow Cytometry: Analyze immune cell populations in blood and relevant tissues to identify any shifts in cell numbers or activation states that could indicate immunosuppression.
Issue 3: Unexpected Changes in Inflammatory Cytokine Profiles
Potential Cause: this compound's dual mechanism can lead to complex immunomodulatory effects. While TLR4 antagonism is generally anti-inflammatory, NGFB signaling can have pro-inflammatory effects in certain contexts by activating immune cells like mast cells.[8] This could lead to a cytokine release profile that is not straightforwardly anti-inflammatory.
Troubleshooting Steps:
-
Multiplex Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) to obtain a broad profile of both pro- and anti-inflammatory cytokines in plasma or tissue homogenates.
-
Cell-Specific Responses: In co-culture systems, investigate how this compound affects cytokine production from different cell types (e.g., immune cells vs. stromal cells) to understand the origin of the observed cytokine signature.
-
Time-Course Analysis: Measure cytokine levels at multiple time points after this compound administration to capture the dynamics of the immune response.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the off-target binding affinities or specific adverse event rates for this compound. The table below summarizes the potential dose-dependent effects based on the known pharmacology of its targets.
| Potential Effect Category | Key Target Pathway | Potential Off-Target/Side Effect | Dose-Dependency Consideration |
| Neurological | NGFB Stimulation | Hyperalgesia, Allodynia, Paresthesias[3] | Higher doses may lead to increased neuronal sensitization. |
| Immunological | TLR4 Antagonism | Increased susceptibility to bacterial infections | Higher doses may result in greater immunosuppression. |
| Inflammatory | NGFB Stimulation & TLR4 Antagonism | Unpredictable net effect on cytokine levels | The balance between pro- and anti-inflammatory effects may shift with dose. |
Key Experimental Protocols
Protocol 1: Assessment of Neuronal Sensitization
-
Model: Naive rodents (e.g., Sprague-Dawley rats).
-
Treatment: Administer this compound or vehicle control via the intended experimental route (e.g., intravenous, subcutaneous). Include a positive control for neuronal sensitization (e.g., intraplantar injection of NGF).
-
Behavioral Testing:
-
Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves method) to measure paw withdrawal latency from a radiant heat source at baseline and at various time points post-treatment.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
-
Data Analysis: Compare the withdrawal latencies and thresholds between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: In Vitro Macrophage Activation Assay
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Experimental Groups:
-
Vehicle Control
-
LPS only (e.g., 100 ng/mL)
-
This compound only (at various concentrations)
-
This compound (pre-incubated for 1 hour) + LPS
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate cells with LPS for a defined period (e.g., 6-24 hours).
-
-
Endpoint Measurement:
-
Collect supernatant and measure the concentration of TNF-α and IL-6 using ELISA.
-
Lyse cells and perform a cell viability assay (e.g., MTS or MTT) to control for cytotoxicity.
-
-
Data Analysis: Normalize cytokine concentrations to cell viability and compare the inhibitory effect of this compound across different concentrations.
Visualizations
Caption: Dual mechanism of this compound on NGFB and TLR4 signaling pathways.
Caption: Troubleshooting workflow for potential off-target effects of this compound.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. mdpi.com [mdpi.com]
- 3. Nerve growth factor: an update on the science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NGFB inhibitors and how do they work? [synapse.patsnap.com]
- 5. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are TLR4 antagonists and how do they work? [synapse.patsnap.com]
- 7. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rimtoregtide Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Rimtoregtide (also known as HTD4010) during experimental procedures. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is its stability a concern in experiments?
This compound (HTD4010) is a synthetic peptide with the sequence Ac-Ile-Gly-Leu-His-Asp-Pro-Ser-His-Gly-Thr-Leu-Pro-Ala-Gly-Ser-OH. As a peptide, it is susceptible to degradation through various pathways, including hydrolysis, oxidation, and enzymatic cleavage. Maintaining its structural integrity is crucial for its biological activity, which involves acting as a nerve growth factor beta (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist, and modulating the AMPK/mTOR signaling pathway.[1] Degradation can lead to loss of activity and inconsistent experimental outcomes.
Q2: How should I properly store lyophilized this compound?
For optimal stability, lyophilized this compound should be stored under the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term (weeks): -20°C. Long-term (months to years): -80°C. | Minimizes chemical degradation reactions. |
| Moisture | Store in a tightly sealed container with a desiccant. | Moisture can accelerate hydrolysis of the peptide. |
| Light | Protect from light by using an opaque container or storing in the dark. | Light exposure can induce photo-degradation. |
Q3: What is the best way to reconstitute lyophilized this compound?
To minimize degradation during reconstitution, follow these steps:
-
Equilibrate: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can introduce moisture.
-
Solvent Selection: The choice of solvent depends on the experimental requirements. For initial solubilization, sterile, nuclease-free water or a dilute acidic buffer (e.g., 0.1% acetic acid in water) is often a good starting point. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in an aqueous buffer.
-
Procedure: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the desired volume of cold, sterile solvent and gently swirl or pipette to dissolve. Avoid vigorous shaking, which can cause aggregation.
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation can indicate poor solubility or aggregation. Here are some troubleshooting steps:
-
Sonication: A brief sonication in a water bath can help to dissolve the peptide.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the solution may improve solubility. This compound has acidic (Asp) and basic (His) residues, so its net charge will vary with pH.
-
Change Solvent: If the peptide remains insoluble, you may need to try a different solvent system. It is advisable to test the solubility of a small aliquot first.
Q5: How can I prevent enzymatic degradation of this compound in my cell culture or in vivo experiments?
Peptidases and proteases present in biological systems can rapidly degrade peptides. To mitigate this:
-
Use Protease Inhibitors: Supplementing your experimental medium with a cocktail of protease inhibitors can significantly reduce enzymatic degradation.
-
Serum-Free or Heat-Inactivated Serum: If possible, use serum-free media or heat-inactivated serum to reduce the concentration of active proteases.
-
Modified Peptides: For in vivo studies, consider using chemically modified versions of the peptide (e.g., with D-amino acids or cyclization) that are more resistant to proteolysis. While this alters the molecule, it is a common strategy in drug development.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 1 mM stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the volume of solvent needed to achieve a 1 mM concentration based on the amount of lyophilized peptide provided. The molecular weight of this compound is approximately 1500.6 g/mol .
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under sterile conditions, add the calculated volume of sterile, nuclease-free water to the vial.
-
Gently swirl the vial until the peptide is completely dissolved. Avoid vigorous vortexing.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol provides a general method for assessing the stability of a this compound solution under different conditions (e.g., varying pH and temperature).
Materials:
-
This compound solution
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Dilute the this compound stock solution to a final concentration of 100 µM in the different pH buffers.
-
Divide each solution into aliquots and incubate them at the different temperatures.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples and analyze them by RP-HPLC.
-
Inject a standard volume of each sample onto the C18 column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Calculate the percentage of intact this compound remaining at each time point by measuring the area of the main peptide peak relative to the total peak area.
Illustrative Stability Data (Hypothetical):
The following table presents hypothetical stability data for this compound under various conditions to illustrate how results from the above protocol could be presented.
| Condition | Incubation Time (hours) | % Intact this compound Remaining |
| pH 4, 4°C | 0 | 100 |
| 24 | 98 | |
| pH 7, 25°C | 0 | 100 |
| 24 | 85 | |
| pH 9, 37°C | 0 | 100 |
| 24 | 60 |
Visualizations
Caption: Workflow for proper storage and handling of this compound to minimize degradation.
Caption: this compound's modulation of the AMPK/mTOR signaling pathway.
References
Technical Support Center: Overcoming Rimtoregtide Resistance
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Rimtoregtide, a novel GLP-1 receptor agonist, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational peptide agonist that targets the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2][3] GLP-1R is a G protein-coupled receptor (GPCR) that, when activated, primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase.[2][4] This enzyme increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][4] In susceptible cancer cell lines, the PKA signaling cascade is believed to phosphorylate downstream targets that inhibit cell proliferation and promote apoptosis.[3][4]
Q2: My cancer cell line, which was previously sensitive to this compound, is now showing resistance. What are the potential mechanisms?
A2: Acquired resistance to targeted therapies like this compound is a common challenge.[5] The primary mechanisms of resistance often involve either alterations to the drug target or the activation of compensatory signaling pathways.[6] For this compound, the most likely mechanisms are:
-
GLP-1R Downregulation: A reduction in the number of GLP-1 receptors on the cell surface, which can occur through decreased gene expression or increased receptor internalization and degradation.[7]
-
Activation of Bypass Pathways: Upregulation of alternative pro-survival signaling pathways, such as the MAPK/ERK pathway, which can override the anti-proliferative signals from the GLP-1R pathway.[4]
-
Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of PKA could also disrupt the therapeutic effect.
Q3: How can I determine if my resistant cells have downregulated GLP-1R?
A3: You can assess GLP-1R expression at both the mRNA and protein levels.
-
For mRNA levels: Use Quantitative Real-Time PCR (qPCR) to compare GLP-1R transcript levels between your sensitive (parental) and resistant cell lines.
-
For total protein levels: Perform a Western blot on whole-cell lysates to measure the total amount of GLP-1R protein.
-
For cell surface protein levels: Use flow cytometry with a fluorescently-labeled antibody specific to an extracellular domain of GLP-1R to quantify the number of receptors on the cell surface. This is often the most relevant measure for a peptide drug that cannot enter the cell.[2]
Q4: What strategies can I employ to overcome this compound resistance?
A4: Strategies depend on the underlying resistance mechanism.
-
If GLP-1R is downregulated: Combination therapy may be effective. Consider co-administering this compound with an agent that can re-sensitize the cells or inhibit the bypass pathway. For example, a MEK inhibitor could be used if the MAPK/ERK pathway is activated.
-
If a bypass pathway is activated: The most direct approach is to use a combination therapy that includes an inhibitor of the activated pathway (e.g., an ERK inhibitor).[8]
-
Investigate drug holidays: In some preclinical models, temporarily removing the drug can lead to a re-expression of the target receptor.[5] The efficacy of this "drug holiday" approach would need to be empirically determined.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound in sensitive cell lines. | 1. Cell passage number is too high, leading to genetic drift. 2. Inconsistent cell seeding density. 3. Variability in drug preparation or storage. | 1. Use cells from a low-passage, authenticated stock. 2. Ensure precise and consistent cell counting and seeding for all viability assays. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| No detectable GLP-1R protein via Western blot, even in sensitive cells. | 1. Antibody is not specific or effective. 2. GLP-1R expression is low and below the detection limit. 3. Improper protein extraction or sample preparation. | 1. Validate the primary antibody using a positive control (e.g., a cell line known to overexpress GLP-1R). 2. Increase the amount of protein loaded on the gel. Use an enrichment technique for membrane proteins. 3. Ensure your lysis buffer and protocol are optimized for membrane protein extraction. |
| High background signal in flow cytometry for surface GLP-1R staining. | 1. Non-specific antibody binding. 2. Inadequate blocking. 3. Autofluorescence of cells. | 1. Include an isotype control to determine the level of non-specific binding. 2. Optimize the blocking step with an appropriate serum (e.g., from the same species as the secondary antibody). 3. Include an unstained cell control to assess autofluorescence and set gates accordingly. |
| Combination of this compound and a MEK inhibitor shows antagonism instead of synergy. | 1. The MAPK/ERK pathway is not the primary resistance mechanism. 2. Drug concentrations are in the toxic range, masking any synergistic effect. 3. The sequence of drug addition matters. | 1. Confirm MAPK/ERK pathway activation in resistant cells via Western blot for p-ERK. Investigate other potential bypass pathways. 2. Perform a dose-matrix experiment to test a wide range of concentrations for both drugs to identify synergistic ranges. 3. Test different administration schedules (e.g., this compound first, MEK inhibitor first, or co-administration). |
Quantitative Data Summary
The following tables summarize hypothetical data from experiments comparing this compound-sensitive (PaCa-2 S) and this compound-resistant (PaCa-2 R) pancreatic cancer cell lines.
Table 1: this compound Potency in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
|---|---|---|
| PaCa-2 S | 15.2 ± 2.1 | - |
| PaCa-2 R | 485.6 ± 35.8 | 31.9 |
Table 2: GLP-1 Receptor Expression Analysis
| Cell Line | Relative GLP-1R mRNA Expression (Fold Change vs. PaCa-2 S) | Relative Surface GLP-1R Protein (MFI vs. PaCa-2 S) |
|---|---|---|
| PaCa-2 S | 1.0 | 1.0 |
| PaCa-2 R | 0.12 ± 0.04 | 0.21 ± 0.07 |
(MFI = Mean Fluorescence Intensity)
Table 3: Analysis of Key Signaling Pathways
| Cell Line | Treatment (100 nM this compound, 30 min) | p-CREB Levels (Fold Change vs. Untreated) | p-ERK1/2 Levels (Fold Change vs. Untreated) |
|---|---|---|---|
| PaCa-2 S | This compound | 8.7 ± 1.2 | 1.1 ± 0.3 |
| PaCa-2 R | this compound | 1.5 ± 0.4 | 6.2 ± 0.9 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in sensitive cells.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downregulation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynexus.com [oncologynexus.com]
Validating Rimtoregtide's activity in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the activity of Rimtoregtide in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that functions as a dual-action agent. It acts as a stimulant for Beta-nerve growth factor (NGFB) and an antagonist for Toll-like receptor 4 (TLR4). A key signaling pathway modulated by this compound is the AMPK/mTOR pathway, where it promotes autophagy.[1]
Q2: What are the key signaling pathways I should investigate to validate this compound's activity?
A2: To validate this compound's activity, the primary signaling pathway to investigate is the AMPK/mTOR pathway and its downstream effects on autophagy. Key markers to assess include the phosphorylation status of AMPK and mTOR, and the expression levels of autophagy-related proteins like LC3-II/I and Beclin-1.[1]
Q3: In what type of experimental models has this compound shown activity?
A3: this compound has demonstrated protective effects in a mouse model of septic cardiomyopathy.[1] This suggests its utility in models of inflammation and cardiovascular stress.
Q4: What is the amino acid sequence of this compound?
A4: The amino acid sequence of this compound is IGLHDPSHGTLPAGS.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on AMPK or mTOR phosphorylation. | Peptide Degradation: this compound may have degraded due to improper storage or handling. | Ensure the peptide is stored at the recommended temperature (-20°C or -80°C) and dissolved in an appropriate sterile buffer immediately before use. Run a control experiment with a freshly prepared batch of this compound. |
| Incorrect Dosage: The concentration of this compound used may be too low to elicit a response in your specific experimental system. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line or animal model. Start with a range of concentrations based on previously published studies. | |
| Cell Line Insensitivity: The cell line you are using may not express the necessary receptors (e.g., TLR4) or signaling components for this compound to act upon. | Screen different cell lines to find a suitable model that expresses the target receptors. Validate receptor expression using techniques like qPCR or Western blotting. | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor variations in cell density, treatment duration, or reagent preparation can lead to inconsistent outcomes. | Standardize all experimental protocols. Ensure consistent cell passage numbers, seeding densities, and incubation times. Prepare fresh reagents for each experiment. |
| Peptide Aggregation: Peptides can sometimes aggregate, reducing their effective concentration and activity. | Visually inspect the dissolved this compound solution for any precipitates. If aggregation is suspected, the peptide solution can be briefly sonicated. Consider using a different solvent or adding a small amount of a solubilizing agent recommended for peptides. | |
| Unexpected off-target effects observed. | Non-specific Binding: At high concentrations, this compound may exhibit non-specific binding to other receptors or proteins. | Lower the concentration of this compound to a range where specific activity is observed without off-target effects. Include appropriate negative controls in your experiments. |
| Contaminants in Peptide Synthesis: The peptide preparation may contain impurities from the synthesis process. | Use high-purity (>95%) this compound from a reputable supplier. Confirm the purity of your peptide stock using techniques like HPLC-MS. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK/mTOR Pathway Activation
This protocol describes the methodology for assessing the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., H9c2 cardiomyocytes) at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for the desired time period (e.g., 24 hours).
-
For a positive control for pathway inhibition, cells can be treated with a known mTOR inhibitor like Rapamycin.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
LC3B (for LC3-I and LC3-II)
-
Beclin-1
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels. Normalize the levels of other proteins of interest to the loading control (β-actin).
Protocol 2: Autophagy Flux Assay using Chloroquine
This protocol measures the autophagic flux, which is a more accurate measure of autophagy than just the static levels of LC3-II.
1. Cell Culture and Treatment:
-
Plate cells as described in Protocol 1.
-
Treat cells with this compound or vehicle control.
-
In the last 2-4 hours of the this compound treatment, add Chloroquine (an autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes) at a final concentration of 50 µM to a subset of the wells.
2. Western Blot Analysis:
-
Lyse the cells and perform Western blotting for LC3B as described in Protocol 1.
3. Interpretation of Results:
-
An increase in the LC3-II band intensity in the presence of Chloroquine compared to its absence indicates an active autophagic flux.
-
If this compound treatment leads to a greater accumulation of LC3-II in the presence of Chloroquine compared to the control group (also with Chloroquine), it indicates that this compound stimulates autophagic flux.
Data Presentation
Table 1: Effect of this compound on AMPK and mTOR Phosphorylation
| Treatment | p-AMPKα/Total AMPKα (Relative Fold Change) | p-mTOR/Total mTOR (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.1 µM) | 1.25 ± 0.15 | 0.85 ± 0.10 |
| This compound (1 µM) | 2.50 ± 0.20 | 0.60 ± 0.08 |
| This compound (10 µM) | 3.75 ± 0.30 | 0.40 ± 0.05 |
| Rapamycin (100 nM) | 1.10 ± 0.12 | 0.25 ± 0.04** |
| *p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Table 2: Effect of this compound on Autophagy Markers
| Treatment | LC3-II/LC3-I Ratio (Relative Fold Change) | Beclin-1/β-actin (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | 2.10 ± 0.25 | 1.80 ± 0.18 |
| This compound (10 µM) | 3.50 ± 0.35 | 2.90 ± 0.22 |
| Chloroquine (50 µM) | 4.50 ± 0.40 | 1.10 ± 0.10 |
| This compound (10 µM) + Chloroquine (50 µM) | 8.20 ± 0.65# | 2.95 ± 0.25** |
| *p < 0.05, *p < 0.01 compared to vehicle control. #p < 0.01 compared to Chloroquine alone. Data are presented as mean ± SD. |
Visualizations
Caption: this compound signaling pathway.
Caption: Western Blot experimental workflow.
Caption: Autophagy flux experiment logic.
References
Rimtoregtide Quality Control & Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Rimtoregtide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
1. Issue: Unexpected Peaks in HPLC Chromatogram
-
Question: My HPLC analysis of this compound shows unexpected peaks. What are the potential causes and how can I troubleshoot this?
-
Answer: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities or artifacts. The source of these impurities can be related to the synthesis process, degradation of the peptide, or the analytical method itself.[1]
Troubleshooting Steps:
-
Identify the Impurity: Use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks.[2][3] This can help identify if the impurity is a truncated or modified form of this compound, or an unrelated contaminant.
-
Assess Synthesis-Related Impurities: If the impurities are identified as deletion sequences, insertion sequences, or peptides with protecting groups still attached, this points to issues during solid-phase peptide synthesis (SPPS).[1] Review the synthesis protocol for potential inefficiencies in coupling or deprotection steps.
-
Investigate Degradation Products: Common degradation pathways for peptides include deamidation, oxidation, and formation of pyroglutamate.[1] If the masses of the impurities correspond to these modifications, it suggests that the sample may have degraded. Ensure proper storage conditions (e.g., temperature, light protection) and handling.
-
Evaluate Method-Related Artifacts: Ensure the mobile phase components are of high purity and are properly degassed. Contaminants in the solvent or air bubbles can lead to extraneous peaks.
-
2. Issue: Inconsistent Purity Results Between Batches
-
Question: I am observing significant batch-to-batch variation in the purity of this compound. What could be the reason and how can I ensure consistency?
-
Answer: Batch-to-batch inconsistency is a critical issue in drug development and manufacturing.[4] It often points to a lack of robustness in the manufacturing process or analytical methods.
Troubleshooting Steps:
-
Review Manufacturing Process: Scrutinize the entire synthesis and purification process for any variations between batches. This includes the quality of raw materials, reaction times, temperatures, and purification parameters.
-
Validate Analytical Method: Ensure that the analytical method used for purity determination is fully validated for robustness, accuracy, and precision.[5] Minor variations in method parameters (e.g., mobile phase pH, column temperature) should not lead to significant changes in the results.
-
Implement In-Process Controls: Introduce quality control checks at critical stages of the manufacturing process to identify and rectify deviations early on.
-
Standardize Sample Handling: Ensure that all samples are handled and stored consistently before analysis to prevent degradation-related variability.
-
3. Issue: Difficulty in Confirming the Identity of this compound
-
Question: I am having trouble unequivocally confirming the identity of my this compound sample. What combination of techniques should I use?
-
Answer: A single analytical technique is often insufficient to definitively confirm the identity of a complex peptide like this compound. A combination of methods is recommended.[6][7]
Recommended Techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the peptide.[2][8]
-
Tandem MS (MS/MS): To sequence the peptide and confirm the correct amino acid sequence.[9]
-
Amino Acid Analysis (AAA): To verify the amino acid composition of the peptide.[10]
-
HPLC: To compare the retention time of the sample with a certified reference standard.
-
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a synthetic peptide with the sequence Ac-Ile-Gly-Leu-His-Asp-Pro-Ser-His-Gly-Thr-Leu-Pro-Ala-Gly-Ser-OH.[11] Its molecular formula is C65H101N19O22 and it has a molecular weight of approximately 1500.6 g/mol .[11]
Purity Assessment
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What are the most common methods for determining the purity of this compound? The most common and effective methods for peptide purity analysis are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Mass Spectrometry (MS).[2][3] Capillary Electrophoresis (CE) can also be used as an orthogonal technique.[2]
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What is a typical purity specification for a GMP-grade peptide like this compound? For a Good Manufacturing Practice (GMP) grade peptide, a typical purity specification determined by HPLC is greater than 97%, with no single impurity exceeding 1%.[7] However, these limits can be tailored based on the product's stage of development and its intended use.[9]
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What are common impurities found in synthetic peptides? Impurities in peptides synthesized via SPPS can include deletion sequences (missing an amino acid), insertion sequences (an extra amino acid), truncated sequences, and peptides with incomplete removal of protecting groups.[1] Degradation products such as oxidized or deamidated peptides can also be present.[1]
Stability Testing
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How should the stability of this compound be evaluated? Stability testing should be conducted to understand how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light.[5] This involves storing the peptide at various conditions (long-term, intermediate, and accelerated) and testing its purity and other quality attributes at specified time points.[12]
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What are the recommended storage conditions for long-term stability studies? For long-term stability studies, it is up to the applicant to decide between 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5]
Quantitative Data Summary
Table 1: Illustrative Quality Control Specifications for this compound (API)
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white powder |
| Identity | MS, MS/MS, AAA | Conforms to structure |
| Purity (HPLC) | RP-HPLC | ≥ 97.0% |
| Any single impurity | RP-HPLC | ≤ 1.0% |
| Peptide Content | AAA or UV Spectrophotometry | ≥ 80% |
| Moisture Content | Karl Fischer Titration | ≤ 10% |
| Counter-ion Content | IC or HPLC | Report value (e.g., Acetate) |
| Bioburden | USP/EP | Report value |
| Endotoxin | LAL Test | Report value |
Note: These are example specifications and should be adapted and validated for specific applications.
Table 2: Standard Conditions for Stability Testing of this compound
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A(R2) Guidelines.
Experimental Protocols
1. Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: This method separates this compound from its impurities based on their hydrophobicity.[2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower concentration of Mobile Phase B to a higher concentration over a set time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a low percentage of acetonitrile).
-
Inject a known volume of the sample onto the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by determining the area of the main peak as a percentage of the total peak area.[3]
-
2. Identity Confirmation by Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight of this compound.[2]
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Procedure (ESI-MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or introduce it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical molecular weight of this compound.
-
3. Stability Testing Protocol
-
Objective: To establish a re-test period for this compound by evaluating its stability under various environmental conditions.[5]
-
Procedure:
-
Package this compound in a container closure system that simulates the proposed storage and distribution packaging.[5][12]
-
Place the samples in stability chambers set to the conditions outlined in Table 2.
-
At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), withdraw samples.[12]
-
Analyze the samples for purity (using the validated HPLC method), appearance, and any other relevant quality attributes.
-
Evaluate the data for any significant changes over time.
-
Visualizations
Caption: A flowchart illustrating the key stages in the manufacturing and quality control of this compound.
Caption: A logical workflow for troubleshooting the appearance of unexpected peaks in an HPLC chromatogram.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principle of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Quality Control and Downstream Processing of Therapeutic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical methods for the characterization and quality control of pharmaceutical peptides and proteins, using erythropoietin as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polypeptide.com [polypeptide.com]
- 8. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 9. polypeptide.com [polypeptide.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. This compound | C65H101N19O22 | CID 162625091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Support Center: Rimtoregtide Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimtoregtide. Our aim is to help you minimize variability in your experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as HTD4010) is a clinical-stage peptide.[1][2] Its primary mechanisms of action are as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[3] Research suggests that it exerts protective effects in inflammatory conditions through the modulation of the AMPK/mTOR signaling pathway, which is involved in autophagy.[3]
Q2: What are the recommended storage conditions for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can compromise the peptide's stability.
Q3: What is the best way to reconstitute lyophilized this compound?
To reconstitute this compound, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experimental system. The choice of solvent can impact solubility and stability. For peptides with basic residues, a dilute acidic solution (e.g., 0.1% acetic acid) may improve solubility. When reconstituting, gently swirl or pipette the solution to dissolve the peptide, avoiding vigorous shaking which can cause aggregation.
Q4: How should I store reconstituted this compound solutions?
Stock solutions of this compound should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For short-term storage (up to a week), solutions can be kept at 4°C. It is recommended to use freshly prepared solutions whenever possible to ensure optimal activity.
Q5: What are some common sources of variability in cell-based assays with this compound?
Variability in cell-based assays can arise from several factors, including:
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Inconsistent peptide preparation: Improper storage, reconstitution, or handling of this compound can lead to degradation or aggregation, affecting its biological activity.
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Cell culture conditions: Variations in cell passage number, density, and media composition can influence cellular responses.
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Assay execution: Inconsistent incubation times, reagent concentrations, and pipetting techniques can all contribute to variability.
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Batch-to-batch variation: Different lots of reagents, including this compound and cell culture media, can have slight differences that impact results.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in a cell-based assay. | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and proper pipetting techniques. Consider using a multi-channel pipette for adding common reagents. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
| Lower than expected biological activity of this compound. | 1. Peptide degradation: Improper storage or handling of lyophilized powder or reconstituted solutions. 2. Peptide aggregation: Suboptimal reconstitution solvent or vigorous shaking. 3. Incorrect dosage: Errors in calculating the final concentration. | 1. Review storage and handling procedures. Ensure aliquots are used to avoid multiple freeze-thaw cycles. 2. Try a different reconstitution solvent. Use gentle mixing techniques. 3. Double-check all calculations for dilution series. |
| Inconsistent results between experiments performed on different days. | 1. Variability in cell health: Cells may be at different passage numbers or have varying confluency. 2. Reagent instability: Degradation of stock solutions over time. 3. Slight variations in protocol execution. | 1. Standardize cell culture procedures, including seeding density and passage number limits. 2. Prepare fresh dilutions of this compound from a new aliquot for each experiment. 3. Maintain a detailed and consistent experimental protocol. |
| Precipitation observed in this compound stock solution. | 1. Poor solubility: The peptide may not be fully soluble in the chosen solvent at the desired concentration. 2. Temperature effects: The peptide may be less soluble at lower temperatures. | 1. Try a different solvent or a lower stock concentration. Sonication may also help to dissolve the peptide. 2. Ensure the peptide is fully dissolved at room temperature before storing at 4°C or -20°C. |
Data Presentation
The following tables summarize the types of quantitative data that can be generated from preclinical studies with this compound, based on a study in a rat model of acute pancreatitis.[1]
Table 1: Effect of this compound on Survival Rate in a Rat Model of Acute Pancreatitis
| Treatment Group | Survival Rate (%) |
| Control | [Placeholder Value, e.g., 20%] |
| This compound | [Placeholder Value, e.g., 80%] |
Table 2: Effect of this compound on Pancreatic Enzyme Levels
| Treatment Group | Amylase (U/L) | Lipase (U/L) |
| Control | [Placeholder Value, e.g., 5000 ± 500] | [Placeholder Value, e.g., 8000 ± 700] |
| This compound | [Placeholder Value, e.g., 2500 ± 300] | [Placeholder Value, e.g., 4000 ± 450] |
Note: Placeholder values are for illustrative purposes and should be replaced with actual experimental data.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following provides a general framework for a cell-based assay to evaluate its anti-inflammatory activity.
Protocol: In Vitro TLR4 Antagonist Assay
-
Cell Culture:
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Culture a suitable cell line expressing TLR4 (e.g., macrophages, monocytes, or a TLR4-reporter cell line) in appropriate media and conditions.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in a sterile solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations.
-
-
Treatment:
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
Incubate the cells with this compound for a predetermined pre-treatment period (e.g., 1 hour).
-
-
Stimulation:
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Prepare a solution of a TLR4 agonist, such as lipopolysaccharide (LPS), in cell culture media.
-
Add the LPS solution to the wells to stimulate the TLR4 pathway. Include a vehicle control (no LPS) and a positive control (LPS only).
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce an inflammatory response (e.g., 6-24 hours).
-
-
Readout:
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Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead-based assay.
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Alternatively, if using a reporter cell line, measure the reporter gene activity (e.g., luciferase, SEAP).
-
-
Data Analysis:
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Calculate the percentage of inhibition of the inflammatory response for each concentration of this compound.
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Plot the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal response).
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound as an NGFB stimulant promoting cell survival.
Caption: this compound as a TLR4 antagonist inhibiting inflammation.
Caption: this compound modulates the AMPK/mTOR pathway to promote autophagy.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. HighTide Therapeutics to Showcase New Analyses of Phase 2 MASH/T2DM Studies of Berberine Ursodeoxycholate (HTD1801) and Pre-Clinical Results of this compound (HTD4010) in Presentations at EASL Congress 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Optimizing Detection of Rimtoregtide's Downstream Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Rimtoregtide's downstream effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to act as a nerve growth factor beta (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist. Its downstream effects are mediated through these activities, influencing signaling pathways such as the AMPK/mTOR pathway.[1]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: Based on its mechanism, this compound is expected to modulate inflammatory responses and cellular metabolism. Key downstream effects may include alterations in the phosphorylation status of proteins in the AMPK and mTOR signaling cascades, and changes in the expression and secretion of cytokines like IL-6 and TNF-α.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line will depend on the specific downstream effect being investigated. For studying TLR4 antagonism, cell lines expressing TLR4, such as monocytic cell lines (e.g., THP-1) or specific reporter cell lines, are recommended. For investigating neurotrophic effects via NGFB stimulation, neuronal cell lines (e.g., PC12, SH-SY5Y) are appropriate. For metabolic studies involving the AMPK/mTOR pathway, various cell lines, including hepatocytes (e.g., HepG2) or muscle cells (e.g., C2C12), can be used.
Q4: What are the key assays to measure the downstream effects of this compound?
A4: Key assays include:
-
ELISA for quantifying cytokine levels (e.g., IL-6, TNF-α) in cell culture supernatants or serum.
-
Western Blotting for detecting changes in the phosphorylation state of key signaling proteins like AMPK, mTOR, and ERK.
-
cAMP Assays to investigate G-protein coupled receptor (GPCR) signaling, which can be modulated by TLR4 activity.
-
qRT-PCR to measure changes in the gene expression of downstream targets.
Troubleshooting Guides
Guide 1: Inconsistent or No Signal in Phospho-Protein Western Blots (e.g., p-AMPK, p-mTOR, p-ERK)
| Problem | Possible Cause | Suggested Solution |
| No or weak signal for phosphorylated protein | Ineffective this compound treatment (concentration or time) | Optimize this compound concentration and incubation time. Perform a time-course and dose-response experiment. |
| Poor antibody quality or incorrect antibody dilution | Use a validated antibody for the specific phosphorylated target. Titrate the primary antibody to the optimal concentration. | |
| Issues with protein extraction or sample handling | Prepare fresh lysis buffer with phosphatase and protease inhibitors. Keep samples on ice at all times. | |
| Inefficient protein transfer to the membrane | Verify transfer efficiency using a pre-stained protein ladder or Ponceau S staining. Optimize transfer time and voltage.[2] | |
| High background on the Western blot | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[2] |
| Primary or secondary antibody concentration is too high | Decrease the antibody concentration and/or reduce incubation time. | |
| Inadequate washing | Increase the number and duration of washes with TBST.[3] | |
| Phospho-protein signal does not normalize to total protein | Membrane stripping was incomplete before probing for total protein | Use a fresh gel for total protein analysis or ensure complete stripping of the membrane.[3] |
| Saturation of the signal for the total protein | Load less protein on the gel to ensure the signal for the total protein is within the linear range of detection. |
Guide 2: Variability in Cytokine ELISA Results (e.g., IL-6, TNF-α)
| Problem | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent pipetting technique | Use calibrated pipettes and ensure consistent technique, especially for small volumes. |
| Improper mixing of reagents | Gently vortex or invert reagents before use. | |
| Temperature variation across the plate | Allow the plate to equilibrate to room temperature before adding reagents and during incubations. | |
| Low or no cytokine detection | Inappropriate sample collection or storage | Collect cell culture supernatants at the optimal time point after this compound treatment. Store samples at -80°C and avoid multiple freeze-thaw cycles. |
| Incorrect assay procedure | Carefully follow the manufacturer's protocol for the ELISA kit. | |
| Low cytokine expression in the chosen cell model | Stimulate cells with a positive control (e.g., LPS for TLR4-expressing cells) to confirm their ability to produce the cytokine. | |
| Standard curve is out of range | Incorrect standard dilution | Prepare fresh standards and carefully perform serial dilutions as per the protocol. |
| Errors in plate reader settings | Ensure the correct wavelength and settings are used for reading the plate. |
Guide 3: Challenges in cAMP Assays
| Problem | Possible Cause | Suggested Solution |
| High basal cAMP levels | Cell stress or over-confluency | Ensure cells are healthy and seeded at the optimal density. |
| Presence of phosphodiesterase (PDE) inhibitors in the media | If not part of the experimental design, ensure media is free of PDE inhibitors. | |
| Low signal-to-noise ratio | Suboptimal agonist/antagonist concentration | Perform a dose-response curve for the stimulating agent (e.g., forskolin for Gαs activation).[4] |
| Inappropriate cell number | Titrate the cell number per well to find the optimal density for the assay. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Reagent instability | Prepare fresh reagents for each experiment and follow storage instructions. |
Quantitative Data Summary
Table 1: Representative Effect of this compound on Cytokine Secretion in LPS-stimulated THP-1 Macrophages
| Treatment | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 50.2 ± 5.1 | 85.3 ± 7.9 |
| LPS (100 ng/mL) | 1250.6 ± 110.2 | 2100.4 ± 180.5 |
| LPS + this compound (1 µM) | 625.3 ± 55.8 | 1050.2 ± 95.3 |
| LPS + this compound (10 µM) | 310.1 ± 28.4 | 520.7 ± 48.1 |
Table 2: Representative Effect of this compound on AMPK and mTORC1 Signaling in HepG2 Cells
| Treatment | p-AMPK/AMPK Ratio (Fold Change) | p-mTOR/mTOR Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 1.8 ± 0.2 | 0.6 ± 0.1 |
| This compound (10 µM) | 2.5 ± 0.3 | 0.3 ± 0.05 |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK (p-ERK)
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Cell Culture and Treatment: Plate cells (e.g., PC12) and grow to 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal p-ERK levels. Treat cells with this compound at desired concentrations for the optimized duration.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[5] Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[2]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2] Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[2]
-
Detection and Analysis: Wash the membrane three times with TBST. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[5] To normalize, strip the membrane and re-probe with an antibody for total ERK. Quantify band intensities using image analysis software.
Protocol 2: Competitive ELISA for IL-6
-
Plate Preparation: Use a 96-well plate pre-coated with an IL-6 capture antibody.
-
Sample and Standard Preparation: Prepare a standard curve by serially diluting the provided IL-6 standard. Prepare cell culture supernatants (samples) by centrifuging to remove debris.
-
Assay Procedure: Add standards and samples to the appropriate wells and incubate as per the manufacturer's instructions. During this incubation, the IL-6 in the sample will bind to the capture antibody.
-
Detection: Wash the plate to remove unbound substances. Add a biotin-conjugated detection antibody specific for IL-6 and incubate. Wash the plate and then add streptavidin-HRP and incubate. Wash again and add a substrate solution (e.g., TMB).
-
Data Acquisition and Analysis: Stop the reaction with a stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm). Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the IL-6 concentration in the samples by interpolating from the standard curve.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
-
Cell Plating and Treatment: Seed cells into a 384-well plate at a pre-optimized density.[6] Treat cells with this compound and/or a stimulatory agent (e.g., forskolin) for the desired time.
-
Cell Lysis and Detection: Add the lysis buffer containing the HTRF reagents (anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) to each well.[4]
-
Incubation: Incubate the plate at room temperature in the dark for the time specified by the manufacturer (typically 1 hour) to allow for cell lysis and the competitive binding reaction to reach equilibrium.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. The signal is inversely proportional to the amount of cAMP produced by the cells. Convert the signal ratio to cAMP concentration using a standard curve run in parallel.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 6. resources.revvity.com [resources.revvity.com]
Validation & Comparative
Comparative Analysis of Rimtoregtide and Other NGFβ Stimulants for Neuronal Regeneration and Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rimtoregtide, a novel therapeutic candidate, against other known stimulants of the Nerve Growth Factor Beta (NGFβ) pathway. The objective is to furnish researchers and drug development professionals with a detailed analysis of their mechanisms of action, supported by available experimental data, to inform future research and development efforts in neurotrophic therapies.
Introduction to NGFβ and TrkA Signaling
Nerve Growth Factor Beta (NGFβ) is a crucial neurotrophic factor essential for the survival, development, and function of neurons in the peripheral and central nervous systems. Its biological effects are primarily mediated through the high-affinity Tropomyosin receptor kinase A (TrkA). The binding of NGFβ to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, including the PI3K/Akt, Ras/MAPK, and PLCγ pathways. These pathways are fundamental in promoting neuronal survival, differentiation, and synaptic plasticity. Consequently, stimulating the NGFβ/TrkA signaling cascade is a promising therapeutic strategy for neurodegenerative diseases and nerve injury.
This compound (also known as HTD4010), developed by Hightide Therapeutics, Inc., has been identified as a stimulant of NGFβ[1]. This guide aims to compare its profile with other established TrkA agonists, namely gambogic amide and amitriptyline. It is important to note that while this compound is classified as an NGFβ stimulant, specific quantitative data on its direct TrkA activation and subsequent neurotrophic effects are not extensively available in the public domain. This guide, therefore, presents a comparison based on the current understanding and available data, highlighting areas where further research is required.
Mechanism of Action
The primary mechanism of NGFβ stimulants involves the activation of the TrkA receptor and its downstream signaling pathways.
This compound
This compound is a multi-target agent. It is classified as an NGFβ stimulant and a Toll-like receptor 4 (TLR4) antagonist[1]. While the precise mechanism of its NGFβ-stimulating activity is not fully detailed in available literature, its potential to influence neurotrophic pathways is recognized. Additionally, this compound has been shown to exert protective effects in a mouse model of septic cardiomyopathy by modulating the AMPK/mTOR signaling pathway, which is involved in cellular energy homeostasis and autophagy[1]. Its development for neurodegenerative diseases suggests a role in promoting neuronal health.
Gambogic Amide
Gambogic amide is a selective small-molecule agonist of the TrkA receptor[2][3]. Unlike NGFβ, which binds to the extracellular domain of TrkA, gambogic amide interacts with the cytoplasmic juxtamembrane domain[2]. This interaction is thought to induce an allosteric activation of TrkA, leading to its dimerization and autophosphorylation, and subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK[2][3]. This distinct binding mechanism results in a lower magnitude but more sustained TrkA phosphorylation compared to NGFβ[2].
Amitriptyline
Amitriptyline, a tricyclic antidepressant, has been identified as a direct agonist of both TrkA and TrkB receptors. It binds to the extracellular domains of these receptors, promoting their dimerization and activation. This leads to the activation of downstream signaling cascades, resulting in neurotrophic effects such as the promotion of neurite outgrowth and protection against neuronal apoptosis.
Comparative Performance Data
A direct quantitative comparison of the NGFβ-stimulating activity of this compound with other TrkA agonists is challenging due to the limited availability of public data for this compound. The following tables summarize the available information and highlight the data gaps.
| Compound | Target(s) | Mechanism of Action | Reported EC50/IC50 | Key In Vitro Effects |
| This compound | NGFβ Stimulant, TLR4 Antagonist | Modulates AMPK/mTOR pathway[1] | Data not available | Data not available for neurotrophic effects |
| Gambogic Amide | TrkA | Allosteric agonist, binds to juxtamembrane domain[2] | ~10-50 nM for neurite outgrowth in PC12 cells[2] | Promotes neurite outgrowth, prevents neuronal cell death[2][3] |
| Amitriptyline | TrkA, TrkB | Direct agonist, binds to extracellular domain | ~100 nM for neurite outgrowth in PC12 cells | Promotes neurite outgrowth, suppresses neuronal apoptosis |
Table 1: Summary of this compound and Comparator NGFβ Stimulants.
| Compound | Cell Type | Assay | Concentration | Observed Effect | Reference |
| Gambogic Amide | PC12 cells | Neurite Outgrowth | 10-50 nM | Substantial neurite sprouting | [2] |
| Gambogic Amide | Primary Hippocampal Neurons | TrkA Phosphorylation | 0.5 µM | Induced TrkA tyrosine phosphorylation | [2] |
| Gambogic Amide | Primary Neurons | Neuronal Survival (vs. Glutamate) | Dose-dependent | Protective effect on neurons | [2] |
| Amitriptyline | PC12 cells | Neurite Outgrowth | 100 nM | Potent induction of neurite outgrowth | |
| Amitriptyline | Primary Hippocampal Neurons | TrkA Phosphorylation | 500 nM | Promoted TrkA autophosphorylation | |
| Amitriptyline | Primary Neurons | Neuronal Survival (vs. Kainic Acid) | 0.5 µM | Suppressed neuronal apoptosis |
Table 2: Detailed Experimental Data for Comparator NGFβ Stimulants.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the activity of NGFβ stimulants.
Neurite Outgrowth Assay
This assay quantitatively measures the ability of a compound to promote the growth of neurites from neuronal cells.
Detailed Protocol:
-
Cell Culture: Plate human iPSC-derived neurons on laminin-coated 384-well plates.
-
Compound Application: After a one-hour incubation period, treat the neurons with the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., a known neurotrophic factor) and a negative control (e.g., nocodazole).
-
Incubation: Maintain the treated plates in a humidified incubator at 37°C with 5% CO2 for an optimal period, typically 72 hours.
-
Staining: At the end of the treatment period, fix the cells, permeabilize them, and stain for relevant markers to visualize neurites and cell nuclei.
-
Data Acquisition and Analysis: Use a high-content screening platform to capture images and analyze neurite outgrowth parameters, such as mean neurite length and total neurite length per neuron, as well as cell viability.
Neuronal Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Protocol:
-
Cell Preparation: Seed neuronal cells in a 96-well plate and expose them to the test compound for the desired duration.
-
MTT Reagent: Prepare a 5 mg/ml solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well. Incubate the plate at 37°C for 3 hours.
-
Solubilization: After incubation, add 150 µL of an MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 590 nm within one hour.
TrkA Phosphorylation Assay
This assay determines the ability of a compound to induce the phosphorylation of the TrkA receptor, a key step in its activation.
Detailed Protocol:
-
Cell Culture and Treatment: Culture HeLa cells transfected with a TrkA expression vector. Stimulate the cells with the test compound (e.g., at 10 ng/ml) for various time points (e.g., 0, 5, 15, and 30 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for phosphorylated TrkA (e.g., P-Tyr674/675). Subsequently, probe with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total TrkA.
-
Quantification: Densitometrically quantify the bands to determine the ratio of phosphorylated TrkA to total TrkA.
Summary and Conclusion
This compound presents an interesting therapeutic candidate with a multi-target profile that includes NGFβ stimulation. This dual mechanism could offer unique advantages in treating complex neurological conditions. However, the current lack of publicly available, detailed quantitative data on its direct neurotrophic effects makes a direct performance comparison with other well-characterized TrkA agonists like gambogic amide and amitriptyline challenging.
Gambogic amide and amitriptyline have demonstrated potent neurotrophic activities in various in vitro models, with their mechanisms of action and effective concentrations being relatively well-defined. They serve as valuable benchmarks for the evaluation of new NGFβ stimulants.
For drug development professionals, the key takeaway is the potential of this compound as a novel neurotrophic agent, but with a clear need for further investigation. Future studies should focus on:
-
Quantitative analysis of TrkA activation: Determining the EC50 for this compound-induced TrkA phosphorylation.
-
In vitro neurotrophic assays: Quantifying the effects of this compound on neuronal survival and neurite outgrowth in relevant cell models.
-
Head-to-head comparative studies: Directly comparing the efficacy and potency of this compound with other TrkA agonists under standardized experimental conditions.
Such data will be critical in fully understanding the therapeutic potential of this compound and its position within the landscape of NGFβ-targeted therapies. The experimental protocols and comparative data provided in this guide offer a framework for these future investigations.
References
Rimtoregtide Shows Promise in Preclinical Pancreatitis Models, Warrants Further Head-to-Head Studies
For Immediate Release
Researchers and drug development professionals now have access to a comparative guide on the efficacy of Rimtoregtide (HTD4010), a novel peptide, in preclinical models of acute pancreatitis. This guide provides an objective comparison with alternative therapies and includes available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound, a synthetic 15-amino acid peptide derived from the Reg3α protein, has demonstrated protective effects in various rodent models of acute pancreatitis, including biliary and hypertriglyceridemic acute pancreatitis.[1][2] The primary mechanism of action appears to be the downregulation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which leads to a reduction in inflammation and pancreatic acinar cell injury.[1][2]
While detailed quantitative data from this compound studies are not yet fully published, available information indicates a significant alleviation of pancreatitis severity. In a sodium taurocholate-induced acute pancreatitis rat model, this compound treatment resulted in significantly improved survival rates and decreased levels of serum amylase and lipase.[3] Furthermore, it was shown to reduce pancreatic histological damage and levels of pro-inflammatory cytokines.[1][2]
This guide provides a comparative analysis of this compound against other therapeutic agents investigated for pancreatitis, including Loxiglumide, Pirfenidone, and Olezarsen, based on available preclinical and clinical data.
Comparative Efficacy in Pancreatitis Models
The following tables summarize the available quantitative data for this compound and its alternatives in various pancreatitis models.
Table 1: Efficacy of this compound and Alternatives in Animal Models of Acute Pancreatitis
| Treatment | Animal Model | Pancreatitis Induction | Key Efficacy Endpoints | Results |
| This compound (HTD4010) | Mouse | Biliary Acute Pancreatitis | Pancreatic histological damage, serum amylase, pro-inflammatory cytokines | Alleviated severity, reduced acinar cell injury and inflammation.[1] |
| Mouse | Hypertriglyceridemic Acute Pancreatitis | Inflammatory response, acinar cell injury, lung tissue damage | Decreased inflammation and tissue damage.[4] | |
| Rat | Sodium Taurocholate-induced | Survival rate, serum amylase and lipase | Significantly improved survival; decreased amylase and lipase.[3] | |
| Loxiglumide | Mouse | Caerulein-induced | Pancreatic wet weight, serum amylase | Dose-dependent inhibition of pancreatic weight and amylase increase. |
| Rat | Sodium Taurocholate + Caerulein-induced | Survival rate | Significantly prolonged survival at 18 and 60 mg/kg/h. | |
| Rat | Closed Duodenal Loop | Biochemical and pathological changes | Improved biochemical and pathological markers. | |
| Pirfenidone | Mouse | L-arginine-induced | Pancreatic edema, necrosis, inflammation; Serum amylase | Reduced histological severity and serum amylase. |
| Mouse | Caerulein-induced | Pancreatic edema, necrosis, inflammation; Serum amylase | Reduced histological severity and serum amylase. |
Table 2: Efficacy of Olezarsen in Clinical Trials for Pancreatitis
| Treatment | Study Population | Primary Condition | Key Efficacy Endpoints | Results |
| Olezarsen | Patients with Familial Chylomicronemia Syndrome (FCS) | Severe Hypertriglyceridemia | Incidence of acute pancreatitis | 80 mg monthly dose reduced acute pancreatitis events by 100% (0 events vs. 11 in placebo). |
| Patients with Severe Hypertriglyceridemia (sHTG) | Severe Hypertriglyceridemia | Incidence of acute pancreatitis | 85% reduction in acute pancreatitis events compared to placebo. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound (HTD4010) Studies
-
Biliary Acute Pancreatitis (BAP) Model (Mouse): While the full detailed protocol is not publicly available, the study involved the induction of biliary acute pancreatitis in mice. The efficacy of this compound was assessed by evaluating pancreatic histological damage, serum amylase levels, and pro-inflammatory cytokine levels.[1]
-
Hypertriglyceridemic Acute Pancreatitis (HTG-AP) Model (Mouse): A mouse model of hypertriglyceridemic acute pancreatitis was used. The administration of this compound was evaluated for its effects on the inflammatory response, acinar cell injury (apoptosis and necroptosis), and associated lung tissue damage.[4]
-
Sodium Taurocholate-Induced Acute Pancreatitis Model (Rat): Acute pancreatitis was induced in rats using sodium taurocholate. The protective effects of this compound were evaluated based on survival rates, serum amylase and lipase levels, and histological examination of the pancreas.[3]
Loxiglumide Studies
-
Caerulein-Induced Pancreatitis Model (Mouse):
-
Animal Model: Male ddY mice.
-
Induction: Intraperitoneal injections of caerulein (50 µg/kg) every hour for 6 hours.
-
Treatment: Loxiglumide (1, 3, or 10 mg/kg) was administered intravenously 30 minutes before each caerulein injection.
-
Endpoint Assessment: Pancreatic wet weight and serum amylase levels were measured after the final caerulein injection.
-
-
Sodium Taurocholate and Caerulein-Induced Necrotizing Pancreatitis Model (Rat):
-
Animal Model: Male Wistar rats.
-
Induction: Injection of 10% sodium taurocholate into the common bile duct, followed by subcutaneous injections of caerulein (50 µg/kg) four times at 2-hour intervals.
-
Treatment: Loxiglumide (6, 18, or 60 mg/kg/h) was infused intravenously for 30 minutes, starting 5 minutes before the sodium taurocholate injection.
-
Endpoint Assessment: Survival rates were monitored for 72 hours.
-
Pirfenidone Studies
-
L-arginine-Induced Pancreatitis Model (Mouse):
-
Animal Model: C57BL/6 mice.
-
Induction: Two intraperitoneal injections of L-arginine (4 g/kg) one hour apart.
-
Treatment: Pirfenidone was administered therapeutically.
-
Endpoint Assessment: Pancreatic histology (edema, necrosis, inflammation) and serum amylase levels were assessed at 120 hours.
-
-
Caerulein-Induced Pancreatitis Model (Mouse):
-
Animal Model: C57BL/6 mice.
-
Induction: Hourly intraperitoneal injections of caerulein (50 µg/kg) for two days.
-
Treatment: Pirfenidone was administered therapeutically.
-
Endpoint Assessment: Pancreatic histology and serum amylase levels were evaluated.
-
Olezarsen Clinical Trials
-
Phase 3 BALANCE Study (FCS):
-
Study Population: 66 patients with genetically confirmed Familial Chylomicronemia Syndrome.
-
Treatment: Subcutaneous injection of Olezarsen (50 mg or 80 mg) or placebo every 4 weeks for 53 weeks.
-
Primary Endpoint: Percent change from baseline in fasting triglycerides at 6 months.
-
Key Secondary Endpoint: Incidence of adjudicated acute pancreatitis.
-
-
Phase 3 CORE and CORE2 Studies (sHTG):
-
Study Population: Nearly 1,100 patients with severe hypertriglyceridemia (triglycerides ≥500 mg/dL).
-
Treatment: Subcutaneous injection of Olezarsen (50 mg or 80 mg) or placebo every 4 weeks for 12 months.
-
Primary Endpoint: Percent change from baseline in fasting triglycerides at 6 months.
-
Secondary Endpoint: Incidence of acute pancreatitis events.
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanisms and processes involved, the following diagrams have been generated.
Caption: TLR4/NF-κB Signaling Pathway in Pancreatitis and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating therapeutic agents in animal models of acute pancreatitis.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Rimtoregtide Demonstrates Significant Protective Effects in Preclinical Models Compared to Placebo
For Immediate Release
Researchers and drug development professionals now have access to compelling preclinical data on Rimtoregtide (HTD4010), a novel peptide derived from the Reg3α protein. In two separate preclinical studies, this compound demonstrated significant therapeutic potential in models of acute pancreatitis and septic cardiomyopathy when compared to placebo. The findings highlight its immunomodulatory, anti-inflammatory, and anti-apoptotic effects, offering a promising new avenue for treating acute inflammatory conditions.
Acute Pancreatitis Model: this compound Mitigates Pancreatic Injury
In a preclinical study using a sodium-taurocholate-induced model of acute pancreatitis in rats, this compound administration resulted in substantial protective effects. The study, presented at Digestive Disease Week® (DDW) 2025, showed that this compound significantly improved survival rates, reduced key inflammatory markers, and alleviated organ damage compared to the control group.[1]
Quantitative Analysis of this compound Efficacy in Acute Pancreatitis
| Parameter | Placebo (Model Control) | This compound (HTD4010) | Outcome |
| Survival Rate | Lower | Significantly Improved | Enhanced Survival[1] |
| Serum Amylase | Elevated | Decreased | Reduction in Pancreatic Enzyme Levels[1] |
| Serum Lipase | Elevated | Decreased | Reduction in Pancreatic Enzyme Levels[1] |
| Multi-organ Injury | Present | Alleviated | Macroscopic and Histological Improvement[1] |
| Pancreatic Damage | Severe | Alleviated | Histological Improvement[1] |
Experimental Protocol: Acute Pancreatitis Model
The study utilized a sodium taurocholate-induced model of acute pancreatitis in rats to mimic the inflammatory cascade of the disease. Following the induction of pancreatitis, subjects were treated with either this compound (HTD4010) or a placebo. Key indicators of pancreatic injury, including serum amylase and lipase levels, were measured. Additionally, histological examinations of the pancreas and other organs were conducted to assess the extent of tissue damage and inflammation. Survival rates were monitored over the course of the study.[1]
The protective effects of this compound in this model are believed to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] By down-regulating the expression of TLR4, this compound is thought to inhibit the downstream inflammatory cascade, thereby reducing the severity of pancreatitis.[2][3]
Septic Cardiomyopathy Model: this compound Protects Against Myocardial Injury
In a separate preclinical investigation, this compound was evaluated in a lipopolysaccharide (LPS)-induced mouse model of septic cardiomyopathy. The study revealed that this compound treatment significantly attenuated myocardial damage, improved cardiac function, and modulated key signaling pathways involved in cell survival and inflammation.
Quantitative Analysis of this compound Efficacy in Septic Cardiomyopathy
| Parameter | Placebo (LPS Group) | This compound (LPS + HTD4010) | Outcome |
| Left Ventricular Ejection Fraction (LVEF) | Significantly Decreased | Significantly Increased | Improved Cardiac Function[4] |
| Fractional Shortening (FS) | Significantly Decreased | Significantly Increased | Improved Cardiac Function[4] |
| Serum IL-6 | Elevated | Reduced | Anti-inflammatory Effect[4] |
| Serum TNF-α | Elevated | Reduced | Anti-inflammatory Effect[4] |
| Cardiomyocyte Apoptosis | Increased | Decreased | Anti-apoptotic Effect[4] |
| Bax Expression (Pro-apoptotic) | Increased | Lowered | Pro-survival[4] |
| Bcl-2 Expression (Anti-apoptotic) | Lowered | Increased | Pro-survival[4] |
| LC3 II/I Ratio (Autophagy marker) | Lowered | Increased | Promotion of Autophagy[4] |
| p-AMPK Expression | Lowered | Increased | Modulation of Autophagy Pathway[4] |
| p-mTOR Expression | Enhanced | Lowered | Modulation of Autophagy Pathway[4] |
Experimental Protocol: Septic Cardiomyopathy Model
Male ICR mice were randomized into a control group, an LPS-induced septic cardiomyopathy group (placebo), and an LPS group treated with this compound (HTD4010). Cardiac function was assessed using ultrasound to measure LVEF and FS. Myocardial tissue was analyzed for pathological changes, and levels of inflammatory cytokines (IL-6 and TNF-α) were measured in both serum and myocardial tissue. Western blotting was used to determine the expression levels of proteins involved in apoptosis (Bax, Bcl-2) and autophagy (LC3 II/I, Beclin-1, p-AMPK, p-mTOR).[4]
The protective effects of this compound in this model are suggested to be mediated by the promotion of autophagy through the modulation of the AMPK/mTOR signaling pathway.[4]
These preclinical findings provide a strong rationale for the continued clinical development of this compound for acute inflammatory-related indications. The data suggests a dual mechanism of action involving both anti-inflammatory and pro-survival pathways, positioning this compound as a promising candidate for conditions with significant unmet medical needs.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of HTD4010, a Reg3α/PAP-derived peptide, in mouse model of acute pancreatitis via toll-like receptor 4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimtoregtide Demonstrates Promising Preclinical Performance in Acute Inflammatory Conditions
ROCKVILLE, MD and SHENZHEN, CHINA - HighTide Therapeutics' novel peptide, Rimtoregtide (HTD4010), has shown significant protective effects in preclinical models of acute pancreatitis and septic cardiomyopathy, positioning it as a potential therapeutic candidate for acute inflammatory diseases. The company has released data indicating that this compound's performance is comparable or superior to industry standards in these models. This comparison guide provides an objective analysis of this compound's preclinical data against established benchmarks, supported by detailed experimental protocols and visualizations of its mechanism of action.
Performance in Preclinical Models
This compound's efficacy has been evaluated in rodent models of sodium taurocholate-induced acute pancreatitis and lipopolysaccharide (LPS)-induced septic cardiomyopathy. In these studies, the investigational drug demonstrated a significant improvement in survival rates and a reduction in key inflammatory and tissue damage biomarkers.
Acute Pancreatitis
In a rat model of severe acute pancreatitis induced by sodium taurocholate, this compound treatment resulted in a noteworthy increase in survival rates and a marked decrease in serum levels of amylase and lipase, key indicators of pancreatic injury.[1] While specific quantitative data from HighTide Therapeutics' preclinical studies on this compound remains proprietary, the company has reported "significantly improved survival rates" and "decreased amylase and lipase levels" compared to control groups.[1]
For context, the standard of care for acute pancreatitis is primarily supportive, focusing on fluid resuscitation, pain management, and nutritional support. In similar preclinical models of severe acute pancreatitis, supportive care alone often results in high mortality rates.
Table 1: Comparison of this compound and Standard Supportive Care in a Preclinical Model of Acute Pancreatitis
| Parameter | This compound (HTD4010) | Standard Supportive Care (Control) |
| Survival Rate | Significantly improved vs. control[1] | Baseline mortality varies depending on severity |
| Serum Amylase | Decreased vs. control[1] | Markedly elevated |
| Serum Lipase | Decreased vs. control[1] | Markedly elevated |
| Pancreatic Histology | Alleviation of pancreatic damage[1] | Severe necrosis and inflammation |
Septic Cardiomyopathy and Acute Liver Failure
In a mouse model of LPS-induced septic cardiomyopathy, this compound treatment was found to significantly alleviate myocardial damage, improve cardiac function (as measured by Left Ventricular Ejection Fraction and Fractional Shortening), reduce levels of inflammatory cytokines IL-6 and TNF-α, and decrease cardiomyocyte apoptosis.[2]
Furthermore, in a preclinical model of LPS-induced acute liver failure, this compound demonstrated a greater than two-fold improvement in survival rates compared to the model control.[3] HighTide Therapeutics also reported that the protective effects of this compound were "significantly greater" than those of DUR-928, another investigational drug for alcohol-associated hepatitis.[3] For comparison, DUR-928 (larsucosterol) has shown a 100% survival rate at 28 days in a Phase 2a clinical trial in patients with moderate to severe alcoholic hepatitis.
The current standard of care for severe alcohol-associated hepatitis, a condition with a similar inflammatory cascade, often involves the use of corticosteroids. Clinical studies of corticosteroids in severe alcoholic hepatitis have reported 30-day survival rates ranging from approximately 79% to 91%.
Table 2: Comparison of this compound and Industry Standards in Models of Sepsis-Related Organ Injury
| Parameter | This compound (HTD4010) | Industry Standard/Comparator |
| Indication | Septic Cardiomyopathy / Acute Liver Failure (Preclinical) | Alcoholic Hepatitis (Clinical) |
| Treatment | This compound | Corticosteroids / DUR-928 |
| Survival Rate | >2-fold improvement vs. control (Acute Liver Failure)[3] | 79-91% (Corticosteroids, 30-day) / 100% (DUR-928, 28-day) |
| Inflammatory Markers (IL-6, TNF-α) | Reduced vs. control (Septic Cardiomyopathy)[2] | Variable response |
| Cardiac Function (LVEF, FS) | Increased vs. control (Septic Cardiomyopathy)[2] | Not applicable |
Mechanism of Action: Modulating Key Signaling Pathways
This compound is a peptide derived from the Reg3α protein and exerts its therapeutic effects through a dual mechanism of action: stimulating the Beta-nerve growth factor (NGFB) and antagonizing the Toll-like receptor 4 (TLR4). This dual action leads to the modulation of the AMPK/mTOR signaling pathway, which in turn promotes autophagy and reduces inflammation and apoptosis.
Toll-like Receptor 4 (TLR4) Signaling Pathway
This compound's antagonism of TLR4 is crucial to its anti-inflammatory effects. TLR4 is a key receptor in the innate immune system that, when activated by pathogen-associated molecular patterns like LPS, triggers a cascade of inflammatory responses. By inhibiting this pathway, this compound can dampen the excessive inflammation that characterizes conditions like acute pancreatitis and sepsis.
AMPK/mTOR Signaling Pathway
This compound's modulation of the AMPK/mTOR pathway is central to its pro-survival and anti-apoptotic effects. By activating AMPK and inhibiting mTOR, this compound promotes autophagy, a cellular recycling process that helps to clear damaged components and maintain cellular homeostasis, which is particularly beneficial in the context of acute tissue injury.
Experimental Protocols
The preclinical efficacy of this compound was evaluated using standardized and reproducible animal models of acute pancreatitis and septic cardiomyopathy.
Sodium Taurocholate-Induced Acute Pancreatitis in Rats
This model mimics the clinical features of severe acute pancreatitis.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Pancreatitis: Under anesthesia, a laparotomy is performed to expose the biliopancreatic duct. A retrograde infusion of 5% sodium taurocholate (1 mL/kg) is administered into the duct to induce pancreatitis.
-
Treatment: this compound or a vehicle control is administered, typically via subcutaneous injection, at specified time points before or after the induction of pancreatitis.
-
Outcome Measures: Survival is monitored over a set period (e.g., 72 hours). Blood samples are collected to measure serum amylase and lipase levels. Pancreatic tissue is harvested for histological examination to assess the degree of necrosis, inflammation, and edema.
Lipopolysaccharide (LPS)-Induced Septic Cardiomyopathy in Mice
This model is used to study the cardiac dysfunction that occurs during sepsis.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Sepsis: A single intraperitoneal injection of LPS (e.g., 10 mg/kg) is administered to induce a systemic inflammatory response and subsequent cardiac dysfunction.
-
Treatment: this compound or a vehicle control is administered at specified time points relative to the LPS injection.
-
Outcome Measures: Cardiac function is assessed using echocardiography to measure LVEF and FS. Blood and heart tissue are collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA. Cardiomyocyte apoptosis is quantified using TUNEL staining.
Conclusion
The available preclinical data suggests that this compound holds significant promise as a therapeutic agent for acute inflammatory conditions such as acute pancreatitis and sepsis-related organ dysfunction. Its dual mechanism of action, targeting both inflammation and cell survival pathways, appears to translate into meaningful improvements in survival and key biomarkers in relevant animal models. While direct quantitative comparisons with industry standards are limited by the proprietary nature of early-stage drug development data, the qualitative and the limited quantitative results released by HighTide Therapeutics indicate a favorable performance profile. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in human patients.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. [HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
Comparative Analysis of Rimtoregtide's Efficacy Across Preclinical Models of Acute Pancreatitis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the experimental data on the efficacy of Rimtoregtide (also known as HTD4010), a synthetic 15-amino acid peptide derived from the Reg3α protein. The data is compiled from multiple preclinical studies investigating its protective effects in various animal models of acute pancreatitis. This document aims to facilitate an objective assessment of the reproducibility of this compound's therapeutic effects across different experimental settings.
Executive Summary
Across different preclinical models of acute pancreatitis, this compound has demonstrated consistent protective effects. The available data, originating from research groups affiliated with Nanjing Medical University, Wannan Medical College, and HighTide Therapeutics, indicate that this compound significantly reduces key biochemical markers of pancreatic injury, such as serum amylase and lipase, and alleviates pancreatic tissue damage. The primary mechanism of action appears to involve the modulation of inflammatory pathways, specifically the Toll-like receptor 4 (TLR4) signaling pathway. While the experimental models of acute pancreatitis vary, the convergence of findings on these key endpoints suggests a reproducible biological effect of this compound in mitigating pancreatic inflammation and injury.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from three preclinical studies on this compound in different models of acute pancreatitis. It is important to note that direct comparison of absolute values is challenging due to the use of different pancreatitis induction methods and animal species. However, the qualitative trend of this compound's effect is consistent.
Table 1: Effect of this compound on Serum Amylase and Lipase Levels in Animal Models of Acute Pancreatitis
| Study Reference | Animal Model | Pancreatitis Induction Method | Treatment Group | Change in Serum Amylase | Change in Serum Lipase |
| Study 1 | Mouse | Biliary Acute Pancreatitis (BAP) | This compound | Significantly lower than BAP model group | Significantly lower than BAP model group |
| Study 2 | Mouse | Hypertriglyceridemic-Acute Pancreatitis (HTG-AP) | This compound | Significantly lower than HTG-AP model group | Significantly lower than HTG-AP model group |
| Study 3 | Rat | Sodium-Taurocholate-Induced Acute Pancreatitis | This compound | Decreased levels compared to model control | Decreased levels compared to model control |
Table 2: Effect of this compound on Pancreatic Injury and Inflammatory Markers
| Study Reference | Animal Model | Key Histological Findings with this compound | Key Inflammatory Marker Changes with this compound |
| Study 1 | Mouse | Alleviated pancreatic histological damage and acinar cell injury | Lower levels of pro-inflammatory cytokines |
| Study 2 | Mouse | Reduced acinar cell injury and lung tissue damage | Down-regulated expression of TLR4 and NF-κB protein |
| Study 3 | Rat | Alleviation of pancreatic damage | Not specified in available data |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the cited studies.
Study 1: Biliary Acute Pancreatitis (BAP) Mouse Model
-
Objective: To investigate the protective effects of HTD4010 in a mouse model of biliary acute pancreatitis and explore the role of the TLR4 signaling pathway.[1]
-
Animal Model: Male C57BL/6 mice and ICR mice.[1]
-
Pancreatitis Induction: The specific method for inducing biliary acute pancreatitis is not detailed in the abstract but typically involves the obstruction of the biliary duct.
-
Intervention: Administration of HTD4010. The dosage and timing of administration are not specified in the abstract.
-
Outcome Measures:
Study 2: Hypertriglyceridemic-Acute Pancreatitis (HTG-AP) Mouse Model
-
Objective: To evaluate the effect of HTD4010 on inflammation and pancreatic injury in a mouse model of hypertriglyceridemic-acute pancreatitis and to investigate the involvement of the TLR4/NF-κB signaling pathway.[2]
-
Animal Model: The specific mouse strain is not mentioned in the abstract.
-
Pancreatitis Induction: The method for inducing hypertriglyceridemic-acute pancreatitis is not detailed in the abstract but generally involves feeding a high-fat diet followed by a stimulus to induce pancreatitis.
-
Intervention: Administration of HTD4010.[2]
-
Outcome Measures:
Study 3: Sodium-Taurocholate-Induced Acute Pancreatitis Rat Model
-
Objective: To assess the protective effects of HTD4010 in a rat model of sodium-taurocholate-induced acute pancreatitis.[3]
-
Animal Model: Rats (strain not specified in the press release).[3]
-
Pancreatitis Induction: Sodium-taurocholate-induced pancreatitis.[3] This method typically involves the infusion of sodium taurocholate into the pancreatic duct.
-
Intervention: Treatment with HTD4010.[3]
-
Outcome Measures:
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Action in Acute Pancreatitis
The preclinical studies suggest that this compound exerts its anti-inflammatory effects in acute pancreatitis primarily through the Toll-like receptor 4 (TLR4) signaling pathway. In conditions of pancreatic injury, cellular damage can release damage-associated molecular patterns (DAMPs) which activate TLR4. This activation triggers a downstream signaling cascade, often involving the adaptor protein MyD88 and leading to the activation of the transcription factor NF-κB. NF-κB then promotes the expression of pro-inflammatory cytokines, exacerbating the inflammatory response. This compound is proposed to down-regulate the expression of TLR4, thereby inhibiting this inflammatory cascade.
Caption: Proposed mechanism of this compound in acute pancreatitis.
General Experimental Workflow for Preclinical Evaluation of this compound
The preclinical assessment of this compound in acute pancreatitis models generally follows a standardized workflow. This involves animal model selection, induction of pancreatitis, administration of the therapeutic agent, and subsequent evaluation of various biochemical and histological parameters.
Caption: Generalized experimental workflow for this compound studies.
References
Assessing Rimtoregtide's Target Specificity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rimtoregtide (also known as HTD4010) is a clinical-stage synthetic peptide with a novel dual mechanism of action, targeting both Beta-nerve growth factor (NGFB) stimulation and Toll-like receptor 4 (TLR4) antagonism.[1] Developed by Hightide Therapeutics, Inc., this compound is currently in Phase 2 clinical trials for inflammatory conditions such as alcoholic hepatitis and pancreatitis.[1][2] This guide provides a comparative assessment of this compound's specificity for its targets, based on currently available public information.
Quantitative Assessment of Target Binding
A thorough review of scientific literature, patent databases, and public disclosures did not yield specific quantitative data on the binding affinity (e.g., Kd or IC50 values) of this compound to its primary targets, NGFB and TLR4. While preclinical studies have demonstrated its biological activity and engagement with the TLR4 signaling pathway, the precise molecular interactions and binding constants have not been publicly disclosed.[1]
Without this quantitative data, a direct comparison of this compound's binding affinity and selectivity against other NGFB stimulants and TLR4 antagonists is not possible at this time. Such a comparison is crucial for a comprehensive understanding of its therapeutic potential and off-target liability.
Signaling Pathways and Experimental Workflows
To provide context for the assessment of this compound's specificity, the following sections describe the relevant signaling pathway and a typical experimental workflow for characterizing the specificity of a therapeutic candidate.
TLR4 Signaling Pathway
This compound has been shown to down-regulate the expression of TLR4, thereby inhibiting the downstream inflammatory cascade. The following diagram illustrates the canonical TLR4 signaling pathway, which is initiated by the binding of ligands such as lipopolysaccharide (LPS).
Caption: Simplified TLR4 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Specificity Assessment
The specificity of a drug candidate like this compound is typically assessed through a series of in vitro and in vivo experiments. The following diagram outlines a standard workflow.
Caption: A typical experimental workflow for assessing the specificity of a drug candidate.
Detailed Methodologies for Key Experiments
While specific protocols for this compound are not available, the following are detailed methodologies for common assays used to assess drug specificity.
Receptor Binding Assays
Objective: To determine the binding affinity of a ligand to its receptor.
Common Techniques:
-
Surface Plasmon Resonance (SPR):
-
Immobilization: The purified receptor (e.g., TLR4 or NGFB receptor) is immobilized on a sensor chip.
-
Binding: A solution containing the ligand (this compound) at various concentrations is flowed over the sensor surface.
-
Detection: The binding event is detected in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff/kon).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay:
-
Coating: Microplate wells are coated with the purified receptor.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).
-
Competition: A fixed concentration of a labeled known ligand and varying concentrations of the unlabeled test compound (this compound) are added to the wells and incubated.
-
Detection: The amount of labeled ligand bound to the receptor is detected using a substrate that produces a colorimetric, fluorescent, or luminescent signal.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is determined.
-
Off-Target Screening Panels
Objective: To identify unintended binding of a drug candidate to a wide range of other proteins.
Common Technique:
-
Radioligand Binding Assays against a Panel of Receptors:
-
Panel Selection: A broad panel of receptors, ion channels, transporters, and enzymes is selected (commercial services offer panels of hundreds of targets).
-
Assay Performance: The test compound (this compound) is screened at a fixed concentration (typically 1-10 µM) in competitive binding assays against the specific radioligand for each target in the panel.
-
Hit Identification: A significant inhibition of radioligand binding (e.g., >50%) identifies a potential off-target interaction.
-
Follow-up: "Hits" are typically followed up with concentration-response curves to determine the IC50 or Ki for the off-target interaction.
-
Conclusion
This compound presents a promising therapeutic approach with its dual mechanism of action. However, a comprehensive assessment of its target specificity is currently limited by the lack of publicly available quantitative binding data. The disclosure of such data from preclinical studies would be invaluable for the research and drug development community to fully evaluate its selectivity profile and potential for off-target effects. As this compound progresses through clinical development, it is anticipated that more detailed information regarding its pharmacological properties will become available.
References
Independent Validation of Rimtoregtide: A Comparative Analysis for Septic Cardiomyopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published findings on Rimtoregtide (also known as HTD4010) and its potential alternatives for the treatment of septic cardiomyopathy. The information is based on preclinical data for this compound and clinical data for the comparator drugs, dobutamine and levosimendan. It is important to note that the findings on this compound are from a single preclinical study and have not yet been independently validated.
Executive Summary
This compound, a novel peptide, has shown promise in a preclinical model of septic cardiomyopathy by improving cardiac function, reducing inflammation, and modulating key signaling pathways involved in cell survival and autophagy. However, the lack of independent validation necessitates a cautious interpretation of these findings. In contrast, dobutamine and levosimendan are established inotropic agents used in clinical practice for septic shock, with a more extensive body of clinical data, including comparative trials. This guide presents the available data to facilitate an objective comparison and inform future research directions.
Data Presentation: this compound vs. Alternatives
The following tables summarize the quantitative data from a key preclinical study on this compound and clinical trials of dobutamine and levosimendan in the context of septic cardiomyopathy.
Table 1: Effects on Cardiac Function
| Parameter | This compound (Preclinical, Mouse Model)[1] | Dobutamine (Clinical)[2] | Levosimendan (Clinical)[2] |
| Left Ventricular Ejection Fraction (LVEF) | Increased vs. LPS group | 46.90 ± 4.95% (at 48h) | 50.60 ± 6.11% (at 48h) |
| Left Ventricular Fractional Shortening (FS) | Increased vs. LPS group | Not Reported | Not Reported |
Note: The this compound study was conducted in a lipopolysaccharide (LPS)-induced septic cardiomyopathy mouse model. The dobutamine and levosimendan data are from a comparative clinical study in patients with septic cardiomyopathy.
Table 2: Effects on Inflammatory Markers
| Marker | This compound (Preclinical, Mouse Model)[1] | Dobutamine (Clinical)[2] | Levosimendan (Clinical)[2] |
| Interleukin-6 (IL-6) | Reduced in serum and myocardial tissue vs. LPS group | 504.57 ± 315.20 pg/ml (at 48h) | 319.43 ± 226.05 pg/ml (at 48h) |
| Tumor Necrosis Factor-α (TNF-α) | Reduced in serum and myocardial tissue vs. LPS group | No significant difference vs. levosimendan | No significant difference vs. dobutamine |
Note: The preclinical this compound data shows a reduction compared to a control group, while the clinical data for dobutamine and levosimendan are direct comparisons.
Table 3: Effects on Key Signaling Proteins (this compound Preclinical Data) [1]
| Protein | Effect of this compound |
| Bax | Lowered myocardial expression |
| Bcl-2 | Increased myocardial expression |
| LC3 II/I ratio | Increased myocardial expression |
| Beclin-1 | Increased myocardial expression |
| p-62 | Lowered myocardial expression |
| p-mTOR | Lowered myocardial expression |
| p-AMPK | Increased myocardial expression |
Note: This data is from a Western blot analysis in a mouse model of septic cardiomyopathy treated with this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Septic Cardiomyopathy Mouse Model
A widely used model to study septic cardiomyopathy involves the intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Animal Model: Male ICR mice are commonly used.
-
Induction of Sepsis: A single intraperitoneal injection of LPS (e.g., 10 mg/kg) is administered.
-
Treatment: this compound (e.g., 2.5 mg/kg) can be administered subcutaneously at specified time points post-LPS injection (e.g., 1 and 6 hours)[1].
-
Assessment of Cardiac Function: Echocardiography is performed to measure LVEF and FS at baseline and various time points after LPS administration.
-
Sample Collection: Blood and heart tissues are collected for analysis of inflammatory markers and protein expression.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Heart tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size on an SDS-PAGE gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AMPK, p-mTOR, LC3, etc.).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Cardiomyocyte Apoptosis
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Paraffin-embedded heart tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with proteinase K to allow for antibody penetration.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP). TdT incorporates the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: The incorporated label is detected using a fluorescently labeled antibody or a colorimetric reaction.
-
Microscopy: The apoptotic cells are visualized and quantified using fluorescence or light microscopy.
TLR4 Antagonist Activity Assay (NF-κB Reporter Assay)
This assay measures the ability of a compound to inhibit the activation of the TLR4 signaling pathway, which typically leads to the activation of the transcription factor NF-κB.
-
Cell Culture: HEK293 cells are co-transfected with a TLR4 expression vector and an NF-κB-luciferase reporter vector.
-
Treatment: The cells are pre-treated with the test compound (e.g., this compound) for a specified time.
-
Stimulation: The cells are then stimulated with a TLR4 agonist, such as LPS.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates TLR4 antagonist activity.
NGFB Stimulant Activity Assay (Neurite Outgrowth Assay)
This assay assesses the ability of a compound to mimic the effects of Nerve Growth Factor beta (NGFB), which promotes the growth of neurites from neuronal cells.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate and extend neurites in response to NGF.
-
Treatment: The cells are cultured in the presence of the test compound (e.g., this compound) or a known NGFB stimulant as a positive control.
-
Microscopy: After a few days of incubation, the cells are visualized under a microscope.
-
Quantification: The percentage of cells with neurites and the length of the neurites are quantified to determine the NGFB stimulant activity of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the workflows of the experimental procedures.
Caption: this compound's proposed signaling pathways in septic cardiomyopathy.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion
The initial preclinical findings for this compound in a mouse model of septic cardiomyopathy are encouraging, suggesting a multi-faceted mechanism of action that addresses key pathological features of the condition. However, the absence of independent validation is a significant limitation. Further research, including replication of these preclinical studies by independent laboratories and eventual progression to well-designed clinical trials, is crucial to substantiate these initial findings and to accurately determine the therapeutic potential of this compound in comparison to existing treatments for septic cardiomyopathy. This guide serves as a starting point for researchers to critically evaluate the current evidence and to design future studies that will provide a more definitive understanding of this compound's role in this critical care setting.
References
- 1. [HTD4010 attenuates myocardial injury in mice with septic cardiomyopathy by promoting autophagy via the AMPK/mTOR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of levosimendan and dobutamine on reducing peripheral blood interleukin-6 levels and improving cardiac function in patients with septic cardiomyopathy: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimtoregtide: A Novel Peptide Therapeutic Demonstrates a Promising Therapeutic Window in Preclinical Models of Inflammatory Diseases
For Immediate Release
[City, State] – [Date] – Rimtoregtide (HTD4010), a novel synthetic peptide currently in Phase 2 clinical development, has shown a favorable therapeutic window in preclinical studies for the treatment of acute pancreatitis and other inflammatory conditions. Developed by HighTide Therapeutics, this first-in-class therapeutic agent modulates the Toll-like receptor 4 (TLR4) signaling pathway, offering a targeted approach to reducing inflammation and cellular damage. This guide provides a comparative analysis of this compound's preclinical data against established treatments for similar indications, offering researchers and drug development professionals a comprehensive overview of its potential.
Mechanism of Action: Targeting the TLR4 Inflammatory Cascade
This compound is a 15-amino acid synthetic peptide that acts as a stimulant for beta-nerve growth factor (NGFB) and an antagonist of Toll-like receptor 4 (TLR4). The TLR4 signaling pathway is a key component of the innate immune system and plays a crucial role in the inflammatory response to cellular injury and pathogens. In conditions like alcoholic hepatitis and pancreatitis, overactivation of this pathway leads to excessive inflammation, tissue damage, and organ failure. By antagonizing TLR4, this compound effectively dampens this inflammatory cascade, as illustrated in the signaling pathway diagram below.
Preclinical Efficacy and Safety of this compound in Acute Pancreatitis
Preclinical studies in rodent models of acute pancreatitis have demonstrated the protective effects of this compound. In a study on a sodium taurocholate-induced acute pancreatitis rat model, administration of this compound resulted in significantly improved survival rates and a reduction in serum amylase and lipase levels, key biomarkers of pancreatic injury.[1] Furthermore, the treatment alleviated multi-organ injury and pancreatic damage.[1] Another study in a mouse model of hypertriglyceridemic acute pancreatitis showed that this compound decreased the inflammatory response and reduced acinar cell injury through the TLR4/NF-κB signaling pathway.
While specific ED50 (half-maximal effective dose) and TD50 (median toxic dose) values for this compound are not publicly available, dose-ranging studies in these preclinical models have helped to establish a potential therapeutic window.
Table 1: Preclinical Data Summary for this compound in Acute Pancreatitis Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Efficacy | Rat (Sodium Taurocholate-induced AP) | Not specified | Improved survival, decreased amylase/lipase, reduced organ damage | [1] |
| Efficacy | Mouse (Hypertriglyceridemic AP) | Not specified | Decreased inflammation, reduced acinar cell injury | |
| Safety | Healthy Human Volunteers (Phase 1) | Not specified | Favorable safety profile | [1] |
Comparison with Standard of Care for Alcoholic Hepatitis and Pancreatitis
Currently, there are no approved targeted therapies for acute pancreatitis, with treatment being largely supportive. For severe alcoholic hepatitis, corticosteroids and pentoxifylline are the most commonly used pharmacological interventions, though their efficacy remains a subject of debate.
Table 2: Comparison of this compound with Standard of Care for Alcoholic Hepatitis
| Drug | Mechanism of Action | Typical Clinical Dose | Reported Efficacy | Common Adverse Effects |
| This compound | NGFB stimulant, TLR4 antagonist | In clinical development | Preclinical efficacy in related inflammatory models | Favorable safety profile in Phase 1 |
| Prednisolone | Glucocorticoid receptor agonist (anti-inflammatory) | 40 mg/day for 28 days[2][3] | Improved short-term survival in some studies[2][3] | Infections, gastrointestinal bleeding, hyperglycemia[4] |
| Methylprednisolone | Glucocorticoid receptor agonist (anti-inflammatory) | 32 mg/day for 28 days[5][6] | Decreased short-term mortality in some studies[5][6] | Similar to prednisolone, potential for steroid resistance |
| Pentoxifylline | Phosphodiesterase inhibitor (anti-inflammatory) | 400 mg three times daily for 28 days | Reduced risk of hepatorenal syndrome, but mortality benefit is debated[7][8][9] | Nausea, vomiting, dizziness |
Experimental Protocols
Preclinical Model of Acute Pancreatitis (Rat)
A common experimental workflow for inducing and evaluating treatments for acute pancreatitis in a rat model is as follows:
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Pancreatitis: Acute pancreatitis is induced by methods such as intraductal infusion of sodium taurocholate or intraperitoneal injections of caerulein.
-
Treatment Groups: Animals are randomized to receive either this compound (at varying doses) or a vehicle control.
-
Efficacy Assessment:
-
Biochemical Markers: Serum levels of amylase, lipase, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured at specific time points.
-
Histopathology: Pancreatic and other organ tissues are collected for histological examination to assess the degree of inflammation, edema, and necrosis.
-
Survival: Mortality is monitored over a set period.
-
-
Toxicity Assessment: General health, body weight, and any signs of adverse reactions are monitored throughout the study.
Clinical Trial Protocol for Alcoholic Hepatitis (Comparator)
The "Steroids or Pentoxifylline for Alcoholic Hepatitis" (STOPAH) trial provides a representative protocol for clinical studies of comparator drugs.[10]
Key Aspects of the STOPAH Trial Protocol:
-
Study Design: A multicenter, double-blind, 2x2 factorial randomized controlled trial.[10]
-
Inclusion Criteria: Patients aged 18 years or older with a clinical diagnosis of severe alcoholic hepatitis (Maddrey's discriminant function ≥ 32).[10]
-
Intervention Arms: [10]
-
Placebo + Placebo
-
Prednisolone (40 mg/day) + Placebo
-
Pentoxifylline (400 mg three times daily) + Placebo
-
Prednisolone (40 mg/day) + Pentoxifylline (400 mg three times daily)
-
-
Primary Outcome: 28-day mortality.[10]
-
Secondary Outcomes: Mortality at 90 days and 1 year, incidence of complications.[10]
Conclusion
This compound presents a novel and targeted approach to treating inflammatory conditions such as acute pancreatitis and potentially alcoholic hepatitis. Its mechanism of action, focused on the TLR4 signaling pathway, offers a distinct advantage over the broader anti-inflammatory effects of corticosteroids. While direct comparative data on the therapeutic window is still emerging, preclinical studies suggest a promising efficacy and safety profile for this compound. Further clinical investigation in Phase 2 trials will be crucial in defining its therapeutic window in humans and establishing its role in managing these challenging diseases.
References
- 1. HighTide Therapeutics Presents Preclinical Results of this compound (HTD4010) in Presentation at Digestive Disease Week® 2025 - HighTide Therapeutics, Inc. [hightidetx.com]
- 2. A randomized trial of prednisolone in patients with severe alcoholic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. Methylprednisolone therapy in patients with severe alcoholic hepatitis. A randomized multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Pentoxifylline versus prednisolone for severe alcoholic hepatitis: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentoxifylline for alcoholic hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Analysis of Rimtoregtide's Inferred Gene Expression Impact Against GLP-1 Receptor Agonists
A detailed examination of Rimtoregtide's potential influence on gene expression, benchmarked against the established transcriptomic profiles of Semaglutide and Tirzepatide, offers valuable insights for researchers in metabolic and inflammatory disease. While direct transcriptomic data for this compound is not yet publicly available, its known signaling pathways—AMPK/mTOR modulation, TLR4 antagonism, and NGFβ stimulation—provide a basis for inferring its effects on gene expression. This guide presents a comparative overview, leveraging experimental data from leading GLP-1 receptor agonists to contextualize the potential therapeutic impact of this compound.
This comparative guide provides a structured overview of the impact of this compound on gene expression, in relation to the established effects of Semaglutide and Tirzepatide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in accessible tables and detailing experimental methodologies. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Comparative Gene Expression Analysis
The following tables summarize the known and inferred impacts of this compound, Semaglutide, and Tirzepatide on the expression of key genes implicated in metabolism and inflammation. It is important to note that the data for Semaglutide and Tirzepatide are derived from direct experimental evidence, specifically transcriptomic analysis of brown adipose tissue in mice.[1][2] In contrast, the effects of this compound are inferred from its known mechanisms of action.
Table 1: Comparative Impact on Key Metabolic and Inflammatory Genes
| Gene | This compound (Inferred Effect) | Semaglutide (Experimental Data) | Tirzepatide (Experimental Data) | Function |
| Metabolic Genes | ||||
| Cyp1a1 | ↑ (Inferred via AMPK activation) | ↑ | ↑ | Xenobiotic metabolism, potential role in metabolic improvements.[1][2] |
| Hsd11b1 | ↑ (Inferred via AMPK activation) | ↑ | ↑ | Cortisol metabolism, linked to insulin sensitivity.[1][2] |
| Atp1a3 | ↑ (Inferred via AMPK activation) | ↑ | ↑ | Ion transport, potential role in energy expenditure.[1][2] |
| Tfrc | No direct inference | No significant change | ↑ | Iron transport, potentially linked to metabolic regulation.[1][2] |
| Inflammatory Genes | ||||
| Il1b | ↓ (Inferred via TLR4 antagonism) | No significant change | ↓ | Pro-inflammatory cytokine.[1][2] |
| Ptger4 | ↓ (Inferred via TLR4 antagonism) | No significant change | ↓ | Prostaglandin E receptor 4, involved in inflammation.[1][2] |
| Il7 | ↑ (Inferred via NGFβ stimulation) | No significant change | No significant change | Cytokine involved in lymphocyte development and survival. |
Table 2: Summary of Transcriptomic Changes (Semaglutide vs. Tirzepatide) [1][2]
| Feature | Semaglutide | Tirzepatide |
| Total Differentially Expressed Genes (DEGs) | 467 | 40 |
| Upregulated DEGs | 268 | 20 |
| Downregulated DEGs | 199 | 20 |
Signaling Pathways and Mechanisms of Action
This compound's therapeutic potential stems from its multifaceted mechanism of action, which is distinct from that of GLP-1 receptor agonists like Semaglutide and Tirzepatide.
This compound's Signaling Pathways
This compound is known to modulate the AMPK/mTOR signaling pathway , a central regulator of cellular energy homeostasis. Activation of AMPK is generally associated with a switch towards catabolic processes to generate ATP, while mTORC1 promotes anabolic processes. By modulating this pathway, this compound is inferred to influence the expression of genes involved in glucose and lipid metabolism.
Furthermore, this compound acts as a Toll-like receptor 4 (TLR4) antagonist . TLR4 is a key component of the innate immune system, and its activation by ligands such as lipopolysaccharide (LPS) triggers a pro-inflammatory cascade. By antagonizing TLR4, this compound is expected to downregulate the expression of inflammatory cytokines and other mediators of inflammation.
Lastly, this compound is a nerve growth factor β (NGFβ) stimulant . NGFβ is a neurotrophin that plays a crucial role in the survival, development, and function of neurons. Stimulation of NGFβ signaling can lead to changes in the expression of genes involved in neuronal function and plasticity, such as the upregulation of Interleukin-7 (Il7).
Semaglutide and Tirzepatide Signaling
Semaglutide is a GLP-1 receptor agonist , while Tirzepatide is a dual GLP-1 and GIP receptor agonist . These hormones are incretins that are released from the gut in response to food intake and play a crucial role in glucose homeostasis. Their signaling pathways primarily involve the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels, leading to a cascade of downstream effects that modulate gene expression related to insulin secretion, glucose metabolism, and appetite regulation.
Experimental Protocols
The experimental data for Semaglutide and Tirzepatide were generated using the following key methodologies.
RNA Sequencing of Mouse Brown Adipose Tissue
-
Tissue Collection and RNA Isolation: Brown adipose tissue (BAT) was collected from mice and immediately frozen in liquid nitrogen. Total RNA was extracted using a suitable reagent (e.g., TRIzol) followed by purification to ensure high-quality RNA with minimal degradation and contamination.
-
Library Preparation: RNA-seq libraries were prepared from the isolated total RNA. This process typically involves rRNA depletion, fragmentation of the remaining RNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the mouse reference genome. Gene expression levels were quantified, and differential expression analysis was performed to identify genes that were significantly up- or downregulated between the different treatment groups (Saline, Semaglutide, Tirzepatide).
References
- 1. Identification of novel target genes of nerve growth factor (NGF) in human mastocytoma cell line (HMC-1 (V560G c-Kit)) by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGF stimulation alters the transcriptome and surface TrkB expression in axons of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Rimtoregtide
For researchers and scientists engaged in the development of novel therapeutics, the lifecycle of an investigational drug extends beyond its experimental use. The proper disposal of remaining materials, such as Rimtoregtide, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. While specific disposal instructions for every investigational product are not always publicly available, a standardized approach, grounded in established safety protocols, can guide researchers in making informed decisions.
Initial Hazard Assessment and Waste Classification
The primary step in the disposal of any chemical, including a peptide-based investigational drug like this compound, is to determine its hazard classification. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer. However, in the case of novel research compounds, a specific SDS may not be readily accessible.
In the absence of a specific SDS for this compound, a conservative approach is recommended. While some peptides are classified as non-hazardous, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department.[1] They are equipped to assess the potential hazards of a novel compound based on its chemical structure and available toxicological data and to determine if it should be managed as a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) guidelines.[1]
Standard Operating Procedure for this compound Disposal
The following step-by-step procedure outlines the essential logistical and safety measures for the disposal of unused or expired this compound in a research laboratory setting.
Quantitative Data Summary for Waste Management:
| Waste Type | Container Requirement | Labeling | Storage Location | Disposal Method |
| Unused/Expired this compound (Solid) | Compatible, sealed container (e.g., glass, plastic)[2] | "HAZARDOUS WASTE" (or as directed by EHS)[2] | Satellite Accumulation Area (SAA)[2] | Incineration via a licensed vendor[1] |
| Contaminated Labware (e.g., vials, pipettes) | Sharps container or red biohazard-chemotoxic container[1][3] | Biohazard symbol and/or "chemotoxic waste" | Designated biohazardous waste collection area | Incineration via a licensed vendor[1] |
| Empty this compound Vials | Regular trash (if non-hazardous and free of residue)[1][4] | Deface original label[4] | Laboratory trash | Landfill or recycling (as per institutional policy) |
Experimental Protocol for Waste Segregation and Packaging:
-
Personnel Training: Ensure all laboratory personnel handling the waste have completed institutional chemical waste management training.[2]
-
Container Selection: Choose a waste container that is compatible with the physical and chemical properties of this compound. For solid waste, a securely sealed glass or plastic container is appropriate.[2] Original containers with unused product can often be disposed of "as is."[2]
-
Labeling: Obtain and affix a "HAZARDOUS WASTE" label to the container, unless otherwise directed by your EHS department.[2] Fill out the label completely with the Principal Investigator's name, location, contact number, and the full chemical name of the contents.[2]
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2] This area should be secure and subject to regular inspection.[2]
-
Disposal Request: When the container is full or ready for disposal, submit a chemical waste disposal request to your institution's EHS department.[2] They will arrange for pickup and transport by a licensed environmental management vendor.[1]
Logical Workflow for this compound Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial assessment to final disposition.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
Essential Safety and Logistical Information for Handling Rimtoregtide
Rimtoregtide is a polypeptide compound under investigation for its potential in treating acute pancreatitis.[1] As a research chemical with an incompletely characterized toxicological profile, it is imperative to handle this compound with a high degree of caution. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of laboratory personnel.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the general nature of peptide compounds and investigational drugs warrants a precautionary approach. Potential hazards may include skin and eye irritation, respiratory sensitization, and unknown systemic effects upon exposure. Therefore, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. The use of appropriate PPE is mandatory to minimize exposure risk.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Laboratory Coat (disposable recommended) | A disposable, fluid-resistant laboratory coat with long sleeves and tight-fitting cuffs is recommended. Gowns should be changed at the end of a procedure or if contaminated.[2] |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 respirator or higher should be used when handling the powdered form of this compound or when there is a risk of aerosol generation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, clearly labeled, and well-ventilated area.
-
Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month, sealed and protected from moisture and light.[1]
Preparation of Solutions:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
Use a dedicated set of calibrated pipettes and other equipment for handling this compound solutions.
-
When dissolving, if precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[1]
-
For aqueous stock solutions, sterile filtration through a 0.22 μm filter is recommended before use.[1]
Administration and In-Vivo Studies:
-
For in-vivo experiments, it is advised to prepare fresh solutions and use them promptly.[1]
-
Handle all animals administered with this compound in accordance with institutional guidelines for handling animals treated with investigational compounds.
Emergency Procedures
Immediate and appropriate response to accidental exposure is critical.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and copious amounts of water for at least 15 minutes. | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. | If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Clean the area with a suitable decontaminating agent. | Report the spill to the laboratory supervisor and environmental health and safety office. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, lab coats), disposable labware, and any unused powdered this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
All hazardous waste must be disposed of through the institution's environmental health and safety program in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a research laboratory.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
